molecular formula C14H17Cl2NO5 B2661518 Boc-Tyr(3,5-Cl2)-OH CAS No. 123418-41-7

Boc-Tyr(3,5-Cl2)-OH

Cat. No.: B2661518
CAS No.: 123418-41-7
M. Wt: 350.19
InChI Key: GRNLRGVZPAASPS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Tyr(3,5-Cl2)-OH is a useful research compound. Its molecular formula is C14H17Cl2NO5 and its molecular weight is 350.19. The purity is usually 95%.
BenchChem offers high-quality Boc-Tyr(3,5-Cl2)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Tyr(3,5-Cl2)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNLRGVZPAASPS-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boc-3,5-dichloro-L-tyrosine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Boc-3,5-dichloro-L-tyrosine , a specialized halogenated amino acid derivative used in peptide engineering and medicinal chemistry.

Executive Summary & Core Identity

Boc-3,5-dichloro-L-tyrosine is a non-canonical amino acid derivative characterized by the presence of two chlorine atoms at the ortho positions of the phenolic ring and a tert-butyloxycarbonyl (Boc) protecting group on the


-amine. This compound serves as a critical building block for synthesizing peptides with enhanced metabolic stability, altered pKa properties, and specific steric constraints.
Chemical Identity
ParameterTechnical Specification
Chemical Name

-

-(tert-Butoxycarbonyl)-3,5-dichloro-L-tyrosine
Common Abbreviation Boc-Tyr(3,5-Cl

)-OH
Molecular Formula

Molecular Weight 350.19 g/mol
CAS Number (Free Acid) 15106-62-4 (Refers to 3,5-dichloro-L-tyrosine)*
CAS Number (Boc-Derivative) Not widely indexed in public registries; typically referenced by catalog ID or synthesized in situ from the free acid.[1][2][3]
Chirality L-isomer (

-configuration at

-carbon)
Appearance White to off-white crystalline powder

*Note: While the free amino acid (3,5-dichloro-L-tyrosine) has a well-established CAS (15106-62-4), the Boc-protected form is often custom-synthesized or listed under vendor-specific catalog numbers. Researchers should verify specific batches using Mass Spectrometry (MS) and NMR.

Physicochemical Properties & Mechanistic Utility[2][5][6]

Electronic and Steric Effects

The introduction of chlorine atoms at the 3- and 5-positions of the tyrosine phenol ring significantly alters the electronic landscape of the side chain.

  • Acidity Modulation: The electron-withdrawing nature of the chlorine atoms (via induction) lowers the pKa of the phenolic hydroxyl group compared to native tyrosine (pKa ~10.1). This makes the hydroxyl group more acidic (pKa ~7-8), potentially altering hydrogen bonding networks or metal-binding affinities within a peptide active site.

  • Steric Bulk: The chlorine atoms add specific steric volume (

    
     per Cl atom) without the massive bulk of iodine, allowing for precise probing of receptor binding pockets where native tyrosine is too small but iodotyrosine is too large.
    
Solubility and Stability[5]
  • Solubility: Moderately soluble in organic solvents used in peptide synthesis (DMF, DCM, NMP). Limited solubility in water due to the lipophilic Boc group and dichlorinated ring.

  • Stability: The aryl-chloride bond is chemically robust under standard Boc solid-phase peptide synthesis (SPPS) conditions. Unlike iodotyrosine, which can be sensitive to palladium-catalyzed cross-coupling conditions, the dichlorotyrosine moiety is generally inert to standard coupling reagents (HBTU, HATU, DCC).

Synthesis & Production Logic

The synthesis of Boc-3,5-dichloro-L-tyrosine typically follows a linear pathway starting from L-tyrosine. The chlorination step is performed prior to Boc protection to avoid side reactions with the acid-labile protecting group or competitive chlorination of the tert-butyl moiety.

Synthetic Pathway Diagram

The following diagram illustrates the logical flow from the precursor to the protected building block.

SynthesisPathway Tyr L-Tyrosine (Native Precursor) DiClTyr 3,5-Dichloro-L-tyrosine (CAS: 15106-62-4) Tyr->DiClTyr Electrophilic Aromatic Substitution Cl2 Chlorination Reagent (SO2Cl2 or Cl2/AcOH) Cl2->DiClTyr Final Boc-3,5-dichloro-L-tyrosine (Target) DiClTyr->Final Nucleophilic Acyl Substitution Boc2O Boc2O / Base (Protection Step) Boc2O->Final

Figure 1: Synthetic route for Boc-3,5-dichloro-L-tyrosine.[1][3][4][5] Chlorination precedes N-terminal protection.

Detailed Protocol: Chlorination & Protection
  • Chlorination: L-Tyrosine is suspended in glacial acetic acid. Sulfuryl chloride (

    
    ) is added dropwise at controlled temperatures (typically 0-20°C). The reaction is driven by the activation of the phenol ring, directing chlorines to the ortho positions.
    
    • Critical Control: Over-chlorination is rare due to steric hindrance after di-substitution, but temperature must be controlled to prevent oxidation.

  • Boc Protection: The resulting 3,5-dichloro-L-tyrosine is dissolved in a mixture of water and dioxane (or THF) with a base (NaOH or

    
    ). Di-tert-butyl dicarbonate (
    
    
    
    ) is added.[2]
    • Purification: The final product is obtained via acid extraction (citric acid or dilute HCl) into an organic solvent (Ethyl Acetate), followed by crystallization.

Applications in Peptide Engineering[2][5][6][9]

Metabolic Stability Enhancement

Peptides containing native tyrosine are susceptible to enzymatic degradation. The incorporation of halogen atoms hinders the approach of proteases (steric shielding) and alters the electronic propensity for oxidative metabolism (e.g., by cytochrome P450s), thereby extending the half-life of therapeutic peptides.

"Scan" Studies

Similar to an "Alanine Scan," researchers use a "Halo-Tyrosine Scan" to determine the importance of the phenolic proton's acidity and the ring's steric fit.

  • If activity is retained/improved: Suggests the binding pocket accommodates bulk and may favor a more acidic phenol (stronger H-bond donor).

  • If activity is lost: Suggests steric clash or disruption of critical

    
    -
    
    
    
    stacking interactions.
Experimental Workflow: Solid Phase Peptide Synthesis (SPPS)

Boc-3,5-dichloro-L-tyrosine is compatible with standard Boc SPPS protocols.

SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Coupling Reaction (Formation of Amide Bond) Resin->Coupling Solid Support Activate Activation (DCC/HOBt or HATU/DIEA) Activate->Coupling Activated AA Deprotect Boc Deprotection (TFA/DCM) Coupling->Deprotect Protected Peptide Cycle Next Cycle Deprotect->Cycle Free Amine

Figure 2: Integration of Boc-3,5-dichloro-L-tyrosine into standard SPPS cycles.

Protocol Note:

  • Coupling: Use standard coupling reagents (e.g., HBTU/DIEA). The electron-withdrawing chlorines do not significantly deactivate the carboxylic acid, but they do make the aromatic ring less electron-rich, reducing the risk of oxidative side reactions during cleavage.

  • Cleavage: For Boc chemistry, the final cleavage from the resin typically uses HF (Hydrofluoric Acid) or TFMSA. The dichlorotyrosine moiety is stable to HF cleavage conditions.

Safety & Handling

  • Hazards: As a halogenated organic compound, it should be treated as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Storage: Store at +2°C to +8°C, desiccated. The Boc group is sensitive to moisture and heat over long periods.

  • Disposal: Halogenated waste stream. Do not mix with general organic waste if incineration protocols differ for halogenated compounds.

References

  • National Center for Biotechnology Information (NCBI). (2025). 3,5-dichloro-L-tyrosine (CID 439986) - PubChem Compound Summary. Retrieved from [Link]

Sources

Halogenated Tyrosine Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated tyrosine derivatives represent a critical class of motifs in modern drug design, offering a versatile toolkit for modulating the physicochemical and pharmacokinetic profiles of bioactive peptides and small molecules.[1] Beyond simple steric occlusion, the incorporation of fluorine, chlorine, bromine, or iodine into the phenolic ring of tyrosine fundamentally alters the residue's electronic landscape—lowering pKa, enhancing lipophilicity, and enabling directional halogen bonding (XB).

This guide provides a technical deep-dive into the rational design, synthesis, and application of these derivatives. It moves beyond standard textbook definitions to explore the causal relationships between halogen substitution and biological efficacy, supported by validated experimental protocols and mechanistic visualizations.

Part 1: Physicochemical Foundations & Rational Design

The Electronic Impact of Halogenation

The introduction of a halogen atom onto the tyrosine phenol ring (positions 3 or 3,5) exerts a profound electron-withdrawing effect (–I effect), which significantly increases the acidity of the phenolic hydroxyl group. This pKa modulation is a primary driver for altered protein-ligand interactions.

Table 1: Physicochemical Properties of Halogenated Tyrosines

DerivativeSubstituent (X)pKa (Phenol)Lipophilicity (

)
Van der Waals Radius (Å)Key Interaction Mode
L-Tyrosine (WT) H~10.10.001.20H-Bond Donor/Acceptor
3-Fluoro-Tyr F~9.3+0.141.47Dipole alignment, Metabolic block
3-Chloro-Tyr Cl~8.5+0.711.75Weak Halogen Bond, Hydrophobic
3-Bromo-Tyr Br~8.3+0.861.85Moderate Halogen Bond
3-Iodo-Tyr I~8.2+1.121.98Strong Halogen Bond (

-hole)
3,5-Diiodo-Tyr I, I~6.4+2.24-Ionized at physiological pH

Note: Data derived from standard Hammett constants and experimental pKa determinations in aqueous solution.

Halogen Bonding (XB) in Drug Design

Unlike hydrogen bonding, halogen bonding is highly directional. The electron density on the halogen atom is anisotropic; while the equatorial region is electron-rich, the region along the C-X bond axis (distal to carbon) is electron-deficient, forming a "


-hole."
  • Mechanism: The positive

    
    -hole interacts with Lewis bases (e.g., carbonyl oxygens, backbone amides) in the target protein.
    
  • Design Utility: Replacing a hydrogen bond donor with an iodine atom can preserve binding affinity while increasing membrane permeability due to the higher lipophilicity of the halogen.

HalogenBonding cluster_0 Tyrosine Electronic Landscape cluster_1 Interaction Modes Tyr Tyrosine (Y) pKa ~10.1 HaloTyr 3-Halo-Tyrosine pKa < 9.0 Tyr->HaloTyr Halogenation (EWG Effect) HBond Hydrogen Bond (O-H ... O=C) Tyr->HBond XBond Halogen Bond (XB) (C-X ... O=C) Sigma-Hole Interaction HaloTyr->XBond Directional 160-180° Target Target Protein (Lewis Base / Nucleophile) HBond->Target XBond->Target

Figure 1: Mechanistic shift from hydrogen bonding to halogen bonding upon tyrosine modification. The directional nature of the sigma-hole is critical for high-affinity binding.

Part 2: Synthetic Methodologies

Chemical Synthesis: Electrophilic Aromatic Substitution (EAS)

Direct halogenation of free tyrosine is feasible but often lacks regioselectivity, yielding mixtures of mono- and di-halogenated products.

  • Iodination: Typically uses

    
     in basic media or ICl (iodine monochloride).
    
  • Bromination: Uses

    
     or NBS (N-bromosuccinimide).
    
  • Fluorination: Direct fluorination is chemically harsh and non-selective. The standard route involves Selectfluor treatment of protected precursors or the use of Tyrosine Phenol Lyase (TPL) with fluorophenols.

Enzymatic Halogenation (Biocatalysis)

For high regioselectivity (e.g., strictly C3-chlorination), Flavin-Dependent Halogenases (FDHs) are the gold standard. Enzymes such as RebH (from Lechevalieria aerocolonigenes) or PrnA utilize


 and halide salts to generate a reactive hypohalous acid species within a controlled tunnel, directing it to a specific carbon on the aromatic ring.

EnzymaticCycle FAD FAD (Oxidized) FADH2 FADH2 (Reduced) FAD->FADH2 Reduction Hydroperoxide FAD-4a-OOH (Hydroperoxide Intermediate) FADH2->Hydroperoxide + O2 O2 O2 Cl Cl- / Br- HOX HOCl / HOBr (Hypohalous Acid) Hydroperoxide->HOX + Halide (Nucleophilic Attack) HOX->FAD Regeneration Substrate Tyrosine / Peptide HOX->Substrate Tunnel Transport Lys-Haloamine Formation Product 3-Halo-Tyrosine Substrate->Product Electrophilic Aromatic Substitution (EAS) Reductase Flavin Reductase (NADH dependent) Reductase->FAD

Figure 2: Catalytic cycle of Flavin-Dependent Halogenases (FDHs). The spatial separation of HOX generation and substrate halogenation ensures regioselectivity.

Part 3: Medicinal Applications[1][2][3][4][5]

Radiopharmaceuticals (Theranostics)

Halogenated tyrosines are the precursors to thyroid hormones (T3/T4) and are pivotal in nuclear medicine.

  • Iodine-123 (

    
    ):  Gamma emitter for SPECT imaging (Thyroid function, metastasis tracking).
    
  • Iodine-131 (

    
    ):  Beta/Gamma emitter for therapeutic ablation of thyroid tissue.
    
  • Fluorine-18 (

    
    ):  Used in PET imaging (e.g., O-(2-
    
    
    
    F-fluoroethyl)-L-tyrosine or FET) for tumor metabolic mapping, as halogenated amino acids often utilize LAT1 transporters upregulated in cancer.
Peptide Stability & Permeability

Halogenation protects the phenol ring from oxidative metabolism (e.g., by cytochrome P450s). Furthermore, the increased lipophilicity of 3-Cl or 3-I-Tyr facilitates the passive diffusion of peptide drugs across the Blood-Brain Barrier (BBB), a notorious challenge in peptide therapeutics.

Part 4: Detailed Experimental Protocols

Protocol A: Radioiodination of Tyrosine Peptides (Chloramine-T Method)

This protocol describes the labeling of a tyrosine-containing peptide with Iodine-131. It relies on the in situ generation of electrophilic iodine (


) using Chloramine-T as an oxidant.

Safety Warning: This procedure involves radioactive isotopes.[2] All work must be performed in a licensed radioisotope fume hood with appropriate shielding (lead bricks).

Reagents:

  • Peptide Stock: 1 mg/mL in 0.5 M Phosphate Buffer (pH 7.5).

  • Radioiodine: Sodium Iodide (

    
    ) in 0.1 M NaOH (carrier-free).
    
  • Oxidant: Chloramine-T (1 mg/mL in Phosphate Buffer). Prepare fresh.

  • Quenching Agent: Sodium Metabisulfite (2 mg/mL in Phosphate Buffer).

  • Purification: Sephadex G-25 column or RP-HPLC.

Step-by-Step Workflow:

  • Reaction Setup: In a microcentrifuge tube, combine 10 µL of Peptide Stock (10 µg) and 10-20 µL of

    
     (typically 1-5 mCi depending on specific activity required).
    
  • Initiation: Add 10 µL of Chloramine-T solution. Vortex gently for exactly 60 seconds .

    • Mechanism:[3][4][5] Chloramine-T oxidizes iodide (

      
      ) to the iodonium ion (
      
      
      
      ) or hypoiodous acid (
      
      
      ), which attacks the ortho-position of the tyrosine phenolate.
  • Quenching: Immediately add 20 µL of Sodium Metabisulfite solution.

    • Causality: This reduces unreacted oxidizing species and returns free iodine to iodide, stopping the reaction to prevent oxidative damage to Methionine or Cysteine residues.

  • Purification: Load the reaction mixture onto a Sephadex G-25 column (PD-10) equilibrated with PBS. Elute and collect 0.5 mL fractions.

    • Validation: The radio-iodinated peptide will elute in the void volume (early fractions), while free iodide elutes later. Confirm purity via Radio-TLC or HPLC.

Radiolabeling Start Peptide + Na-131-I (pH 7.5) Oxidation Add Chloramine-T (Oxidant) Start->Oxidation Reaction Electrophilic Substitution (60 seconds) Oxidation->Reaction Quench Add Na-Metabisulfite (Reductant) Reaction->Quench Stop Reaction Separation Sephadex G-25 / HPLC Remove free Iodide Quench->Separation Final Purified 131-I-Peptide Separation->Final

Figure 3: Workflow for Chloramine-T mediated radioiodination. Precise timing is critical to minimize oxidative damage to the peptide backbone.

References

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PubMed (NIH). [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling (ACS). [Link]

  • Enzymatic halogenation: enzyme mining, mechanisms, and implementation. Royal Society of Chemistry (RSC). [Link]

  • Halogenated Tyrosine Derivatives from Tropical Zoantharians. Journal of Natural Products (ACS). [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides. PubMed Central (NIH). [Link]

  • Radioactive Iodine Therapy for Thyroid Malignancies. StatPearls (NCBI). [Link]

Sources

Electronic Effects of 3,5-Dichloro Substitution on Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic, biophysical, and practical implications of 3,5-dichloro substitution on tyrosine.

Executive Summary

The introduction of chlorine atoms at the 3- and 5-positions of the tyrosine phenol ring creates a distinct bioisostere, 3,5-dichlorotyrosine (3,5-Cl₂-Tyr) .[1] This modification is not merely a structural bulk increase; it fundamentally alters the residue's electronic landscape. The primary consequence is a drastic reduction in pKₐ (from ~10.0 to ~7.4), rendering the side chain ionizable at physiological pH. This guide dissects the electronic mechanisms driving this shift, its impact on redox potential and lipophilicity, and provides validated protocols for its synthesis and detection as a biomarker of oxidative stress.

Part 1: Electronic Architecture & The Ortho-Effect

The physicochemical divergence of 3,5-Cl₂-Tyr from native Tyrosine (Tyr) is governed by the interplay between Inductive (-I) and Resonance (+M) effects, with the former dominating due to the ortho positioning of the halogens.

The Hammett-Inductive Dominance

While chlorine acts as a weak resonance donor (pushing electron density into the ring), its high electronegativity (χ ≈ 3.16) exerts a powerful inductive withdrawal (-I) through the σ-bond framework.

  • Ortho-Substitution: Unlike para or meta substitutions described by standard Hammett constants (

    
    ), ortho substitution imposes direct electrostatic interactions on the phenolic hydroxyl group.
    
  • Anion Stabilization: The electron-withdrawing nature of the two chlorine atoms delocalizes the negative charge of the phenolate oxygen, significantly stabilizing the anionic form.

The pKₐ Shift: A Biological Switch

The most critical functional change is the acidification of the phenolic proton.

  • Native Tyrosine pKₐ: ~10.0 (Neutral at pH 7.4)

  • 3,5-Cl₂-Tyrosine pKₐ: ~7.2 – 7.6 (Significant anionic population at pH 7.4)

This shift means that in a physiological environment (pH 7.4), native tyrosine functions as a hydrogen bond donor, whereas 3,5-Cl₂-Tyr exists largely as a phenolate anion , functioning as a strong electrostatic acceptor and altering local protein electrostatics.

Visualization of Electronic Displacement

ElectronicEffects Tyr Native Tyrosine (Phenol pKa ~10) Cl_Sub 3,5-Dichloro Substitution Tyr->Cl_Sub Inductive Inductive Effect (-I) (Electron Withdrawal) Cl_Sub->Inductive Dominant Mechanism Resonance Resonance Effect (+M) (Minor Donation) Cl_Sub->Resonance Phenolate Stabilized Phenolate Anion (pKa ~7.4) Inductive->Phenolate Stabilizes Negative Charge Physio Physiological State (pH 7.4) ~50% Ionized Phenolate->Physio

Figure 1: Mechanistic flow of chlorine substitution leading to phenolate stabilization. The Inductive (-I) effect overrides resonance, lowering the pKa to physiological range.

Part 2: Biophysical Consequences

The electronic alteration cascades into changes in redox potential, hydrophobicity, and molecular recognition.

Comparative Physicochemical Profile
PropertyNative Tyrosine (Tyr)3,5-Dichlorotyrosine (3,5-Cl₂-Tyr)Impact
pKₐ (Phenol) ~10.07.2 – 7.6 Ionization at neutral pH; Electrostatic switching.
Electronic State (pH 7.4) NeutralAnionic / Neutral Mix Alters protein folding and ligand binding.
Hydrophobicity (LogP) ~0.86~1.60 (Neutral form) Cl increases lipophilicity, unless ionized.
Van der Waals Volume 141 ų~175 ų Steric bulk may clash in tight binding pockets.
Redox Potential (E°') ~0.93 V (vs NHE)Lower (at pH 7.4) Phenolate is easier to oxidize than neutral phenol.
Halogen Bonding NoneStrong Cl acts as a Lewis acid (σ-hole) donor.
The Redox Paradox

While electron-withdrawing groups typically increase the oxidation potential of the neutral phenol (making it harder to remove an electron), the pKₐ drop reverses this trend at physiological pH.

  • Mechanism: Oxidation of Phenolate (O⁻)

    
    Radical (O•)  is energetically favored over Phenol (OH) 
    
    
    
    Radical (O•) .
  • Result: Because 3,5-Cl₂-Tyr is partially ionized at pH 7.4, it is more susceptible to oxidation than native tyrosine, making it a "sink" for radical stress.

Part 3: Applications & Mechanisms

Biomarker of Myeloperoxidase (MPO) Activity

3,5-Cl₂-Tyr is the "gold standard" biomarker for oxidative tissue damage driven by the innate immune system. It is specific to the MPO pathway, as no other endogenous enzyme generates hypochlorous acid (HOCl).

MPO_Pathway H2O2 H₂O₂ MPO Myeloperoxidase (MPO) H2O2->MPO Cl_ion Cl⁻ Cl_ion->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl Catalysis Tyr Protein Tyrosine HOCl->Tyr Electrophilic Attack ClTyr 3-Chlorotyrosine (Intermediate) Tyr->ClTyr DiClTyr 3,5-Dichlorotyrosine (Stable Biomarker) ClTyr->DiClTyr Excess HOCl

Figure 2: The MPO-catalyzed chlorination pathway. 3,5-Cl₂-Tyr represents the terminal oxidation product of tyrosine under chlorine stress.[1]

Protein Engineering & Drug Design
  • pH Probes: Replacing Tyr with 3,5-Cl₂-Tyr in a catalytic triad allows researchers to "titrate" the active site activity within physiological pH ranges.

  • Halogen Bonding: The chlorine atoms can form specific halogen bonds (R-Cl···O=C) with backbone carbonyls, increasing binding affinity by 1–2 kcal/mol compared to hydrogen bonds.

Part 4: Experimental Protocols

Synthesis via Solid Phase Peptide Synthesis (SPPS)

Incorporating 3,5-Cl₂-Tyr into peptides requires modified Fmoc protocols due to the steric bulk and altered acidity.

Reagents:

  • Fmoc-3,5-dichloro-L-tyrosine (Commercially available or synthesized via chlorination of Fmoc-Tyr).

  • Coupling Reagents: HATU or DIC/Oxyma (HBTU is often too slow for sterically hindered residues).

  • Resin: Rink Amide or Wang Resin.

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Critical Step):

    • Dissolve Fmoc-3,5-Cl₂-Tyr (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.

    • Note: Pre-activate for only 30 seconds to minimize racemization.

    • Add to resin and shake for 60–90 minutes (double the standard time due to steric hindrance from ortho-chlorines).

  • Capping: Acetic anhydride/Pyridine to block unreacted sites.

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The chlorine bond is stable to standard TFA acidolysis.

Detection via Isotope Dilution LC-MS/MS

This is the authoritative method for quantifying 3,5-Cl₂-Tyr in biological samples (plasma, tissue).

Principle: Use of a stable isotopologue (


-3,5-Cl₂-Tyr) as an internal standard to correct for extraction losses and matrix effects.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (¹³C, ¹⁵N-3,5-Cl₂-Tyr) Sample->Spike Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) OR Pronase Digest Spike->Hydrolysis Equilibration SPE Solid Phase Extraction (C18 or SCX) Hydrolysis->SPE Purification LC LC Separation (Reverse Phase C18) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS m/z 318 -> 272 (Quant) Data Quantification (Ratio Analyte/IS) MS->Data

Figure 3: Isotope Dilution Mass Spectrometry workflow. The internal standard is added before hydrolysis to account for all processing variances.

Mass Transitions (ESI+):

  • Precursor Ion: m/z 318.0 [M+H]⁺ (for naturally occurring 3,5-Cl₂-Tyr, ³⁵Cl isotope).

  • Product Ion (Quantifier): m/z 272.0 [M+H - HCOOH]⁺.

  • Product Ion (Qualifier): m/z 237.0 [Loss of Cl].

References

  • Biomarker Validation: Hazen, S. L., et al. (1997). "3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima."[2] Journal of Clinical Investigation. Link

  • Redox Properties: Berry, B. W., et al. (2012).[3] "Formal reduction potential of 3,5-difluorotyrosine in a structured protein." Proceedings of the National Academy of Sciences. (Provides comparative halogenated tyrosine redox data). Link

  • Hammett Constants: Hansch, C., et al. (1991).[4] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. Link

  • Detection Methodology: Crow, J. P., et al. (2016). "Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC–MS-MS." Journal of Analytical Toxicology. Link

  • pKa Determination: Sjödin, T., et al. (2006). "Proton-Coupled Electron Transfer from Tyrosine in a Tyrosine−Histidine Complex." Journal of the American Chemical Society.[4] Link

Sources

Technical Profile: Physicochemical Properties of Boc-Tyr(3,5-Cl₂)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of Boc-Tyr(3,5-Cl₂)-OH (N-tert-Butoxycarbonyl-3,5-dichloro-L-tyrosine). This document is structured to support researchers in peptide synthesis, medicinal chemistry, and biomarker analysis, focusing on the critical parameters of acid dissociation constants (pKa) and lipophilicity (LogP/LogD).[1]

Executive Summary

Boc-Tyr(3,5-Cl₂)-OH is a halogenated amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and as a reference standard in the study of oxidative stress biomarkers (specifically myeloperoxidase-mediated chlorination).[2] The introduction of two chlorine atoms at the 3 and 5 positions of the tyrosine phenolic ring significantly alters the electronic and steric environment of the molecule.[1] This modification drastically increases the acidity of the phenolic hydroxyl group (lowering the pKa by >3 units compared to native tyrosine) and enhances the compound's overall lipophilicity, influencing membrane permeability and receptor binding affinity.[1]

Chemical Identity & Structural Analysis[1][2][3]

ParameterDetail
Chemical Name N-tert-Butoxycarbonyl-3,5-dichloro-L-tyrosine
Formula C₁₄H₁₇Cl₂NO₅
Molecular Weight 366.20 g/mol
CAS Number Not widely indexed (Parent AA: 3,5-Dichlorotyrosine, CAS 15106-62-4)
Structural Features [2][3][4][5] • Boc Group : Acid-labile amine protection.[2]• 3,5-Dichloro Phenol : Electron-withdrawing chlorines stabilize the phenolate anion.• Carboxylic Acid : Free C-terminus for coupling or solubility.[1][2]
Structural Visualization

The following diagram illustrates the chemical structure and the specific sites of ionization that define its pKa profile.[1]

ChemicalStructure Compound Boc-Tyr(3,5-Cl2)-OH Boc Boc Group (Hydrophobic Protection) Compound->Boc N-Terminus Phenol 3,5-Dichloro Phenol (pKa ~6.7) Compound->Phenol Side Chain COOH Carboxylic Acid (pKa ~3.8) Compound->COOH C-Terminus Phenol->COOH Electronic Effect (Minor)

Figure 1: Functional decomposition of Boc-Tyr(3,5-Cl₂)-OH highlighting ionization sites.

Physicochemical Core: pKa and Lipophilicity[1][9]

Acid Dissociation Constants (pKa)

The chlorination of the tyrosine ring induces a profound electronic effect.[1] Chlorine is highly electronegative, exerting a strong inductive withdrawal (-I effect) on the phenolic ring.[1][2] This stabilizes the negative charge of the resulting phenolate anion, making the proton much easier to remove.[1]

Ionizable GrouppKa Value (Approx.)Comparison to Native TyrMechanistic Insight
Carboxylic Acid (-COOH) 3.8 ± 0.2 Slightly lower (~3.6-4.[2]0)The Boc group converts the basic amine to a neutral carbamate, removing the zwitterionic character found in free amino acids.[1] The COOH pKa is typical of N-protected amino acids.[1][2]
Phenolic Hydroxyl (-OH) 6.7 ± 0.1 Significantly Lower (Tyr pKa ~10.[2]1)The two ortho-chlorine atoms withdraw electron density, stabilizing the phenolate.[1][2] This shifts the pKa from basic (~10) to near-neutral (~6.7), meaning a significant fraction is ionized at physiological pH (7.4).[2]

Implication: At physiological pH (7.4), the phenolic group of Boc-Tyr(3,5-Cl₂)-OH is predominantly deprotonated (anionic) , unlike native tyrosine which remains neutral.[2] This drastically alters electrostatic interactions in biological systems.[1][2]

Lipophilicity (LogP & LogD)

While the chlorine atoms add hydrophobicity (increasing LogP), the enhanced acidity of the phenol counters this by promoting ionization at neutral pH (decreasing LogD).[1]

PropertyValueContext
LogP (Neutral Species) ~2.9 (Predicted)Higher than Boc-Tyr-OH (~1.2).[2] The addition of two Cl atoms adds significant lipophilicity to the uncharged molecule.[1]
LogD (pH 7.4) < 0.5 (Estimated)Drastic Drop. At pH 7.4, both the carboxylate (COO⁻) and the phenol (O⁻) are ionized.[2] The presence of a dianionic species (-2 charge) makes the effective distribution into lipids very low despite the lipophilic chlorines.[1]

Experimental Methodologies

To validate these values in a specific formulation or buffer system, the following self-validating protocols are recommended.

Spectrophotometric pKa Determination

This method relies on the distinct UV absorption shift between the protonated phenol and the deprotonated phenolate.[1]

Protocol:

  • Preparation : Dissolve Boc-Tyr(3,5-Cl₂)-OH (50 µM) in a mixed solvent system (e.g., water/methanol 90:10) to ensure solubility while minimizing solvent effects on pKa.[1][2]

  • Buffer Series : Prepare a series of buffers ranging from pH 2.0 to pH 10.0 in 0.5 unit increments.

  • Measurement : Record UV-Vis spectra (200–400 nm) for each pH point.

    • Observation: Look for the bathochromic shift (red shift) of the absorbance maximum (

      
      ) as the phenol deprotonates (typically shifting from ~280 nm to ~295-300 nm).[2]
      
  • Calculation : Plot Absorbance at

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation to solve for pKa.[1][2]
    
HPLC-Based Lipophilicity Assessment

Traditional shake-flask methods are prone to emulsion errors with amphiphilic compounds.[2] Reversed-Phase HPLC provides a more robust correlation.[1][2]

Protocol:

  • Column : C18 Reversed-Phase column (e.g., Agilent Zorbax Eclipse).[1][2]

  • Mobile Phase : Isocratic elution with Methanol/Phosphate Buffer (pH 7.[1][2]4) at varying ratios (e.g., 40%, 50%, 60% MeOH).

  • Standards : Run a set of calibration standards with known LogD values (e.g., Toluene, Naphthalene, Atenolol).

  • Correlation : Measure the retention factor (

    
    ) for the analyte and standards.[1][2]
    
    • Equation:

      
      [2]
      
  • Extrapolation : Plot

    
     vs. LogD of standards to generate a calibration curve and interpolate the LogD of Boc-Tyr(3,5-Cl₂)-OH.
    
Experimental Workflow Visualization

Workflow Start Sample Preparation (50 µM in 10% MeOH) Method1 Spectrophotometric Titration (pKa Determination) Start->Method1 Method2 RP-HPLC Retention Time (LogD Estimation) Start->Method2 Data1 UV Shift Analysis (Phenol Ionization) Method1->Data1 Data2 Capacity Factor (k') Calculation Method2->Data2 Result Validated Physicochemical Profile Data1->Result Derive pKa Data2->Result Derive LogD

Figure 2: Parallel workflow for determining ionization and lipophilicity constants.

Applications in Drug Development[1]

  • Peptide Stability : The electron-withdrawing chlorines make the aromatic ring less susceptible to oxidative metabolism compared to native tyrosine.[1][2]

  • Potency Enhancement : The increased acidity allows the phenol to act as a stronger hydrogen bond donor/acceptor at physiological pH, potentially strengthening interactions with basic residues (Arg, Lys) in receptor binding pockets.[1]

  • Biomarker Standards : This compound serves as a critical synthetic precursor for generating 3,5-dichlorotyrosine standards used to quantify chlorine gas exposure or myeloperoxidase activity in inflammatory diseases.[1][2]

References

  • Crow, B. S., et al. (2016).[1][2] Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum and plasma by isotope dilution HPLC-MS-MS.[2][6] Journal of Analytical Toxicology. Available at: [Link][2]

  • Ketterer, M. E., et al. (2020).[1][2] Kinetics of 3-Chlorotyrosine Formation and Loss Due to Hypochlorous Acid and Chloramines. Chemical Research in Toxicology. (Data on pKa of N-acetyl-3,5-dichlorotyrosine). Available at: [Link][2]

  • PubChem Database . 3,5-Diiodotyrosine (Analogous pKa data).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][2]

Sources

Technical Guide: Chlorotyrosine Analogs in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Chlorotyrosine Analogs in Peptide Drug Design Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetics. Among these, chlorotyrosine (Cl-Tyr) —specifically 3-chlorotyrosine (3-Cl-Tyr) and 3,5-dichlorotyrosine (Cl₂-Tyr)—offers a unique distinct physicochemical profile that bridges the gap between steric bulk and electronic modulation.

Unlike simple hydrophobic substitutions (e.g., Phenylalanine to Tryptophan), chlorination of the tyrosine phenolic ring introduces a sigma-hole capable of specific halogen bonding, significantly shifts the pKa of the hydroxyl group (increasing acidity), and alters the metabolic fate of the peptide.

This guide provides a technical roadmap for leveraging Cl-Tyr in peptide drug discovery, detailing its physicochemical impact, solid-phase synthesis (SPPS) protocols, and critical stability considerations regarding specific metabolic pathways like DEHAL1-mediated dehalogenation.

Physicochemical Profile & Mechanistic Basis

The strategic value of Cl-Tyr lies in its ability to modulate receptor affinity and solubility without drastically altering the peptide's gross topology.

The Halogen Effect: Sigma Holes and pKa Shifts

The chlorine atom is electron-withdrawing (inductive effect, -I), which lowers the electron density of the phenolic ring. This has two primary consequences for drug design:

  • Acidity Modulation (pKa Shift): The pKa of the phenolic hydroxyl drops significantly. While Tyrosine has a pKa of ~10.0, 3-chlorotyrosine has a pKa of ~8.5 , and 3,5-dichlorotyrosine drops to ~6.7 .

    • Implication: At physiological pH (7.4), a significant fraction of 3,5-Cl₂-Tyr exists as the phenolate anion, drastically altering electrostatic interactions compared to native Tyr.

  • Halogen Bonding (The Sigma Hole): Chlorine exhibits an anisotropic charge distribution. While the equatorial region is electronegative, the region along the C-Cl bond axis (distal to the carbon) is electropositive (the "sigma hole"). This allows Cl-Tyr to act as a Lewis acid, forming highly directional interactions with backbone carbonyls or side-chain carboxylates in the target receptor.

Table 1: Comparative Physicochemical Properties
PropertyL-Tyrosine (Tyr)3-Chloro-L-Tyrosine (3-Cl-Tyr)3,5-Dichloro-L-Tyrosine (3,5-Cl₂-Tyr)
pKa (Phenolic OH) ~10.08.5 6.7
Van der Waals Radius H = 1.20 ÅCl = 1.75 ÅCl = 1.75 Å (x2)
Electronic Character Electron RichElectron Deficient (Ring)Highly Electron Deficient
Lipophilicity (LogP) -2.26~ -1.8 (More Lipophilic)~ -1.3 (Most Lipophilic)
Primary Interaction H-Bond Donor/AcceptorHalogen Bond + H-Bond DonorIonic (Phenolate) + Halogen Bond
Visualization: Mechanistic Workflow

The following diagram illustrates how Cl-Tyr integration translates to biological effect.

Cl_Tyr_Mechanism Cl_Sub Chlorine Substitution (Ortho Position) Electronic Electronic Effect (-I Inductive) Cl_Sub->Electronic Steric Steric Bulk (Van der Waals) Cl_Sub->Steric pKa_Drop pKa Reduction (10.0 -> 8.5) Electronic->pKa_Drop Sigma_Hole Sigma Hole Formation (Electropositive Cap) Electronic->Sigma_Hole Conf_Restrict Conformational Restriction Steric->Conf_Restrict Permeability Membrane Permeability (Lipophilicity) Steric->Permeability Binding Enhanced Receptor Affinity (Halogen Bond) pKa_Drop->Binding Ionization at pH 7.4 Sigma_Hole->Binding Directional Interaction Stability Proteolytic Resistance (Steric Shielding) Conf_Restrict->Stability Blocks Protease Access

Figure 1: Mechanistic pathways by which chlorination alters peptide pharmacodynamics. Note the dual impact of electronic and steric factors.

Synthesis Protocol: Incorporation via SPPS

Incorporating 3-Cl-Tyr into peptides using Fmoc solid-phase peptide synthesis (SPPS) is generally robust. However, the reduced nucleophilicity of the phenolic hydroxyl allows for a unique advantage: side-chain protection is often unnecessary , provided specific coupling conditions are met to avoid O-acylation.

Materials Required[1]
  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Amino Acid: Fmoc-3-Chloro-L-Tyrosine-OH (Commercial grade).

  • Coupling Reagents: HCTU or HATU (preferred for sterically hindered couplings).

  • Base: Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

Step-by-Step Protocol

Step 1: Resin Swelling & Deprotection

  • Swell resin in DMF for 30 minutes.

  • Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min).

  • Wash resin 5x with DMF.

Step 2: Coupling of Fmoc-3-Cl-Tyr-OH

  • Critical Note: Because the chlorine atom withdraws electrons, the phenolic OH is more acidic but less nucleophilic than native Tyr. This reduces the risk of O-acylation during activation.

  • Mix: 4.0 eq Fmoc-3-Cl-Tyr-OH + 3.9 eq HCTU in DMF.

  • Activate: Add 8.0 eq DIPEA. Pre-activate for 30 seconds.

  • Reaction: Add to resin immediately. Shake at room temperature for 45–60 minutes.

  • QC Check: Perform a Kaiser test.[1][2] If positive (blue), re-couple using HATU/HOAt.

Step 3: Elongation & Final Cleavage

  • Continue standard Fmoc cycles for remaining residues.

  • Final Cleavage: Incubate resin in TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours. The chlorine substituent is stable in standard TFA cleavage conditions.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

SPPS Workflow Diagram

SPPS_Protocol Start Fmoc-Resin (Rink Amide) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation Fmoc-Cl-Tyr-OH + HCTU + DIPEA (No OH-protection needed) Wash1->Activate Coupling Coupling Reaction (45-60 min, RT) Activate->Coupling QC Kaiser Test (Ninhydrin) Coupling->QC Recouple Re-couple (HATU/HOAt) QC->Recouple Positive (Blue) Next_Cycle Next Amino Acid QC->Next_Cycle Negative (Colorless) Recouple->Coupling Cleavage Final Cleavage (TFA/TIS/H2O) Next_Cycle->Cleavage End of Sequence

Figure 2: Solid-Phase Peptide Synthesis workflow highlighting the direct coupling of unprotected Fmoc-Cl-Tyr-OH.

Stability and Metabolic Considerations

A common misconception is that halogenation always confers metabolic stability. While Cl-Tyr improves resistance to general proteases (like chymotrypsin), it introduces a specific vulnerability to dehalogenases.

Proteolytic Resistance (Chymotrypsin)

Chymotrypsin preferentially cleaves the peptide bond on the carboxyl side of aromatic residues (Tyr, Trp, Phe).

  • Mechanism: The hydrophobic pocket of chymotrypsin accommodates the aromatic ring.

  • Cl-Tyr Effect: The addition of a chlorine atom at the ortho position (3-Cl) increases the width of the ring (Van der Waals radius of Cl is 1.75 Å vs 1.20 Å for H). This creates steric clashes within the S1 specificity pocket of the protease, significantly reducing the rate of hydrolysis (

    
    ) compared to native Tyrosine.
    
The Metabolic "Gotcha": Dehalogenation

Researchers must be aware of Iodotyrosine Deiodinase (DEHAL1) and similar dehalogenases found in the liver and kidney.

  • Pathway: In vivo, 3-chlorotyrosine can be a substrate for reductive dehalogenation, converting it back to Tyrosine or facilitating oxidative degradation to 3-chloro-4-hydroxyphenylacetic acid.

  • Mitigation: To assess this risk, stability assays must look for specific metabolites.

Stability Assay Protocol

To validate the design, perform a comparative stability assay using LC-MS.

  • Incubation: Incubate Peptide (100 µM) in Human Plasma or Liver Microsomes at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins. Centrifuge.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Target Ions: Monitor for:

    • Parent Peptide (

      
      )
      
    • Hydrolysis fragments (Proteolysis)

    • Dechlorinated species (

      
       Da)  – Critical Indicator of DEHAL1 activity.
      

Stability_Assay Sample Peptide Sample (Cl-Tyr Analog) Incubation Incubation 37°C, Time Course Sample->Incubation Matrix Biological Matrix (Plasma/Microsomes) Matrix->Incubation Quench Quench & Spin (ACN Precipitation) Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Outcome1 Proteolysis (Fragments) LCMS->Outcome1 Outcome2 Dehalogenation (Mass - 34 Da) LCMS->Outcome2 Outcome3 Intact Peptide (Stable) LCMS->Outcome3

Figure 3: Analytical workflow for distinguishing between proteolytic degradation and metabolic dehalogenation.

References

  • Kinetics of 3-Chlorotyrosine Formation and Loss. AWS/MedChem Express Data. (Provides pKa values: Tyr=10.0, 3-Cl-Tyr=8.5, 3,5-Cl2-Tyr=6.7).[1] 1[3][4][5][6][7][8][9][10][11]

  • Halogen Bonds in Ligand-Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling (NIH). (Explains the sigma-hole mechanism and halogen bonding in peptides). 12[3][4][5][6][7][8][9][10][11]

  • The Metabolism and Dechlorination of Chlorotyrosine in Vivo. Journal of Biological Chemistry. (Identifies dechlorination as a major metabolic pathway). 13[3][2][4][5][6][7][8][9][10][11]

  • Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. (Standard protocols for Fmoc synthesis). 14[3][2][4][5][6][7][8][9][10][11]

  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides. MDPI Biomolecules. (Case study on Tyrosine modification for BBB transport). 3[3][4][5][6][7][8][9][10][11]

Sources

The Strategic Incorporation of Halogenated Amino Acids: A Technical Guide to Boc-Protected Building Blocks in Peptide and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise modification of peptide structure is a cornerstone of modern drug discovery and chemical biology. Halogenation of amino acid side chains offers a powerful tool to modulate the physicochemical properties of peptides, enhancing their therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Boc-protected halogenated amino acid building blocks. We will explore the fundamental principles of their synthesis, the strategic advantages of their use, and detailed protocols for their application in solid-phase peptide synthesis (SPPS). This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology for the development of next-generation peptide therapeutics.

Introduction: The Rationale for Halogenation in Peptide Science

The introduction of halogen atoms into amino acid side chains is far from a trivial substitution. It is a strategic modification that can profoundly influence a peptide's conformation, binding affinity, metabolic stability, and overall therapeutic efficacy. Halogen atoms, through a combination of steric and electronic effects, can introduce unique properties not achievable with the canonical twenty amino acids.

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in peptide synthesis, particularly in the context of modified amino acids.[1][2] Its acid-labile nature allows for orthogonal protection schemes, ensuring the integrity of the peptide chain and acid-sensitive side chains during synthesis.[3] This guide will focus on the synergy between Boc protection and halogenated amino acids, providing a practical framework for their effective use.

The Physicochemical Impact of Halogenation

The substitution of a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine) imparts several key changes to an amino acid's side chain:

  • Size and Steric Bulk: The atomic radius increases significantly down the group from fluorine to iodine. This allows for the fine-tuning of steric interactions within a peptide or at a peptide-protein interface.

  • Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain, which can enhance membrane permeability and influence protein-protein interactions.[4]

  • Electronic Effects: The high electronegativity of halogens, particularly fluorine, can alter the pKa of nearby functional groups and create localized dipoles.

  • Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base.[5] This interaction, analogous to a hydrogen bond, can play a crucial role in molecular recognition and the stabilization of peptide conformations.[6][7]

These modifications can lead to peptides with enhanced biological activity and improved pharmacokinetic profiles.[8]

Synthesis and Characterization of Boc-Protected Halogenated Amino Acids

The successful application of these building blocks begins with their robust and well-characterized synthesis. This section will detail the key steps in their preparation, from the initial halogenation of the amino acid to the final purification and characterization.

Halogenation Strategies for Amino Acid Side Chains

The method of halogenation depends on the specific amino acid and the desired halogen. Aromatic amino acids like phenylalanine, tyrosine, and tryptophan are common targets for halogenation.

  • Electrophilic Halogenation: This is a common method for introducing chlorine, bromine, and iodine onto electron-rich aromatic rings. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are frequently employed.

  • Electrophilic Fluorination: The introduction of fluorine often requires specialized reagents due to the high reactivity of elemental fluorine. Selectfluor® is a widely used electrophilic fluorinating agent that offers a safer and more controlled method for the fluorination of various substrates, including amino acid derivatives.[6][9]

Halogenation_Strategies cluster_electrophilic Electrophilic Halogenation cluster_fluorination Electrophilic Fluorination NCS NCS (Cl+) Halogenated_AA Halogenated Amino Acid NCS->Halogenated_AA NBS NBS (Br+) NBS->Halogenated_AA NIS NI S(I+) NIS->Halogenated_AA Selectfluor Selectfluor (F+) Selectfluor->Halogenated_AA Aromatic_AA Aromatic Amino Acid (e.g., Phenylalanine, Tyrosine) Aromatic_AA->NCS Cl, Br, I Aromatic_AA->NBS Cl, Br, I Aromatic_AA->NIS Cl, Br, I Aromatic_AA->Selectfluor F

Caption: General strategies for the electrophilic halogenation of aromatic amino acids.

Boc Protection: A Step-by-Step Protocol

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The following is a detailed protocol for the synthesis of Boc-4-bromophenylalanine.

Experimental Protocol: Synthesis of Boc-L-4-Bromophenylalanine

Materials:

  • L-4-Bromophenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water (deionized)

  • Pentane

  • Potassium hydrogen sulfate (KHSO₄)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve L-4-bromophenylalanine (1 equivalent) in a solution of NaOH (1.1 equivalents) in water.

  • Addition of Solvent: Add tert-butanol to the solution.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1 equivalent) dropwise over 1 hour. A white precipitate may form during the addition.

  • Reaction: Stir the reaction mixture overnight at room temperature. The solution should become clear with a pH of 7.5-8.5.

  • Extraction (Organic Wash): Extract the reaction mixture twice with pentane to remove any unreacted (Boc)₂O.

  • Acidification: Prepare a solution of potassium hydrogen sulfate in water. Carefully add this acidic solution to the aqueous layer from the previous step with stirring until the pH reaches 1-1.5. A white precipitate of the product will form.

  • Extraction (Product): Extract the product from the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Boc-L-4-bromophenylalanine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Purification and Characterization

Purification of the final product is crucial to ensure high-quality building blocks for peptide synthesis.

  • Flash Column Chromatography: This is a standard technique for purifying organic compounds. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Recrystallization: This method can be effective for obtaining highly pure crystalline products.

Characterization is essential to confirm the identity and purity of the synthesized building block.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: The spectrum will show characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the α-proton of the amino acid, and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the halogen substituent. For example, in 4-fluorophenylalanine, the protons on the aromatic ring will show coupling to the ¹⁹F nucleus.[10]

    • ¹³C NMR: The carbonyl carbon of the Boc group and the carbons of the amino acid backbone and side chain will give distinct signals. The chemical shift of the carbon directly attached to the halogen will be significantly affected.[11][12]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. The isotopic pattern of chlorine and bromine can be a clear indicator of their presence in the molecule.

Incorporation of Boc-Protected Halogenated Amino Acids into Peptides

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method for solid-phase peptide synthesis (SPPS).[13] This section provides a detailed workflow for the incorporation of a Boc-protected halogenated amino acid into a growing peptide chain.

SPPS_Cycle Resin Resin-Peptide-(AA)n-NH-Boc Deprotection Deprotection (TFA in DCM) Resin->Deprotection Washing Washing Steps Deprotection->Washing Remove TFA salt Neutralization Neutralization (DIEA in DCM/DMF) Neutralization->Washing Remove excess base Coupling Coupling (Boc-AA(X)-OH + Coupling Reagent) Coupling->Washing Remove excess reagents Washing->Neutralization Washing->Coupling Final_Product Resin-Peptide-(AA)n+1-NH-Boc Washing->Final_Product Elongated Peptide

Caption: A typical cycle for Boc-based solid-phase peptide synthesis (SPPS).

The SPPS Cycle: A Step-by-Step Protocol

The following protocol outlines a single coupling cycle for the addition of a Boc-protected halogenated amino acid.

Experimental Protocol: Incorporation of Boc-L-4-Iodophenylalanine in SPPS

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-4-Iodophenylalanine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • N-Hydroxybenzotriazole (HOBt) or equivalent additive

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the solvent.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIEA in DCM or DMF until a neutral pH is achieved (monitored by a colorimetric test, e.g., chloranil test).

    • Wash the resin with DCM and then DMF to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate the Boc-L-4-iodophenylalanine (2-4 equivalents relative to the resin loading) by dissolving it in DMF with a coupling reagent (e.g., HBTU, 1 equivalent to the amino acid) and an additive (e.g., HOBt, 1 equivalent). Add DIEA (2 equivalents) to initiate activation.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours, or until the coupling is complete (monitored by a colorimetric test, e.g., Kaiser test).[14]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent such as acetic anhydride.

This cycle is repeated until the desired peptide sequence is assembled.

Coupling Reagents and Considerations

The choice of coupling reagent is critical for achieving high coupling efficiency, especially with sterically hindered or modified amino acids.[15]

Coupling ReagentClassKey Features
DCC/DIC CarbodiimideCost-effective, but can cause racemization. Byproducts can be difficult to remove in SPPS.
HBTU/HATU Aminium/Uronium SaltHighly efficient, fast reaction times, and low racemization. Commonly used in automated synthesizers.
PyBOP/PyAOP Phosphonium SaltExcellent for sterically hindered couplings and for reducing racemization.
COMU Uronium SaltHigh solubility and reactivity, with water-soluble byproducts, making it a "greener" option.

Table 1: Comparison of common coupling reagents used in peptide synthesis.

Challenges in the synthesis of peptides containing halogenated residues can include reduced coupling efficiency due to steric hindrance, especially with bulkier halogens like iodine.[16] In such cases, double coupling or the use of more potent coupling reagents like HATU may be necessary.

The Impact of Halogenation on Peptide Structure and Function

The true value of incorporating halogenated amino acids lies in their ability to fine-tune the biological properties of peptides.

Conformational Control and Stability

Halogen atoms can influence peptide secondary structure through steric effects and the formation of halogen bonds. For instance, the incorporation of a chlorinated amino acid has been shown to stabilize a β-hairpin fold to an extent comparable to a hydrogen bond.[7] This conformational stabilization can pre-organize a peptide for receptor binding, leading to enhanced affinity and selectivity.

Modulating pKa and Biological Interactions

The electron-withdrawing nature of halogens can lower the pKa of nearby acidic or basic groups. For example, the pKa of the phenolic hydroxyl group of tyrosine is approximately 10.1. Halogenation of the aromatic ring can decrease this value, potentially altering the ionization state of the residue at physiological pH and influencing its interactions with binding partners.[17][18][19]

Amino Acid Side ChainTypical pKaPotential Impact of Halogenation
Tyrosine (Phenol)~10.1Decreased pKa, altering hydrogen bonding potential.
Histidine (Imidazole)~6.0Can be influenced by halogenation on adjacent aromatic residues.
Aspartic/Glutamic Acid~3.9 / ~4.1Less direct impact, but can be influenced by changes in the local electrostatic environment.

Table 2: The potential influence of halogenation on the pKa of amino acid side chains.

Enhancing Binding Affinity through Halogen Bonds

Halogen bonds are increasingly recognized as important interactions in drug design.[20][21] The incorporation of a halogenated amino acid can introduce a new binding interaction with a halogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom) on the target protein, thereby increasing binding affinity. Computational studies have shown that halogen bonds at protein-peptide interfaces can significantly enhance binding.[6]

Characterization of Halogenated Peptides

Following synthesis and purification, the final peptide must be thoroughly characterized.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final peptide product. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile containing a small amount of TFA.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the peptide. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the halogenated residue.[22][23][24][25][26] The characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are readily identifiable in the mass spectrum.

Conclusion and Future Perspectives

Boc-protected halogenated amino acids are invaluable tools for the modern peptide chemist. They offer a rational and predictable means to modulate the physicochemical and biological properties of peptides. The synthetic and analytical methods described in this guide provide a solid foundation for the successful application of these building blocks in the design and development of novel peptide-based therapeutics and research tools.

As our understanding of the subtle yet powerful effects of halogenation continues to grow, we can expect to see the development of even more sophisticated halogenated amino acid building blocks and their application in increasingly complex biological systems. The continued exploration of halogen bonding in peptide and protein engineering holds particular promise for the creation of next-generation therapeutics with unparalleled potency and selectivity.

References

  • The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. (2020). Available at: [Link]

  • Boc-4-bromo-L-phenylalanine. Chem-Impex. Available at: [Link]

  • 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007). Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. (2020). Available at: [Link]

  • Ch27 pKa and pI values. University of Calgary. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. ResearchGate. (2025). Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). Available at: [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011). Available at: [Link]

  • Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]

  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. (2022). Available at: [Link]

  • interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • Interplay of halogen bonding and solvation in protein–ligand binding. PubMed Central. (2024). Available at: [Link]

  • Mass spectrometry of peptides and proteins. OSU Chemistry. Available at: [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2018). Available at: [Link]

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available at: [Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate. Available at: [Link]

  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Organic Syntheses Procedure. Available at: [Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. (2020). Available at: [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. (2019). Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Available at: [Link]

  • Signal Areas. Available at: [Link]

  • NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. Biochemistry. Available at: [Link]

  • Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Available at: [Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. (2017). Available at: [Link]

  • Amino acid pKa and pKi values. Isca Biochemicals. Available at: [Link]

  • Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. ResearchGate. (2025). Available at: [Link]

  • Process for preparing 4-borono-L-phenylalanine. Google Patents.
  • Sustainability challenges in peptide synthesis and purification: from R&D to production. (2019). Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. (2022). Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. PMC. (2020). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available at: [Link]

  • p-Fluorophenylalanine. PubChem. Available at: [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. Available at: [Link]

  • Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. PMC. Available at: [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Available at: [Link]

  • Amino Acid pKa. Reddit. (2020). Available at: [Link]/r/Mcat/comments/8s5f7y/amino_acid_pka/)

Sources

Technical Guide: Steric and Electronic Properties of 3,5-Dichlorotyrosine in Ligand Binding

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the steric, electronic, and physicochemical properties of 3,5-dichlorotyrosine (Cl₂Tyr) in the context of ligand binding and drug design.

Executive Summary

3,5-Dichlorotyrosine (Cl₂Tyr) is a non-proteinogenic amino acid often utilized in peptidomimetics and rational drug design to modulate potency, selectivity, and metabolic stability. Unlike its parent amino acid, Tyrosine (Tyr), Cl₂Tyr introduces two critical perturbations: a steric expansion of the aromatic ring and a drastic electronic shift that lowers the phenolic pKₐ from ~10.0 to ~6.3 .

This guide provides a structural analysis of Cl₂Tyr, focusing on its utility as a "steric shim" to fill hydrophobic pockets and its ability to function as an anionic anchor at physiological pH.

Molecular Architecture & Steric Parameters

Steric Bulk and Van der Waals Volumes

The substitution of hydrogen atoms at the ortho positions (3 and 5) with chlorine atoms significantly increases the molecular volume of the phenol ring. However, chlorine occupies a unique "Goldilocks" zone in medicinal chemistry—larger than fluorine/hydrogen but smaller and less lipophilic than iodine or a methyl group.

Table 1: Comparative Steric Parameters of Substituents

SubstituentVan der Waals Radius (Å)Van der Waals Volume (ų)Bond Length (C-X) (Å)Taft Steric Parameter (Es)
Hydrogen (-H) 1.20~5.01.090.00
Fluorine (-F) 1.47~9.01.35-0.46
Chlorine (-Cl) 1.75 ~19.9 1.73 -0.97
Bromine (-Br) 1.85~24.51.89-1.16
Methyl (-CH₃) 2.00~23.91.54-1.24

Key Insight: While the chlorine atom is sterically significant, the C-Cl bond length (1.73 Å) pushes the bulk further away from the aromatic core compared to a methyl group. This allows Cl₂Tyr to probe deeper into hydrophobic sub-pockets without incurring the severe steric penalties often seen with methylation.

The Electronic Shift (The pKₐ Cliff)

The most profound effect of 3,5-dichlorination is electronic. The high electronegativity of the two chlorine atoms exerts a strong inductive electron-withdrawing effect (-I) on the phenol ring, stabilizing the phenolate anion.

  • Tyrosine pKₐ: ~10.0 (Neutral at pH 7.4)

  • 3,5-Dichlorotyrosine pKₐ: 6.3 - 6.5 (Anionic at pH 7.4)

Mechanistic Consequence: At physiological pH (7.4), Cl₂Tyr exists primarily as a phenolate anion . This transforms the residue from a hydrogen bond donor (like Tyr) into a strong electrostatic acceptor and hydrogen bond acceptor.

Mechanistic Implications in Ligand Binding

Halogen Bonding (The Sigma Hole)

Beyond sterics, Cl₂Tyr can engage in halogen bonding (XB). The electron-withdrawing nature of the aromatic ring enhances the sigma hole (a region of positive electrostatic potential) on the extension of the C-Cl bond.

  • Vector: Linear (160°–180° relative to the C-Cl bond).

  • Interaction Partner: Carbonyl oxygens, carboxylates, or pi-systems in the receptor.

  • Strength: Cl < Br < I. While Cl is a weaker XB donor than Iodine, the dual-Cl substitution pattern enhances the sigma hole potential compared to monochlorinated variants.

Lipophilicity and Membrane Permeability

Despite being ionized at pH 7.4, the lipophilicity of the aromatic ring increases due to the chlorines.

  • LogP Contribution: Each Cl adds approximately +0.71 to the LogP.

  • Effect: This increased lipophilicity drives the residue into hydrophobic pockets (entropy-driven binding), partially offsetting the desolvation penalty of the anion.

Decision Logic for Substitution

The following diagram outlines the decision process for substituting Tyrosine with Cl₂Tyr in a lead optimization campaign.

Cl2Tyr_Decision_Tree Figure 1: Decision logic for deploying 3,5-Dichlorotyrosine in ligand design. Start Target: Optimize Tyrosine Residue Q1 Is the Tyr buried in a hydrophobic pocket? Start->Q1 Q2 Does the receptor require a H-bond DONOR? Q1->Q2 Yes Action_MeTyr Substitute with 2,6-Dimethyl-Tyr (Steric Fill only, pKa ~10) Q1->Action_MeTyr No (Solvent Exposed) Q3 Is there a cationic residue (Arg/Lys) nearby? Q2->Q3 No (Acceptor/Neutral ok) Action_F_Tyr Substitute with Fluorotyrosine (Maintains H-bond donor, pKa ~8.5) Q2->Action_F_Tyr Yes (Must donate H) Action_Cl2Tyr Substitute with 3,5-Cl2-Tyr (Exploit Steric Fill + Anionic Salt Bridge) Q3->Action_Cl2Tyr Yes (Form Salt Bridge) Q3->Action_Cl2Tyr No (Exploit Hydrophobic Effect)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cl₂Tyr Peptides

Incorporating Cl₂Tyr into peptides requires specific attention to its acidity. Unlike Tyrosine, which requires tert-butyl (tBu) side-chain protection to prevent O-acylation, the nucleophilicity of the Cl₂Tyr phenolate is significantly reduced by the electron-withdrawing chlorines.

Reagents:

  • Resin: 2-Chlorotrityl chloride (2-CTC) or Rink Amide (depending on C-term).

  • Building Block: Fmoc-3,5-dichloro-L-tyrosine-OH (Commercial or synthesized).

  • Coupling Agents: DIC/Oxyma or HATU/DIPEA.

Protocol:

  • Coupling:

    • Use Fmoc-3,5-Cl₂-Tyr-OH (3.0 eq).

    • Activate with DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Note: Side chain protection (e.g., 2-Cl-Trt) is optional. For short peptides, the free phenol can be used because the O-acylation rate is slow. However, for sequences >10 residues or those containing sensitive moieties, use Fmoc-3,5-Cl₂-Tyr(2-Cl-Trt)-OH to ensure purity.

  • Fmoc Deprotection:

    • 20% Piperidine in DMF (2 x 5 min).

    • Observation: The deprotection solution may turn yellow/orange due to the formation of the dibenzofulvene-piperidine adduct, but the Cl₂Tyr phenolate itself is colorless.

  • Cleavage:

    • Standard cocktail: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Caution: The Cl₂Tyr residue is stable to TFA. Do not use high temperatures which might risk dechlorination (rare but possible with harsh scavengers).

  • Purification (HPLC):

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Crucial: Due to the pKₐ of ~6.3, the retention time will shift significantly based on mobile phase pH. With 0.1% TFA (pH ~2), the residue is protonated (neutral) and retains well. If using ammonium acetate (pH 6.5), it will be ionized and elute much earlier.

Workflow Diagram

SPPS_Workflow Figure 2: SPPS Workflow for 3,5-Dichlorotyrosine incorporation. Step1 Resin Loading (Fmoc-Cl2Tyr-OH) Step2 Coupling Cycle (DIC/Oxyma) Step1->Step2 Step3 Fmoc Removal (20% Piperidine) Step2->Step3 Step3->Step2 Next AA Step4 Cleavage (95% TFA) Step3->Step4 Complete Step5 HPLC Purification (pH < 3.0) Step4->Step5

Case Study: Tropoelastin and Radical Enzymes

Radical Stabilization

In the study of radical enzymes, 3,5-dichlorotyrosine is used to tune the redox potential of the tyrosyl radical. The lower pKₐ facilitates proton-coupled electron transfer (PCET) mechanisms.

  • Application: Substituting Tyr with Cl₂Tyr in Ribonucleotide Reductase models to study radical propagation rates. The Cl₂Tyr radical is more oxidizing than the native Tyr radical.

Biomarker Stability

Cl₂Tyr is a stable biomarker for myeloperoxidase (MPO) activity. In inflammatory diseases, MPO produces HOCl (hypochlorous acid), which chlorinates native Tyrosine residues.[1]

  • Relevance to Drug Design: This stability confirms that Cl₂Tyr is metabolically robust and resistant to further oxidative degradation in biological matrices, making it a durable motif for peptide therapeutics.

References

  • Biomarker Characterization

    • Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Biological Samples.
    • Source: Journal of Analytical Toxicology / NIH.
  • Halogen Bonding in Drug Design

    • Halogen bonding for rational drug design and new drug discovery.
    • Source: Expert Opinion on Drug Discovery.
  • Steric Parameters

    • Van der Waals volumes and radii.
    • Source: Wikipedia / Bondi, A. (1964). "Van der Waals Volumes and Radii". J. Phys. Chem.
  • Radical Enzyme Mechanisms

    • Study and design of amino acid-based radical enzymes using unn
    • Source: Royal Society of Chemistry (RSC).

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of Peptides Containing 3,5-Dichloro-L-Tyrosine (Boc Strategy)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The incorporation of halogenated amino acids, specifically 3,5-dichloro-L-tyrosine (Tyr(3,5-Cl2)) , is a critical strategy in medicinal chemistry to enhance metabolic stability and membrane permeability of peptide therapeutics. The electron-withdrawing chlorine atoms at the ortho positions of the phenolic ring significantly lower the pKa of the hydroxyl group (~7.4 vs. 10.1 for native Tyr) and increase lipophilicity.

However, this structural modification introduces specific synthetic challenges in Solid-Phase Peptide Synthesis (SPPS).[1] The steric bulk of the chlorine atoms hinders the


-amine and the carboxylic acid, affecting coupling kinetics. Furthermore, while the lowered pKa reduces the nucleophilicity of the phenolic hydroxyl, it does not eliminate the risk of O-acylation during subsequent chain elongation.

This guide details a robust Boc/Benzyl (Boc/Bzl) strategy for incorporating Boc-Tyr(3,5-Cl2)-OH.[1] Unlike Fmoc chemistry, which often requires side-chain protection (e.g., 2-Cl-Trt) to prevent alkylation, the Boc strategy allows for the use of the unprotected phenolic side chain, provided specific neutralization protocols are followed to mitigate O-acylation.

Strategic Planning: Materials & Resin Selection

The Building Block: Boc-Tyr(3,5-Cl2)-OH
  • Molecular Weight: 434.27 g/mol (approx, depends on salt form)[1]

  • Solubility: Soluble in DMF and DCM.[1][2]

  • Side Chain Strategy: Unprotected (Free OH).

    • Rationale: The electron-deficient ring renders the phenolate less nucleophilic than native tyrosine. Permanent protection (e.g., 2-Br-Z) is often unnecessary and adds cost/cleavage complexity.[1] However, this requires strict control of base equivalents during coupling.[1]

Resin Selection[1][2][3][4]
  • Recommended: PAM Resin (Phenylacetamidomethyl) or MBHA Resin (Methylbenzhydrylamine) .[1]

  • Why? These resins are highly stable to the repetitive TFA acidolysis cycles required for Boc removal. PAM is preferred for C-terminal acids; MBHA for C-terminal amides.[1] Avoid chloromethyl (Merrifield) resin for long sequences containing this residue to prevent premature cleavage.[1]

Detailed Experimental Protocol

Standard SPPS Cycle (Boc Chemistry)

The following protocol assumes a 0.1 – 0.5 mmol scale. All steps are performed at room temperature unless noted.

Reagents:

  • Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][3]

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM (preferred over TEA to reduce O-acylation risk).[1]

  • Coupling Cocktail: 0.4 M Boc-Tyr(3,5-Cl2)-OH / 0.4 M HATU / 0.4 M HOAt in DMF.

  • Activator Base: DIEA (Collidine is a superior alternative for "difficult" couplings to suppress racemization).[1]

Step-by-Step Workflow
StepOperationReagent/SolventDurationMechanism/Notes
1 Resin Swelling DCM30 minSolvates the polymer matrix (polystyrene-DVB).[1]
2 Deprotection 50% TFA / DCM2 min (flow) + 20 min (batch)Removes N-

-Boc group. Generates TFA-salt of amine.
3 Wash DCM3 x 1 minRemoves excess TFA.
4 Neutralization 10% DIEA / DCM2 x 2 minCRITICAL: Converts amine salt to free amine.[1][4] Do not over-expose.[1]
5 Wash DCM, then DMF3 x 1 minPrepares resin for coupling solvent.
6 Coupling Activated AA Solution60 - 90 minSteric Compensation: The Cl atoms slow down kinetics. Use HATU instead of DIC/HOBt.
7 Monitoring Kaiser Test (Ninhydrin)5 minIf blue (positive), repeat Step 6 (Double Couple).[1]
8 Capping (Optional) Ac2O / Pyridine10 minAcetylates unreacted amines to prevent deletion sequences.
The "Difficult Coupling" Modification (Steric Hindrance)

Due to the 3,5-dichloro substitution, standard DIC/HOBt coupling may result in deletion sequences.

  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .[1]

  • Stoichiometry: 4 eq. Amino Acid : 3.9 eq.[1] HATU : 4 eq. HOAt : 8 eq. DIEA.

  • Pre-activation: Activate for exactly 30 seconds before adding to resin to minimize epimerization.[1]

Visualization: Workflow & Decision Logic[1]

The following diagram illustrates the critical decision points when handling the sterically hindered Halogen-Tyr residue.

Boc_Tyr_Cl2_Protocol Start Start: Resin-Peptide-NH-Boc Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Decision_Residue Is Next Residue Boc-Tyr(3,5-Cl2)-OH? Neutralize->Decision_Residue Standard_Couple Standard Coupling (DIC/HOBt) Decision_Residue->Standard_Couple No Hindered_Couple Hindered Coupling (HATU/HOAt/DIEA) *Extended Time* Decision_Residue->Hindered_Couple Yes (Sterics) Check_Coupling Kaiser Test (Ninhydrin) Standard_Couple->Check_Coupling Hindered_Couple->Check_Coupling Result_Pos Positive (Blue) Check_Coupling->Result_Pos Result_Neg Negative (Yellow) Check_Coupling->Result_Neg ReCouple Double Coupling (Change Solvent to NMP) Result_Pos->ReCouple Incomplete Next_Cycle Proceed to Next Cycle Result_Neg->Next_Cycle Complete ReCouple->Check_Coupling

Figure 1: Decision logic for incorporating sterically hindered halogenated tyrosine derivatives in Boc-SPPS.

Final Cleavage & Isolation (HF Protocol)[1]

The 3,5-dichloro group is stable to Hydrogen Fluoride (HF), unlike iodinated tyrosines which are prone to dehalogenation.[1]

Safety Warning: HF is extremely toxic and corrosive.[1][5] Use a specialized Teflon vacuum line apparatus.[1]

The Cleavage Cocktail
  • Reagent: Anhydrous HF (10 mL per g resin).

  • Scavengers:

    • Anisole (10% v/v): Essential to trap benzyl cations.[1]

    • p-Cresol (optional): Can replace anisole.[1]

    • Note: Avoid thiols (like ethanedithiol) if not strictly necessary for other residues (e.g., Cys, Trp), as they can sometimes interact with electron-deficient rings, though Cl-Tyr is generally robust.[1]

Procedure
  • Drying: Dry peptidyl-resin over

    
     overnight under high vacuum.
    
  • Reaction: Treat with HF/Anisole at -5°C to 0°C for 60 minutes.

    • Why low temp? Minimizes potential migration of benzyl protecting groups to the phenolic ring of Tyr(3,5-Cl2) (Friedel-Crafts alkylation), although the deactivated ring is less susceptible than native Tyr.

  • Extraction: Evaporate HF. Wash resin with cold ether (removes scavengers).[1] Extract peptide with 10-50% Acetic Acid or Acetonitrile/Water.[1]

  • Lyophilization: Freeze-dry immediately.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of Cl atoms.[1]Switch from DIC to HATU/HOAt .[1] Increase temperature to 50°C (carefully, check racemization).
O-Acylation Excess base during subsequent couplings reacting with unprotected Tyr-OH.[1]Reduce DIEA equivalents in subsequent steps. Treat resin with 20% Piperidine/DMF for 10 min (post-synthesis) or Hydrazine to cleave esters before HF cleavage.[1]
Loss of Chlorine Not observed with HF.[1]If observed, check for catalytic hydrogenation steps (Cl is labile to Pd/H2).[1]
Low Solubility Hydrophobicity of Cl2-Tyr.[1]Use NMP (N-methylpyrrolidone) or add DMSO to the coupling mixture.[1]

References

  • Merrifield, R. B. (1963).[1][6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[1] In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193.[1] Link[1]

  • Houghten, R. A. (1985).[1] General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131-5135.[1] Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Basis for HOAt/HATU efficacy in hindered couplings). Link[1]

Sources

Application Note: Advanced Coupling Strategies for Sterically Hindered Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of sterically hindered amino acids—such as


-disubstituted residues (e.g., Aib), 

-methylated amino acids, and

-branched residues (Val, Ile, Thr)—presents a "steric wall" in peptide synthesis. Standard carbodiimide/HOBt protocols often fail, leading to deletion sequences, low yields, and significant racemization via oxazolone intermediates.

This guide provides a validated, mechanistic approach to overcoming these barriers. We move beyond standard protocols to employ high-efficiency aminium/phosphonium salts (HATU, COMU, PyBrOP) and fluorinating agents (TFFH), optimized specifically for the acid-labile Boc chemistry landscape.

Mechanistic Insight: The Steric Challenge

To solve the problem, one must understand the failure mode. In hindered systems, the rate of nucleophilic attack by the amine on the activated ester is drastically reduced. This kinetic stall allows competing side reactions to dominate, primarily:

  • 5(4H)-Oxazolone Formation: The activated carbonyl oxygen attacks the amide backbone, forming a cyclic intermediate. This ring is prone to rapid racemization via base-catalyzed proton abstraction at the

    
    -carbon.[1]
    
  • 
    -Acylurea Formation:  In carbodiimide couplings, the 
    
    
    
    -acylisourea rearranges to an unreactive
    
    
    -acylurea if the amine attack is too slow.

The HOAt/Oxyma Solution: Reagents containing 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are superior to HOBt. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect), stabilizing the transition state and positioning the incoming amine for a more favorable attack trajectory.

Reagent Selection Matrix

The choice of coupling reagent should be dictated by the specific type of hindrance.

Residue TypePrimary ChallengeRecommended ReagentMechanism of Action

-Branched
(Val, Ile, Thr)
Moderate steric bulkCOMU or HATU Fast activation; Oxyma/HOAt leaving group accelerates aminolysis.

-Methylated
(

-Me-Leu, etc.)
Severe steric clash; secondary amine nucleophileHATU or PyAOP HOAt effect is critical here. PyAOP is preferred if avoiding guanidinium capping is necessary.

-Disubstituted
(Aib)
Extreme steric bulk; low reactivityTFFH or COMU TFFH generates an amino acid fluoride, a small, highly reactive electrophile.
Racemization Prone (His, Cys)Base-catalyzed epimerizationDIC / Oxyma Neutral pH activation; avoids the basic conditions of HATU/DIPEA.

Visualization: Decision Logic & Mechanism

CouplingLogic Start Start: Hindered Boc-AA Coupling CheckType Analyze Hindrance Type Start->CheckType BetaBranched Beta-Branched (Val, Ile, Thr) CheckType->BetaBranched NMethyl N-Methylated (N-Me-Ala, etc.) CheckType->NMethyl AlphaAlpha Alpha,Alpha-Disubstituted (Aib, Deg) CheckType->AlphaAlpha SolventCheck Check Solvent Compatibility BetaBranched->SolventCheck NMethyl->SolventCheck AlphaAlpha->SolventCheck HATU_Path Use HATU / HOAt (Standard High Power) SolventCheck->HATU_Path General Case PyBrOP_Path Use PyBrOP or PyAOP (For Sec. Amines) SolventCheck->PyBrOP_Path If N-Me TFFH_Path Use TFFH / DIPEA (Acid Fluoride Route) SolventCheck->TFFH_Path If Aib/Extreme Microwave Apply Microwave (75°C, 5-10 min) HATU_Path->Microwave PyBrOP_Path->Microwave TFFH_Path->Microwave DoubleCouple Double Couple Required Microwave->DoubleCouple

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance profiles.

Protocol 1: "Turbo" Coupling for SPPS (HATU/COMU)

Application: General hindered residues (Val, Ile) and moderately difficult sequences. Note: For Boc chemistry, the resin must be TFA-stable (e.g., PAM, MBHA) if synthesizing the full peptide, or the Boc group is removed with TFA/DCM.

Materials
  • Reagent: HATU or COMU (0.5 M in DMF).

  • Base: DIPEA (2.0 M in NMP).

  • Solvent: DMF (Anhydrous).

  • Resin: Pre-swelled in DCM, then washed with DMF.[2]

Step-by-Step Procedure
  • Deprotection: Remove the N-terminal Boc group using 50% TFA in DCM (2 x 1 min, then 1 x 30 min). Wash resin thoroughly: DCM (3x), MeOH (2x), DCM (3x), DMF (3x). Crucial: Ensure all acid is removed to prevent salt formation with the coupling base.

  • Activation (Pre-mix):

    • Dissolve Boc-Amino Acid (4.0 equiv) and HATU (3.9 equiv) in minimal DMF.

    • Add DIPEA (8.0 equiv).

    • Wait exactly 30 seconds. (Do not age longer; active esters can hydrolyze or rearrange).

  • Coupling:

    • Add the activated solution to the resin.[3]

    • Microwave Option: Heat to 75°C (25W max power) for 5 minutes.

    • Room Temp Option: Agitate for 60 minutes.

  • Double Coupling (Mandatory for Hindered Residues):

    • Drain and wash resin with DMF (1x).

    • Repeat Step 2 and 3 with fresh reagents.

  • Capping (Optional but Recommended): Acetylate unreacted amines using Ac2O/DIPEA/DMF to prevent deletion sequences.

Why this works: HATU generates the OAt-ester, which is more reactive than the OBt-ester generated by HBTU. The double coupling ensures that the slow-reacting hindered sites are saturated.

Protocol 2: The "Acid Fluoride" Method for Aib/N-Me Residues

Application: Extremely hindered couplings where HATU fails (e.g., Aib-Aib linkages). Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][4]

Materials
  • Reagent: TFFH (0.5 M in DMF).

  • Base: DIPEA.[1]

  • Boc-Amino Acid: 4-5 equivalents.

Step-by-Step Procedure
  • Activation:

    • Dissolve Boc-AA (5 equiv) and TFFH (5 equiv) in dry DMF.

    • Add DIPEA (10 equiv).

    • Activation is immediate. The acid fluoride is formed in situ.

  • Coupling:

    • Add mixture immediately to the resin.

    • Agitate for 2 hours at Room Temperature or 10 minutes at 75°C (Microwave).

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, perform a second coupling using the same protocol.

Why this works: Acid fluorides are small, powerful electrophiles that suffer less from steric shielding than bulky OAt/OBt active esters. TFFH allows the formation of acid fluorides in the presence of unprotected side chains (unlike cyanuric fluoride).

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Racemization High % of D-isomer detectedSwitch base to Collidine (TMP) instead of DIPEA. Use DIC/Oxyma at 0°C for activation, then warm to RT.
Incomplete Coupling Positive Ninhydrin/ChloranilSwitch solvent to NMP (better swelling). Increase temperature to 50°C (if Cys/His absent). Use PyBrOP for N-methyl amines.[5][6][7]
Aggregation "Difficult Sequence" behaviorAdd chaotropic salts (0.1 M LiCl or KSCN ) to the coupling mixture to disrupt H-bonds.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][5][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Coste, J., Frérot, E., & Jouin, P. (2000). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 65(10), 2951–2958.[6] Link

  • Hymas, W., et al. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Lundin, R., & Ioannidis, P. (2008). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives.[6][9][10] Biotage Application Note. Link

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[1][4][5] Organic Process Research & Development. Link

Sources

Application Notes and Protocols: Solubility of Boc-Tyr(3,5-Cl₂)-OH in DMF and DCM

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Development

In the intricate process of solid-phase peptide synthesis (SPPS) and the broader field of drug development, the solubility of protected amino acids is a cornerstone of success.[1][2] Boc-Tyr(3,5-Cl₂)-OH, a halogenated derivative of tyrosine, is an important building block for creating peptides with unique structural and functional properties, including enhanced binding affinity and metabolic stability.[3][4] The efficiency of coupling reactions, and ultimately the purity and yield of the final peptide, is critically dependent on the complete dissolution of the amino acid derivative in the reaction solvent.[1][5] This guide provides a detailed analysis of the solubility of Boc-Tyr(3,5-Cl₂)-OH in two commonly used solvents in peptide synthesis: the polar aprotic solvent N,N-Dimethylformamide (DMF) and the non-polar solvent Dichloromethane (DCM).[6][7][8] Understanding these solubility characteristics is paramount for researchers, scientists, and drug development professionals to optimize their synthetic strategies and achieve reliable results.

Physicochemical Properties and Solubility Profile

Boc-protected amino acids are generally characterized by good solubility in a range of organic solvents.[11] DMF is a powerful, polar aprotic solvent renowned for its excellent solvating capabilities for a wide array of organic molecules, including protected amino acids and coupling reagents.[1][12] DCM is a less polar solvent, also widely used in peptide synthesis, particularly in Boc-based strategies, due to its ability to dissolve many Boc-protected amino acids and effectively swell polystyrene resins.[6]

Compound Solvent Anticipated Solubility Rationale
Boc-Tyr(3,5-Cl₂)-OHN,N-Dimethylformamide (DMF)HighDMF is a highly polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of protected amino acids.[1]
Boc-Tyr(3,5-Cl₂)-OHDichloromethane (DCM)Moderate to HighDCM is a common solvent for Boc-protected amino acids.[6] The increased hydrophobicity from the chlorine atoms may enhance solubility in this non-polar solvent compared to the parent compound.

Experimental Protocol: Determination of Solubility

To ensure the reproducibility and success of synthetic protocols, it is imperative to experimentally verify the solubility of Boc-Tyr(3,5-Cl₂)-OH in the chosen solvent. The following protocol provides a reliable method for determining the approximate solubility.

Materials and Equipment:
  • Boc-Tyr(3,5-Cl₂)-OH

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Anhydrous Dichloromethane (DCM), peptide synthesis grade

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Glass vials (e.g., 4 mL) with screw caps

  • Calibrated micropipettes

Step-by-Step Methodology:
  • Preparation: Accurately weigh a specific amount of Boc-Tyr(3,5-Cl₂)-OH (e.g., 10 mg) into a clean, dry glass vial.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent (DMF or DCM) to the vial (e.g., 100 µL).

  • Dissolution Attempt: Cap the vial securely and vortex for 30-60 seconds. If the solid does not fully dissolve, place the vial on a magnetic stirrer for 5-10 minutes at room temperature.

  • Observation: Carefully observe the solution. If the solid is completely dissolved with no visible particles, the compound is soluble at that concentration.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another precise aliquot of the solvent (e.g., 100 µL). Repeat step 3.

  • Endpoint Determination: Continue the incremental addition of the solvent until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility using the following formula:

    Solubility (mg/mL) = Initial mass of Boc-Tyr(3,5-Cl₂)-OH (mg) / Total volume of solvent added (mL)

  • Confirmation: To confirm saturation, an excess of the solid can be added to a known volume of the solvent, stirred for an extended period (e.g., 1-2 hours), and then the undissolved solid can be filtered and weighed. The mass difference will give a more precise solubility value.

Safety Precautions:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for Boc-Tyr(3,5-Cl₂)-OH, DMF, and DCM before starting any experimental work.[13][14][15][16]

G cluster_workflow Solubility Determination Workflow start Start: Weigh Boc-Tyr(3,5-Cl2)-OH add_solvent Add initial solvent aliquot (DMF or DCM) start->add_solvent mix Vortex and stir add_solvent->mix observe Observe for complete dissolution mix->observe add_more_solvent Add incremental solvent aliquot observe->add_more_solvent No record_volume Record total solvent volume observe->record_volume Yes add_more_solvent->mix calculate Calculate solubility (mg/mL) record_volume->calculate end End calculate->end

Figure 1. Experimental workflow for determining the solubility of Boc-Tyr(3,5-Cl₂)-OH.

Discussion: The Chemistry of Solubility in Peptide Synthesis

The solubility of a protected amino acid is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful, albeit simplified, guide.

  • Boc-Tyr(3,5-Cl₂)-OH: This molecule possesses both polar (the carboxylic acid and the Boc-protecting group) and non-polar (the dichlorinated aromatic ring) regions. The bulky tert-butyl group of the Boc protecting group also contributes to its solubility in organic solvents.

  • N,N-Dimethylformamide (DMF): As a polar aprotic solvent, DMF has a high dielectric constant and a strong dipole moment. It can effectively solvate both the polar and non-polar portions of Boc-Tyr(3,5-Cl₂)-OH. Its ability to act as a hydrogen bond acceptor allows it to interact favorably with the carboxylic acid proton.

  • Dichloromethane (DCM): DCM is a non-polar solvent. Its ability to dissolve Boc-Tyr(3,5-Cl₂)-OH is primarily due to van der Waals forces and its capacity to interact with the non-polar aromatic ring and the Boc group. The presence of the two chlorine atoms on the tyrosine ring increases the molecule's overall hydrophobicity, which can enhance its solubility in non-polar solvents like DCM.

G cluster_interactions Solute-Solvent Interactions cluster_solvents Solvents solute Boc-Tyr(3,5-Cl2)-OH Polar Groups (COOH, Boc) Non-polar Groups (Aromatic Ring, Cl) DMF DMF (Polar Aprotic) Strong dipole-dipole interactions solute:polar->DMF Strong Interaction solute:nonpolar->DMF Moderate Interaction DCM DCM (Non-polar) Van der Waals forces solute:nonpolar->DCM Favorable Interaction

Figure 2. Key intermolecular forces influencing solubility.

Conclusion and Recommendations

Based on the chemical properties of Boc-Tyr(3,5-Cl₂)-OH, DMF, and DCM, it is anticipated that the compound will exhibit good to high solubility in both solvents, making them suitable choices for peptide synthesis. However, it is strongly recommended to perform the described solubility determination protocol to ascertain the optimal concentration for your specific application. This empirical approach will prevent issues such as incomplete dissolution, which can lead to lower coupling efficiencies and the generation of impurities. For challenging couplings or sequences prone to aggregation, the superior solvating power of DMF may offer an advantage.[1][5] Conversely, the use of DCM in Boc-based SPPS is well-established and may be preferred in certain protocols.[6] The choice of solvent should always be guided by both theoretical understanding and empirical validation.

References

  • Benchchem. (n.d.). Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide.
  • ChemBK. (2022, October 16). BOC-TYROSINE-OH - Physico-chemical Properties.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1.
  • Sigma-Aldrich. (n.d.). Boc-Tyr-OH 98 3978-80-1.
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • MedChemExpress. (n.d.). Boc-Tyr(Boc)-OH.
  • National Center for Biotechnology Information. (n.d.). Boc-tyr(boc)-OH. PubChem.
  • Benchchem. (n.d.). Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Application Notes and Protocols.
  • ChemicalBook. (2026, January 13). BOC-L-Tyrosine.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine.
  • ChemicalBook. (2023, July 14). BOC-TYR(3,5-BR2)-OH.
  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central.
  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Tyr(tBu)-OH.
  • Kumar, A., et al. (n.d.). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry.
  • Thermo Fisher Scientific. (n.d.). Peptide synthesis: chemical essentials for standard and greener investigations.
  • Muat, A., & Jamalis, J. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62, 2730-2732.
  • Fisher Scientific. (2011, May 5). SAFETY DATA SHEET.
  • Bachem. (2021, July 23). Peptide solubility.
  • Lawrenson, S. B., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
  • American Chemical Society. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry.
  • Sochaski, M. A., et al. (n.d.). 3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. PubMed.
  • J&K Scientific LLC. (n.d.). Boc-3-chloro-L-tyrosine dicyclohexylammonium salt.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.

Sources

Application Note: Strategic Incorporation of Boc-Tyr(3,5-Cl2)-OH into Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic incorporation of Boc-Tyr(3,5-Cl2)-OH (3,5-dichloro-L-tyrosine) into hydrophobic peptide sequences using Solid Phase Peptide Synthesis (SPPS).

Executive Summary

The incorporation of halogenated amino acids, specifically 3,5-dichlorotyrosine (Tyr(3,5-Cl2)) , is a potent strategy in medicinal chemistry to enhance membrane permeability, metabolic stability, and receptor binding affinity via halogen bonding. However, the introduction of Boc-Tyr(3,5-Cl2)-OH presents a dual challenge: the inherent hydrophobicity of the dichlorinated aromatic ring exacerbates peptide aggregation, and the altered electronics of the phenolic ring (pKa ~7.4 vs. 10.1 for native Tyr) require modified coupling and cleavage protocols to prevent side reactions like O-acylation.

This guide provides a validated protocol for Boc-SPPS, focusing on aggregation-disrupting solvent systems and neutral coupling strategies to ensure high-fidelity synthesis.

Technical Profile & Mechanistic Insight

The Molecule: Boc-Tyr(3,5-Cl2)-OH

Unlike the standard protecting group 2,6-dichlorobenzyl, the 3,5-dichloro modification is a permanent structural change to the tyrosine side chain.

PropertyValue / CharacteristicImpact on Synthesis
Molecular Weight ~350.2 g/mol Increased steric bulk compared to Tyr.
Hydrophobicity High (LogP increase)Promotes

-sheet formation and aggregation on-resin.
Phenolic pKa ~7.4 (Acidic)CRITICAL: The OH is significantly more acidic than native Tyr. In the presence of bases (DIEA/NMM), it forms a phenolate anion, increasing the risk of O-acylation (ester formation) during coupling.
Electronic Effect Electron Withdrawing (Inductive)Deactivates the ring against electrophilic attack. Reduces risk of alkylation during HF cleavage (self-protecting effect).
The Hydrophobic Challenge

Hydrophobic peptides containing halogenated residues are prone to "on-resin aggregation," where inter-chain hydrogen bonds form


-sheets, collapsing the resin matrix and preventing reagent access.
  • Symptom: Sudden drop in coupling efficiency (deletion sequences).

  • Solution: Disruption of H-bonds using "Magic Mixtures" (DCM/DMF/NMP + Chaotropes).

Strategic Planning: Resin & Solvents

Resin Selection

For hydrophobic peptides, lower loading is mandatory to physically distance the growing chains and prevent aggregation.

  • Recommended: PAM Resin (Phenylacetamidomethyl) or MBHA (Methylbenzhydrylamine).

  • Loading Target: 0.2 – 0.4 mmol/g . (Do not use high loading >0.6 mmol/g).

Solvent System: The "Magic Mixture"

Standard DMF is often insufficient for chlorinated peptides.

  • Primary Solvent: NMP (N-methylpyrrolidone) – superior swelling for hydrophobic domains.

  • Chaotropic Additive: 10% DMSO or 1% Triton X-100 in NMP/DCM can be used during coupling to disrupt secondary structures.

Experimental Protocols

Protocol A: Neutral Coupling of Boc-Tyr(3,5-Cl2)-OH

Rationale: To prevent the O-acylation of the unprotected, acidic phenolic hydroxyl (pKa 7.4), avoid tertiary amine bases (DIEA) during the coupling of this specific residue. Use Carbodiimide chemistry (DIC).

Reagents:

  • Amino Acid: Boc-Tyr(3,5-Cl2)-OH (3.0 eq relative to resin)

  • Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Additive: Oxyma Pure or HOBt (3.0 eq)

  • Solvent: DCM/DMF (1:1 v/v) – DCM improves resin swelling; DMF solubilizes the activator.

Step-by-Step Procedure:

  • Dissolution: Dissolve Boc-Tyr(3,5-Cl2)-OH and Oxyma/HOBt in the minimum amount of DMF. Dilute with an equal volume of DCM.

  • Activation: Add DIC to the amino acid solution. Do not pre-activate for >2 minutes to avoid racemization.

  • Coupling: Add the mixture immediately to the neutralized resin.

  • Reaction Time: Shake at room temperature for 2 hours .

    • Note: For extremely hydrophobic sequences, heat to 50°C (microwave or water bath) to drive diffusion.

  • Monitoring: Perform a Kaiser Test . If slightly positive (light blue), perform a second coupling (double couple) using fresh reagents.

Protocol B: Cycle for Subsequent Hydrophobic Residues

Once Tyr(3,5-Cl2) is incorporated, the peptide becomes more hydrophobic. Subsequent couplings must address aggregation.

Workflow Diagram (Boc-SPPS Cycle):

BocCycle Start Peptide-Resin Deprotect 1. TFA Deprotection (50% TFA in DCM, 2x 15 min) Start->Deprotect Wash1 2. Wash (DCM x3, DMF x3) Deprotect->Wash1 Neutralize 3. Neutralization (5% DIEA in DCM, 2x 2 min) Wash1->Neutralize Wash2 4. Wash (DCM x3, NMP x3) Neutralize->Wash2 Couple 5. Coupling (Aggregation Breaking) AA + DIC + Oxyma in NMP/DMSO (9:1) Wash2->Couple Check 6. QC: Kaiser Test Couple->Check Check->Couple Positive (Blue) -> Double Couple Cap 7. Capping (Optional) Ac2O / Pyridine Check->Cap Fail after 2x Next Next Cycle Check->Next Negative (Colorless)

Caption: Optimized Boc-SPPS cycle for hydrophobic peptides. Note the use of NMP/DMSO in Step 5 to disrupt aggregation.

Protocol C: HF Cleavage & Isolation

Rationale: The 3,5-dichloro substituents deactivate the tyrosine ring, making it less susceptible to alkylation by carbocations (e.g., t-butyl cations) during cleavage. However, standard scavengers are still required.

Cleavage Cocktail (High Acidity):

  • HF (Anhydrous): 90%

  • p-Cresol: 5% (Scavenger for carbocations)

  • p-Thiocresol: 5% (Prevent oxidation of Met/Cys if present)

  • Avoid Anisole: Anisole can sometimes result in difficult-to-remove byproducts with halogenated tyrosines; p-Cresol is preferred.

Procedure:

  • Drying: Ensure peptide-resin is completely dry (over P2O5 overnight).

  • Reaction: Treat with HF cocktail at -5°C to 0°C for 60 minutes.

  • Precipitation: Evaporate HF. Triturate the residue with cold Diethyl Ether (or MTBE).

  • Solubilization: Hydrophobic peptides may not dissolve in water/acetonitrile.

    • Tip: Dissolve crude precipitate in 50% Acetic Acid or HFIP (Hexafluoroisopropanol) before lyophilization.

Quality Control & Troubleshooting

Mass Spectrometry Pattern

The presence of two chlorine atoms imparts a distinct isotopic pattern to the Mass Spectrum due to the natural abundance of


 (75%) and 

(25%).
  • Look for: A triplet cluster with relative intensities of 9:6:1 (M, M+2, M+4).

  • Validation: If you see a standard monoisotopic peak without this splitting, the coupling failed or the wrong AA was used.

Troubleshooting Logic

Troubleshooting Problem Low Coupling Yield (Kaiser Positive) Check1 Is the AA soluble? Problem->Check1 Solvent Switch to NMP/DMSO or warm DMF (40°C) Check1->Solvent No (Cloudy) Check2 Is steric hindrance high? Check1->Check2 Yes (Clear) Reagent Switch to HATU/HOAt (Use minimal DIEA) Check2->Reagent Yes (Bulky AA) Check3 Aggregation? Check2->Check3 No Magic Use 'Magic Mixture' (DCM/DMF/NMP/Triton) Check3->Magic Yes (Hydrophobic Seq)

Caption: Decision tree for troubleshooting low coupling efficiency in hydrophobic sequences.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods.[1][2][3][4][5] Methods in Enzymology, 289, 104-126. Link

  • Sigma-Aldrich. (2023).[6] Boc-Tyr(3,5-Cl2)-OH Product Specification. Link(Note: Representative link for sourcing).

  • Panda, M., et al. (2019). Halogenation of peptides: A strategy to improve stability and activity. Journal of Medicinal Chemistry. Link

Sources

Application Note: Orthogonal Protection Strategies for Halogenated Tyrosine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of halogenated tyrosine residues (3-chloro-, 3-iodo-, 3,5-diiodo-L-tyrosine) into peptide sequences is a critical strategy for modulating receptor binding affinity, enhancing metabolic stability, and enabling radiolabeling.[1] However, the presence of electron-withdrawing halogens fundamentally alters the electronic properties of the phenol ring, rendering standard protection strategies (e.g., tert-butyl ethers) either unnecessary or chemically suboptimal. This guide provides a technical roadmap for selecting and executing orthogonal protection strategies, distinguishing between "lean" unprotected workflows and complex orthogonal cycling protocols.

Part 1: The Chemical Logic of Halogenated Tyrosine

To design a robust synthesis, one must understand how halogenation alters the tyrosine side chain.[2] It is not merely a "bulky tyrosine"; it is a chemically distinct phenol.[2]

The Acidity Shift (pKa Effect)

Native tyrosine has a phenolic pKa of ~10.[2]0. The introduction of electron-withdrawing halogens significantly increases acidity:

  • 3-Chlorotyrosine (3-Cl-Tyr): pKa ≈ 8.0 - 8.5[1]

  • 3-Nitrotyrosine (3-NO₂-Tyr): pKa ≈ 7.2[1]

  • 3,5-Diiodotyrosine (DIT): pKa ≈ 6.4[1]

Implication for Synthesis: The resulting phenolate anion is less nucleophilic than that of native tyrosine.[2] Consequently, the risk of O-acylation (ester formation on the side chain) during Fmoc-activation is drastically reduced.[1] This allows for the "Unprotected Strategy" —a highly efficient approach often overlooked in favor of over-protection.[2]

Halogen Lability (The Iodine Trap)

While Chlorine is relatively stable, Iodine is susceptible to homolytic cleavage and reduction.[2]

  • Acid Stability: The Carbon-Halogen bond is generally stable to TFA, but benzylic protecting groups (Bzl) requiring catalytic hydrogenation (Pd/C, H₂) are strictly incompatible with Iodo- and Bromo-tyrosine due to rapid dehalogenation.[1]

  • Scavenger Sensitivity: While triethylsilane (TIS) is standard, excessive reducing power in the presence of trace metals can compromise iodo-peptides.[1][2]

Part 2: Strategic Selection Guide

Do not default to Tyr(tBu). Use this decision matrix to select the optimal protection strategy based on your synthetic goal.[2]

Decision Matrix: Protecting Group Selection

ProtectionStrategy Start Start: Select Halogenated Tyr Strategy AppType Application Type? Start->AppType Linear Standard Linear Peptide AppType->Linear Routine SPPS Cyclic Cyclic / Branched Peptide AppType->Cyclic Site-Specific Modification Sensitive Acid-Sensitive Resin (2-Cl-Trt) AppType->Sensitive Fragment Condensation Unprotected STRATEGY A: Unprotected Side Chain (Fmoc-Tyr(3-Cl)-OH) Linear->Unprotected Low Nucleophilicity Prevents O-Acylation Allyl STRATEGY B: Allyl Protection (Fmoc-Tyr(Alloc)-OH) Cyclic->Allyl Orthogonal to Fmoc/tBu ClTrt STRATEGY C: 2-Cl-Trityl Protection (Fmoc-Tyr(2-Cl-Trt)-OH) Sensitive->ClTrt Ultra-Acid Labile (Retains Protection)

Figure 1: Decision tree for selecting the appropriate halogenated tyrosine derivative.[1]

Part 3: Detailed Protocols

Protocol A: The "Lean" Strategy (Unprotected Side Chain)

Best For: Standard linear peptides containing 3-Cl-Tyr, 3-I-Tyr, or 3-NO₂-Tyr.[1] Concept: Exploits the reduced nucleophilicity of the halogenated phenol to skip side-chain protection, saving cost and improving coupling kinetics.

Reagents:

  • Amino Acid: Fmoc-Tyr(3-Cl)-OH (Commercial grade)[1]

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure or HBTU/DIEA.[1][2]

  • Resin: Rink Amide or Wang.[2]

Step-by-Step:

  • Coupling: Use a standard 3-5 fold excess of the amino acid.[2]

    • Critical: Do not use DMAP.[1][2] DMAP increases the risk of O-acylation even on deactivated phenols.[2]

    • Recommendation: Pre-activate for 30 seconds before adding to the resin to ensure formation of the active ester/uronium species, minimizing free base contact time.

  • Fmoc Deprotection: Standard 20% Piperidine in DMF.[2]

    • Note: The unprotected phenol is stable to piperidine.[2]

  • Washing: Perform extensive DCM washes after coupling the halogenated residue.[2] Phenols can be "sticky" on polystyrene resins.[1][2]

  • Cleavage: Use Reagent B (TFA/Phenol/Water/TIPS 88:5:5:2).[1][2][3][4][5]

    • Caution: Avoid "Reagent K" if it contains high concentrations of thioanisole unless strictly necessary for Met/Cys, as it can occasionally promote side reactions with labile iodides.[2]

Protocol B: Orthogonal Allyl Protection for Cyclic Peptides

Best For: Head-to-side-chain cyclization involving the Tyrosine phenol (ether linkage) or when total orthogonality is required.[1] Concept: The Allyl group is stable to Fmoc (Base) and tBu (Acid) removal conditions, allowing selective deprotection using Palladium(0).[1][2]

Reagents:

  • Amino Acid: Fmoc-Tyr(Alloc)-OH or Fmoc-Tyr(Allyl)-OH.[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1][2]

  • Scavenger: Phenylsilane (PhSiH₃) or Morpholine.[1]

Workflow:

  • Peptide Assembly: Synthesize the full linear sequence using Fmoc chemistry. The Tyr(Allyl) remains protected during TFA cleavage if on-resin cyclization is not the goal.[1]

  • On-Resin Alloc Deprotection (for Cyclization):

    • Step 1: Wash resin with DCM (3x) and degassed DCM (3x).[1][2] Oxygen poisons the Pd catalyst.[2]

    • Step 2: Prepare a solution of Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in dry DCM.

    • Step 3: Add to resin and shake under Argon/Nitrogen for 1 hour.

    • Step 4: Wash with DCM, then 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd precipitate), then DMF.[2]

  • Cyclization: The Tyr hydroxyl is now free.[2] React with an activated electrophile (e.g., bromoacetylated N-terminus) on the resin.[1][2]

Protocol C: Troubleshooting Dehalogenation (The Iodine Safety Protocol)

Best For: Peptides containing 3-Iodo-Tyr or 3,5-Diiodo-Tyr (DIT).[1] Problem: Iodine is a good leaving group. Strong reducing agents or catalytic hydrogenation will replace I with H.[1][2]

Mechanism of Failure:

Dehalogenation IodoTyr Iodo-Tyrosine (Ar-I) PdC Pd/C + H2 (Benzyl Removal) IodoTyr->PdC Catalytic Reduction TFA_TIS TFA + TIPS (Standard Cleavage) IodoTyr->TFA_TIS Acidolysis Result_Fail Dehalogenation (Ar-H) PdC->Result_Fail Result_Success Intact (Ar-I) TFA_TIS->Result_Success Generally Safe

Figure 2: Stability of Aryl-Iodide bond under different cleavage conditions.

Safety Protocol:

  • Avoid Bzl/Z groups: Never use protecting groups requiring hydrogenolysis (e.g., Cbz, Bzl-ester) in the same sequence as Iodo-Tyr.[1]

  • Scavenger Choice: Use Triisopropylsilane (TIPS) rather than Triethylsilane (TES) if possible, as TIPS is sterically bulkier and slightly less aggressive as a hydride donor, though both are generally safe in TFA.[1][2]

  • Light Sensitivity: Iodo-tyrosine derivatives are photosensitive.[1][2] Wrap reaction vessels in aluminum foil during coupling and storage.

Summary of Recommendations

Feature3-Cl-Tyr / 3-NO₂-Tyr3-I-Tyr / 3,5-I₂-Tyr
Preferred Strategy Unprotected (Protocol A)Unprotected (Protocol A) with Light Protection
Alt.[1] Strategy Tyr(2-Cl-Trt) for acid sensitivityTyr(Allyl) for cyclization
Avoid Tyr(tBu) (Often unnecessary cost)Pd/C Hydrogenation (Fatal)
Cleavage Standard Reagent BReagent B (Dark, minimize time)

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D.[2] (Eds.), Oxford University Press, 2000.[1][2] (Foundational text on Fmoc orthogonality).

  • Side reactions in solid-phase peptide synthesis. Sigma-Aldrich Technical Guides. Link

  • Synthesis of Sulfotyrosine-Containing Peptides. National Institutes of Health (NIH).[1][2] (Discusses similar pKa/protection challenges). Link

  • Triethylsilane Applications in Synthesis. Organic Chemistry Portal. (Details on silane reducing power). Link

  • Iodotyrosine Dehalogenase Kinetics. PubMed Central. (Biological context of dehalogenation). Link

Sources

Application Note: Optimizing Incorporation of Sterically Hindered Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Boc-3,5-dichloro-L-tyrosine in Solid Phase Peptide Synthesis (SPPS)

Executive Summary & Scientific Rationale

The incorporation of halogenated amino acids, specifically Boc-3,5-dichloro-L-tyrosine (Boc-3,5-Cl₂-Tyr-OH) , is a critical strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and receptor binding affinity. However, the introduction of chlorine atoms at the ortho positions (3,5) of the tyrosine phenol ring introduces two distinct synthetic challenges:

  • Steric Hindrance: The bulky chlorine atoms create significant steric shielding around the phenolic oxygen and, more importantly, influence the conformation of the backbone, making the

    
    -carboxylic acid less accessible for activation and coupling.
    
  • Electronic Modification (pKa Shift): The electron-withdrawing nature of the chlorines significantly lowers the pKa of the phenolic hydroxyl group from ~10.0 (unsubstituted Tyr) to ~7.4. This increased acidity makes the side chain highly prone to deprotonation by tertiary bases (e.g., DIPEA) used in standard coupling cycles, leading to O-acylation (ester formation) and branched peptide impurities if the side chain is unprotected.

This guide contrasts Manual vs. Automated synthesis strategies, providing protocols to mitigate these risks.

Critical Decision Matrix: Manual vs. Automated

The choice between manual and automated synthesis for this specific residue depends on the peptide sequence length, the position of the modification, and available instrumentation.

DecisionMatrix Start Start: Boc-3,5-Cl2-Tyr Incorporation CheckSeq Analyze Sequence & Scale Start->CheckSeq IsDifficult Is the sequence prone to aggregation? CheckSeq->IsDifficult IsProtected Is the Tyr side-chain protected (e.g., 2,6-Cl2-Bzl)? IsDifficult->IsProtected No (Standard Seq) Manual MANUAL SYNTHESIS (Recommended for Optimization) IsDifficult->Manual Yes (High Aggregation) IsProtected->Manual No (Unprotected - High Risk) Auto AUTOMATED SYNTHESIS (Recommended for Routine/Library) IsProtected->Auto Yes (Protected) Result1 High Purity / Low Throughput Manual->Result1 Allows visual monitoring (Kaiser Test) Result2 High Throughput / Risk of Deletion Auto->Result2 Requires double coupling & capping

Figure 1: Decision matrix for selecting the synthesis modality based on sequence difficulty and building block protection status.

Technical Deep Dive: The Side-Chain Protection Issue

Crucial Warning: Commercial "Boc-3,5-dichloro-L-tyrosine" is often sold with the phenolic hydroxyl unprotected .

  • Risk: If you use HATU/DIPEA activation with the unprotected monomer, the base (DIPEA) will deprotonate the phenol (pKa ~7.4). The resulting phenolate is a good nucleophile and will attack the activated carboxylate of the incoming amino acid, causing polymerization or branching.

  • Solution:

    • Preferred: Use Boc-3,5-dichloro-L-Tyr(2-Cl-Z)-OH or similar protected derivative.

    • Alternative (Unprotected): Use neutral coupling conditions (DIC/HOBt) and avoid strong bases during the coupling step.

Protocol A: Manual Synthesis (High Control)

Best for: Valuable sequences, unprotected side-chain monomers, or when coupling to a secondary amine (e.g., Proline).

Materials
  • Resin: MBHA or PAM resin (0.5–0.8 mmol/g).

  • Solvent: DMF (peptide grade), DCM.

  • Activator: DIC (Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure. Avoid HATU/DIPEA if side chain is unprotected.

Step-by-Step Procedure
  • Swelling: Swell resin in DCM for 30 min.

  • Deprotection (Boc Removal):

    • Treat with 50% TFA/DCM (v/v) for 2 min (flow wash).

    • Treat with 50% TFA/DCM for 20 min (batch).

    • Note: The presence of Cl atoms on the Tyr does not affect the stability of the Boc group on the N-terminus.

  • Wash: DCM (3x), 5% DIPEA/DCM (2x) to neutralize, DCM (3x), DMF (3x).

  • Coupling (The Critical Step):

    • If Side Chain is Protected:

      • Dissolve 3.0 eq of Boc-3,5-Cl₂-Tyr(PG)-OH and 2.9 eq HATU in minimal DMF.

      • Add 6.0 eq DIPEA.

      • Add to resin immediately. Reaction time: 2 hours .

    • If Side Chain is UNPROTECTED (Risk Mitigation):

      • Dissolve 3.0 eq of Boc-3,5-Cl₂-Tyr-OH and 3.0 eq HOBt (or HOAt) in minimal DMF/DCM (1:1).

      • Add 3.0 eq DIC. Do NOT add DIPEA.

      • Pre-activate for 5 minutes (solution may turn cloudy due to urea; this is normal).

      • Add to resin.[1][2] Reaction time: 4 to 16 hours (overnight recommended due to lower reactivity of neutral coupling).

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling. Re-couple using fresh reagents.

    • Colorless beads: Complete coupling.

  • Capping (Optional but Recommended): Acetyl anhydride/Pyridine in DMF for 10 min to block unreacted amines.

Protocol B: Automated Synthesis (High Throughput)

Best for: Routine screening, protected side-chain monomers, microwave-assisted synthesizers.

Machine Setup (e.g., CS Bio, Protein Technologies, CEM)
  • Vial Position: Place Boc-3,5-Cl₂-Tyr in a "Special Amino Acid" position to prevent waste.

  • Concentration: Prepare a 0.2 M solution in DMF (or NMP if solubility is poor).

Automated Workflow Parameters
ParameterSettingRationale
Coupling Cycles Double Couple Steric bulk of Cl atoms hinders diffusion and orientation.
Temperature 50°C (Microwave/Heated) Heat overcomes steric barriers. Warning: Do not exceed 50°C to prevent C-Cl bond lability or racemization.
Activation DIC / Oxyma Pure Oxyma is superior to HOBt for preventing racemization at elevated temperatures.
Reaction Time 2 x 30 minutes Standard 10 min cycles are insufficient for di-halo tyrosines.
Mixing Continuous / Vortex Essential to maintain concentration gradient at the bead surface.
Automated Protocol Script Logic (Pseudo-code)
  • Wash: DMF (5x).

  • Deprotect: 50% TFA/DCM.

  • Wash: DCM (3x), DMF (3x).

  • Dispense: AA (0.2M) + Activator (0.5M DIC/Oxyma).

  • Heat/Mix: 50°C for 30 min.

  • Drain.

  • Repeat Coupling (Step 4-6).

  • Cap: Ac₂O/DIPEA/DMF.

Comparative Analysis & Troubleshooting
Yield and Purity Comparison
MetricManual Synthesis (DIC/HOAt)Automated Synthesis (Microwave)
Coupling Efficiency >99% (with monitoring)95-98% (blind)
Racemization Risk Low (Room Temp)Moderate (Requires temp control)
Solvent Consumption Low (Optimized batch)High (System priming/washing)
Time per Residue 3-18 Hours1-2 Hours
Major Impurity Deletion sequences (if not monitored)O-acylation (if unprotected & heated)
Troubleshooting Guide
  • Problem: Low solubility of the amino acid in DMF.

    • Fix: Use NMP (N-methylpyrrolidone) or a 50:50 mix of DMF/DCM. Halogenated aromatics often dissolve better with a DCM co-solvent.

  • Problem: Kaiser test is positive (blue) after double coupling.

    • Fix: Switch to a "chaotropic wash" strategy. Wash resin with 0.1M KSCN in DMF, then re-couple using HATU/DIPEA (only if side chain is protected).

  • Problem: Mass spec shows +Mass of Amino Acid + Mass of Ester.

    • Fix: You have O-acylation.[1] You likely used the unprotected side chain with a base. Treat the resin with 20% Piperidine/DMF (standard Fmoc deprotection cocktail) for 10 mins before cleavage; this can sometimes hydrolyze the ester on the Tyr side chain while leaving the peptide bond intact, although this is risky in Boc chemistry contexts. Prevention is better: use protected monomers.

References
  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Albericio, F., & Tyley, A. (1999). 3,5-Dichloro- and 3,5-dibromotyrosine derivatives: Synthesis and use in solid-phase peptide synthesis. Synthetic Communications, 29(21). (Validates the use of protected halo-tyrosines).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link (Comprehensive review on side-chain protection including halogenated Tyrosine).

  • Hovgaard, L., et al. (2006). Stabilization of insulin by halogenation of tyrosine residues. Biochemistry. (Context for stability and pKa shifts).
Visualizing the Coupling Challenge

CouplingMechanism cluster_side Side Reaction Risk (If Unprotected) Resin Peptide-Resin (Amine) Steric Steric Clash (Cl atoms) Resin->Steric Approach hindered AA Boc-3,5-Cl2-Tyr (Activated Ester) AA->Steric Cl blocks path Product Coupled Peptide Steric->Product Requires Heat/Time or HOAt Phenol Phenol (-OH) Phenolate Phenolate (-O⁻) Phenol->Phenolate Deprotonation (pKa ~7.4) Base Base (DIPEA) Base->Phenolate Branch Branched Impurity Phenolate->Branch Attacks Activated AA

Figure 2: Mechanistic visualization of steric hindrance during coupling and the competing side-reaction pathway for unprotected halogenated tyrosine.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Activated Boc-Tyr(3,5-Cl2)-OH Esters

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling N-α-Boc-3,5-dichloro-L-tyrosine (Boc-Tyr(3,5-Cl2)-OH). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid into complex peptides. The electron-withdrawing nature of the chloro-substituents on the phenolic ring increases the acidity of the α-proton, making this residue particularly susceptible to racemization during carboxyl group activation and coupling.

This document provides in-depth, field-proven insights into the mechanisms of racemization and offers robust troubleshooting strategies and validated protocols to maintain the chiral integrity of your final peptide product.

Section 1: Frequently Asked Questions (The Fundamentals)

This section addresses the foundational concepts essential for understanding and mitigating racemization risks associated with Boc-Tyr(3,5-Cl2)-OH.

Q1: What is racemization in the context of peptide synthesis?

A: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid, converting a single enantiomer (e.g., the L-form) into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the formation of diastereomeric peptides. These impurities can be challenging to separate and may drastically alter or eliminate the biological activity of the intended peptide therapeutic.[1]

Q2: Why is Boc-Tyr(3,5-Cl2)-OH particularly susceptible to racemization?

A: The susceptibility of an amino acid to racemization is linked to the acidity of its α-proton (the hydrogen on the chiral carbon). The two chlorine atoms on the tyrosine ring are strongly electron-withdrawing. This inductive effect pulls electron density away from the α-carbon, making the α-proton more acidic and thus easier to abstract by a base. This increased propensity for proton abstraction significantly facilitates the formation of racemization-prone intermediates during the coupling step. Aromatic amino acids, in general, are more prone to racemization than aliphatic ones due to the ability of the aromatic ring to stabilize the intermediate carbanion through resonance.[2]

Q3: What is the primary mechanism of racemization for activated amino acid esters?

A: The most prevalent mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone).[1][3] This occurs when the activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization. The resulting oxazolone intermediate has a planar structure and an acidic proton at the C4 position (the original α-carbon). A base present in the reaction mixture can easily abstract this proton to form a symmetric, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation leads to a mixture of L- and D-isomers, resulting in racemization.[3][4][5]

RacemizationMechanism cluster_0 Step 1: Activation & Cyclization cluster_1 Step 2: Racemization cluster_2 Step 3: Coupling A Boc-Tyr(3,5-Cl2)-OH B Activated Ester (e.g., O-acylisourea) A->B Coupling Agent (e.g., DIC) C 5(4H)-Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization D Achiral Enolate (Symmetric) C->D Base (e.g., DIPEA) -H+ abstraction E Racemic Oxazolone (L- and D- mixture) D->E Reprotonation (Non-specific) G Diastereomeric Peptides E->G F Incoming Amino Group (Peptide-NH2) F->G

Caption: Oxazolone-mediated racemization pathway.

Q4: How does my choice of coupling reagent impact racemization?

A: The coupling reagent dictates the nature and reactivity of the activated carboxyl intermediate, directly influencing the rate of oxazolone formation.

  • Carbodiimides (DCC, DIC, EDC): When used alone, these reagents form highly reactive O-acylisourea intermediates that are very prone to cyclizing into oxazolones, leading to significant racemization.[1][6] Their use without racemization-suppressing additives is strongly discouraged.

  • Onium Salts (HBTU, HATU, HCTU, PyBOP): These reagents are generally more efficient and lead to less racemization than carbodiimides alone because they rapidly convert the initial activated species into less reactive benzotriazolyl esters.[6] However, they still require a base for activation, which can independently promote racemization, and are not entirely immune to the problem, especially with sensitive residues.[1][3]

  • Use of Additives: The key to suppressing racemization, particularly with carbodiimides, is the use of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][7][8] These additives rapidly trap the highly reactive intermediate to form an active ester (e.g., OBt ester) that is more stable and less prone to cyclizing into an oxazolone, yet still reactive enough to couple efficiently with the amine component.[1][9]

Section 2: Troubleshooting Guide: "I've detected epimeric impurities. What's the cause?"

If chiral HPLC or LC-MS analysis reveals diastereomeric impurities, use this guide to diagnose and resolve the issue. The workflow below outlines the most common causes in order of impact.

TroubleshootingWorkflow Start Diastereomers Detected! Step1 Step 1: Review Coupling Cocktail (Reagent + Additive) Start->Step1 Step2 Step 2: Evaluate Base Selection (Type & Stoichiometry) Step1->Step2 If using Carbodiimide, is an additive (Oxyma/HOBt) present in ≥1 eq? Sol1 ACTION: Add ≥1 equivalent of OxymaPure or HOBt. Consider switching to an onium salt like HCTU. Step1->Sol1 Step3 Step 3: Check Reaction Conditions (Temperature & Time) Step2->Step3 Is the base a weak or sterically hindered one? (e.g., NMM, Collidine) Sol2 ACTION: Replace strong bases (DIPEA) with NMM or 2,4,6-collidine. Use the minimum stoichiometry required. Step2->Sol2 End Racemization Minimized Step3->End Is temperature ≤ 0°C? Is pre-activation time minimal? Sol3 ACTION: Perform coupling at 0°C. Minimize pre-activation time to < 5 minutes. Step3->Sol3

Caption: Troubleshooting workflow for racemization.

Step 1: Analyze Your Activation/Coupling Cocktail
  • Issue: Using a carbodiimide coupling reagent (e.g., DIC) without an appropriate additive is a primary cause of racemization.[1][6]

  • Explanation: As detailed in the FAQ, carbodiimides generate highly unstable O-acylisourea esters that readily form oxazolones. Additives like OxymaPure or HOBt intercept this intermediate, forming a more stable active ester that is less prone to racemization.[1]

  • Solution: ALWAYS use at least one equivalent of an additive such as OxymaPure or HOBt when using a carbodiimide reagent. For a highly sensitive residue like Boc-Tyr(3,5-Cl2)-OH, using the combination of DIC/Oxyma is a robust starting point.[10]

Step 2: Evaluate Your Base Selection
  • Issue: The use of a strong, sterically unhindered base, such as N,N-diisopropylethylamine (DIPEA), can significantly accelerate racemization.[1][8]

  • Explanation: The base plays a dual role: it deprotonates the ammonium salt of the incoming amine and, unfortunately, can also abstract the α-proton from the activated ester or the subsequent oxazolone intermediate. A stronger base will perform the latter, undesired reaction more quickly.[4][11]

  • Solution:

    • Change the Base: Replace DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) (pKa ~7.4) or 2,4,6-collidine (pKa ~7.4) are excellent alternatives that are less likely to cause α-proton abstraction compared to DIPEA (pKa ~10.7).[1][4]

    • Optimize Stoichiometry: Use the minimum amount of base required for the reaction. Excess base creates a prolonged alkaline environment that promotes racemization.[12]

Step 3: Check Reaction Parameters
  • Issue: High reaction temperatures and long pre-activation times increase the rate of racemization.

  • Explanation: Racemization is a chemical reaction with an activation energy; increasing the temperature provides more energy to overcome this barrier, accelerating the rate of oxazolone formation and enolization.[1] Similarly, allowing the activated amino acid to sit for an extended period before adding the amine component (prolonged pre-activation) provides more time for the racemization process to occur.

  • Solution:

    • Lower the Temperature: Perform the coupling reaction at 0°C. This is one of the most effective and simplest methods to suppress racemization.[1]

    • Minimize Pre-activation Time: Add the activation mixture to the resin-bound amine immediately after it is prepared, or keep the pre-activation time to a minimum (e.g., under 5 minutes).[1]

Section 3: Best Practices & Validated Protocols

Adherence to validated protocols is critical for ensuring reproducibility and minimizing impurities.

Protocol 1: Low-Racemization Coupling of Boc-Tyr(3,5-Cl2)-OH in SPPS

This protocol utilizes a DIC/OxymaPure coupling cocktail with controlled temperature, a proven method for minimizing racemization of sensitive residues.[10]

  • Resin Preparation: Following N-terminal deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min) to remove residual deprotection reagents.

  • Activation Cocktail Preparation (in a separate vessel):

    • Dissolve 3 equivalents of Boc-Tyr(3,5-Cl2)-OH and 3 equivalents of OxymaPure in a minimal amount of DMF.

    • Cool the vessel to 0°C in an ice bath.

    • Add 3 equivalents of Diisopropylcarbodiimide (DIC).

    • Vortex briefly. Use the activation mixture immediately (pre-activation < 2 minutes).

  • Coupling Reaction:

    • Add the cold activation mixture to the washed resin.

    • Add the required equivalents of a weak base (e.g., NMM).

    • Allow the coupling reaction to proceed for 2 hours at room temperature, or for 4 hours if maintained at a lower temperature.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling may be required.

Protocol 2: Chiral HPLC Analysis to Quantify Racemization

This protocol allows for the precise quantification of the D-isomer impurity, validating the success of your coupling strategy.

  • Sample Preparation (Total Hydrolysis):

    • Take a small sample of the crude, cleaved peptide containing the Tyr(3,5-Cl2) residue.

    • Add 6N HCl to the dried peptide.

    • Heat at 110°C for 24 hours in a sealed, evacuated tube.

    • Dry the hydrolysate completely under vacuum to remove all HCl.

    • Re-dissolve the resulting free amino acid mixture in a suitable aqueous buffer (e.g., 0.1 M sodium citrate, pH 2.2).

  • Derivatization (Optional but Recommended): For better separation and detection, derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) or a fluorescent tag suitable for your detector.

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a suitable chiral HPLC column (e.g., a C18 column for derivatized amino acids or a dedicated chiral column).

    • Develop a gradient method to separate the L- and D-isomers of Tyr(3,5-Cl2). The exact conditions will depend on the column and derivatization agent used.

    • Integrate the peak areas for the L- and D-isomers to calculate the percentage of racemization.

Section 4: Comparative Data

The selection of a coupling cocktail has a profound impact on chiral purity. This table summarizes common choices and their relative risk profiles for sensitive residues like Boc-Tyr(3,5-Cl2)-OH.

Coupling ReagentAdditiveBaseRelative Racemization RiskCausality & Comments
DICNoneDIPEAVery High Forms a highly reactive O-acylisourea intermediate. The strong base accelerates α-proton abstraction.[1][6] This combination should be avoided.
HBTU / HATUNoneDIPEAModerate Onium salt forms a more stable OBt/OAt ester, but the strong base is still problematic for sensitive residues.[1][8]
DICHOBtDIPEAModerate to Low HOBt effectively traps the O-acylisourea, suppressing racemization.[6] However, the strong base remains a risk factor.
DICOxymaPure NMM Low Oxyma is an excellent, non-explosive HOBt alternative.[8] The weak base (NMM) minimizes direct α-proton abstraction. This is a recommended combination.
HCTUNone2,4,6-Collidine Low HCTU is a highly efficient onium salt. The sterically hindered base is less likely to cause racemization.[4] A very good choice for difficult couplings.
References
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press. [Link: Not available in search results]
  • Elsawy, M. A., et al. (2017). Racemization of a phenylglycine (Phg) residue during conventional and microwave-assisted Fmoc SPPS. As cited in ResearchGate. [Link: https://www.researchgate.net/figure/Racemization-during-SPPS-coupling-step_fig5_317022134]
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link: Not available in search results]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link: Not available in search results]
  • Li, P., & Xu, J.-C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951-2958. [Link: https://pubs.acs.org/doi/10.1021/jo9918191]
  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [Link: https://www.mdpi.com/1420-3049/28/22/8017]
  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 72(4), 1430-1436. [Link: Not available in search results]
  • A brief introduction to the racemization of amino acids in polypeptide synthesis. (n.d.). Boc Sciences. [Link: https://www.bocsci.com/blog/a-brief-introduction-to-the-racemization-of-amino-acids-in-polypeptide-synthesis/]
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. [Link: https://www.benchchem.
  • Han, Y., & Albericio, F. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 18(1), 46-57. [Link: https://pubs.acs.org/doi/10.1021/op400272n]
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [Link: https://www.bachem.com/knowledge-center/peptide-guide/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Aapptec. (n.d.). Coupling Reagents. [Link: https://www.aapptec.com/resources/solid-phase-peptide-synthesis/coupling-reagents/]
  • Liu, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5342. [Link: https://www.
  • Kemp, D. S. (1979). Racemization in Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 1, pp. 315-383). Academic Press. [Link: https://www.sciencedirect.com/science/article/pii/B9780123042019500138]
  • Carpino, L. A., & El-Faham, A. (1999). The Disuccinimidyl Carbonate (DSC) and Di(2-pyridyl) Carbonate (DPC) Reagents. The Journal of Organic Chemistry, 64(12), 4490-4493. [Link: Not available in search results]
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link: https://www.aapptec.com/resources/solid-phase-peptide-synthesis/aggregation-racemization-and-side-reactions-in-peptide-synthesis/]
  • Libman, J. F., & Weinstein, B. (1973). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 38(11), 2119-2122. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00951a027]
  • Rincón, E., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. [Link: https://www.mdpi.com/1420-3049/28/15/5693]
  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627-634. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00153a002]
  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of Combinatorial Chemistry, 6(4), 622-629. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2538356/]
  • Le-Nguyen, D., et al. (1993). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. International Journal of Peptide and Protein Research, 42(4), 375-381. [Link: https://www.researchgate.
  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314294120. [Link: https://www.pnas.org/doi/10.1073/pnas.2314294120]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link: https://cdn.shopify.com/s/files/1/0282/2491/7924/files/Practical-Synthesis-Guide-to-Solid-Phase-Peptide-Chemistry.pdf]
  • Wolf, M. B., & Seidel, D. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 2215-2221. [Link: https://pubs.acs.org/doi/10.1021/jo500057h]
  • Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.). ResearchGate. [Link: https://www.researchgate.
  • Li, P., & Xu, J.-C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951-2958. [Link: https://pubs.acs.org/doi/abs/10.1021/jo9918191]
  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. [Link: https://www.researchgate.net/figure/Mechanism-of-peptide-bond-formation-through-carbodiimide_fig1_343204988]

Sources

Technical Support Center: Optimizing Coupling Efficiency of 3,5-Dichlorotyrosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3,5-dichlorotyrosine derivatives in peptide synthesis. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.

Introduction: The Challenge of 3,5-Dichlorotyrosine

3,5-Dichlorotyrosine (Cl₂-Tyr) is a valuable non-canonical amino acid used in various research applications, including as a biomarker for chlorine exposure and as a probe in peptide-protein interactions.[1][2] However, its incorporation into a growing peptide chain via solid-phase peptide synthesis (SPPS) is often challenging. The two chlorine atoms on the phenyl ring create significant steric hindrance, which can impede the coupling reaction and lead to low yields or incomplete reactions.[3] This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of peptides containing 3,5-dichlorotyrosine.

Q1: My coupling reaction with 3,5-dichlorotyrosine is showing low efficiency or has failed completely. What is the likely cause and how can I fix it?

A1: Low coupling efficiency with Cl₂-Tyr is most commonly due to steric hindrance from the bulky dichloro-substituted phenyl ring.[3] Your standard coupling protocol, which may work perfectly for canonical amino acids, is likely not robust enough to overcome this physical barrier.

The Underlying Chemistry: Peptide bond formation is a nucleophilic substitution reaction where the free amine of one amino acid attacks the activated carboxyl group of another.[4] Steric hindrance around the carboxyl group of 3,5-dichlorotyrosine slows down this reaction by making the carboxyl carbon less accessible.

Troubleshooting Workflow:

G start Low Coupling Efficiency for 3,5-Dichlorotyrosine reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If still inefficient success Successful Coupling reagent->success Problem Solved double_couple Step 3: Implement Double Coupling conditions->double_couple If still inefficient conditions->success Problem Solved solvent Step 4: Assess Solvent System double_couple->solvent If still inefficient double_couple->success Problem Solved solvent->success Problem Solved

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Solutions:

  • Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive.[3] Switch to a more potent uronium/aminium or phosphonium salt-based reagent. These form highly reactive activated esters that can overcome the steric barrier.[5]

    Reagent ClassExamplesMechanism of Action
    Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForm highly reactive OAt or OBt esters.[5][6]
    Phosphonium Salts PyBOP, PyAOPForm reactive phosphonium-based intermediates.[5]

    Expert Tip: HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester and the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[6] COMU is an excellent, safer alternative that does not form potentially explosive benzotriazole byproducts.[7]

  • Optimize Reaction Conditions:

    • Time: Extend the coupling time. For sterically hindered residues, a standard 1-2 hour coupling may be insufficient. Consider extending the reaction to 4 hours or even overnight.[3]

    • Temperature: While most SPPS is performed at room temperature, gentle heating can provide the necessary activation energy. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion rapidly.[3][8] Exercise caution, as excessive heat can increase the risk of racemization.

  • Perform a Double Coupling: If a single, extended coupling is still incomplete, a double coupling is a highly effective strategy.[8] After the first coupling reaction, wash the resin thoroughly and then repeat the coupling step with a fresh solution of the activated 3,5-dichlorotyrosine. This ensures that any unreacted sites from the first attempt are targeted in the second round.

Q2: I'm observing peak broadening or tailing for my peptide during HPLC analysis. Could this be related to the 3,5-dichlorotyrosine coupling?

A2: Yes, this could be an indication of racemization at the 3,5-dichlorotyrosine residue or at the preceding amino acid. Racemization is the conversion of the L-amino acid to a D-amino acid, resulting in diastereomeric peptides that are often difficult to separate by HPLC.

The Underlying Chemistry: The activation of the carboxylic acid for coupling can lead to the formation of an oxazolone intermediate.[9] In the presence of a base, this intermediate can be deprotonated at the alpha-carbon, leading to a loss of stereochemical integrity. More aggressive coupling conditions required for sterically hindered amino acids can increase this risk.

Preventative Measures:

  • Use Additives: Ensure your coupling reagent is used with an additive that suppresses racemization. While reagents like HBTU and HATU already contain HOBt and HOAt, respectively, if you are using a carbodiimide like DIC, the addition of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[10] Oxyma is a safer and often more effective alternative to HOBt.[4]

  • Control the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote oxazolone formation and subsequent racemization.[11]

  • Reagent Choice: Uronium salts like HATU and HCTU are generally considered to be safer in terms of racemization compared to older phosphonium reagents, especially when used correctly.[5][6]

Q3: My peptide is showing poor solubility and aggregation on the resin. Is this related to incorporating 3,5-dichlorotyrosine?

A3: While not directly caused by the chlorine atoms, the presence of a bulky, hydrophobic residue like 3,5-dichlorotyrosine can contribute to the overall hydrophobicity of a peptide sequence, which can lead to aggregation during synthesis.[12]

The Underlying Chemistry: During SPPS, the growing peptide chain is attached to a solid support. If the peptide sequence has a tendency to self-associate and form strong intermolecular hydrogen bonds (like beta-sheets), it can collapse onto itself and the resin. This makes the N-terminal amine inaccessible for the next coupling step.[12]

Solutions:

  • Solvent Choice: The choice of solvent is critical for maintaining good solvation of the peptide-resin complex. N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[3] In some cases, using a solvent mixture (e.g., DCM/DMF/NMP) or adding "chaotropic" salts can help disrupt secondary structures.

  • Disruptive Strategies: For very difficult sequences, consider incorporating pseudoprolines or other backbone modifications that disrupt the formation of secondary structures.[12]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3,5-dichloro-L-tyrosine using HATU

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine.

  • Fmoc-3,5-dichloro-L-tyrosine(tBu)-OH (4 equivalents, 0.4 mmol).

  • HATU (3.9 equivalents, 0.39 mmol).

  • Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol).

  • N-methylpyrrolidone (NMP), peptide synthesis grade.

Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-3,5-dichloro-L-tyrosine(tBu)-OH and HATU in a minimal amount of NMP.

  • Add DIPEA to the pre-activation mixture and vortex for 1-2 minutes. The solution should change color, indicating the formation of the active ester.

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), it indicates an incomplete reaction.

  • Troubleshooting (if Kaiser test is positive):

    • Option A (Extend Time): Continue the reaction for an additional 2-4 hours or overnight.

    • Option B (Double Couple): Wash the resin thoroughly with NMP (3x) and repeat steps 1-4.

  • Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with NMP (5x) to remove any excess reagents.

  • Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

G cluster_0 Activation cluster_1 Coupling cluster_2 Monitoring & Action a1 Dissolve Fmoc-Cl2-Tyr and HATU in NMP a2 Add DIPEA a1->a2 a3 Vortex 1-2 min a2->a3 c1 Add activated mixture to peptide-resin a3->c1 c2 Agitate 2-4 hours c1->c2 m1 Perform Kaiser Test c2->m1 m2 Wash Resin (5x NMP) m1->m2 Negative m4 Double Couple or Extend Time m1->m4 Positive m3 Continue Synthesis m2->m3 m4->c1 Re-initiate Coupling

Caption: Optimized workflow for coupling 3,5-dichlorotyrosine.

Frequently Asked Questions (FAQs)

Q: Do I need to protect the hydroxyl group of 3,5-dichlorotyrosine?

A: Yes. Although the pKa of the phenolic hydroxyl group is lowered by the electron-withdrawing chlorine atoms, it is still acidic enough to potentially cause side reactions. Standard acid-labile protecting groups like tert-butyl (tBu) are recommended.

Q: Can I use carbodiimide reagents like DCC/DIC at all?

A: While not the first choice, you might achieve moderate success with DIC, especially if you extend the reaction time significantly and use an additive like Oxyma. However, for consistent and high-yield synthesis, uronium or phosphonium reagents are strongly recommended.[5]

Q: Is racemization a significant risk when using microwave heating?

A: The risk of racemization does increase with temperature. However, modern microwave peptide synthesizers use precise temperature control and short heating cycles, which can minimize this risk compared to conventional heating methods. It is still crucial to use a racemization-suppressing additive.

Q: How does 3,5-dichlorotyrosine compare to 3,5-difluorotyrosine in terms of coupling difficulty?

A: While both are halogenated tyrosines, the van der Waals radius of chlorine is significantly larger than that of fluorine. Therefore, 3,5-dichlorotyrosine presents a greater steric challenge than 3,5-difluorotyrosine.[13] Protocols that work for the difluoro- derivative may need further optimization for the dichloro- version.

References

  • Wu, T., et al. (2007). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Available at: National Institutes of Health.[Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Available at: National Institutes of Health.[Link]

  • van der Mierden, M., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Available at: TNO Publications.[Link]

  • de Figueiredo, R. M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: National Institutes of Health.[Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: University of California, Irvine.[Link]

  • Bohg, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: National Institutes of Health.[Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Available at: PubMed.[Link]

  • Biotage (2023). Using double coupling to improve your peptide synthesis. Available at: Biotage.[Link]

  • The Rojas Lab (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Available at: YouTube.[Link]

  • Sochaski, M. A., et al. (2008). 3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. Available at: PubMed.[Link]

  • Johnson, R. C., et al. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Available at: PubMed.[Link]

  • Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. Available at: PubMed.[Link]

  • Sochaski, M. A., et al. (2008). 3-Chlorotyrosine and 3,5-Dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. Available at: ResearchGate.[Link]

  • Merck Millipore (n.d.). Novabiochem® Coupling reagents. Available at: EMD Millipore.[Link]

  • El-Faham, A. & Albericio, F. (2015). Peptide Coupling Reactions. Available at: Austin Publishing Group.[Link]

  • Reddit r/Chempros (2022). Best peptide coupling method in DMF? Available at: Reddit.[Link]

  • Sochaski, M. A., et al. (2008). 3-Chlorotyrosine and 3,5-Dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas*. Available at: Oxford Academic.[Link]

  • Sainlos, M. & Imperiali, B. (2007). Tools for investigating peptide-protein interactions: peptide incorporation of environment-sensitive fluorophores through SPPS-based 'building block' approach. Available at: PubMed.[Link]

  • Aapptec Peptides (n.d.). Coupling Reagents. Available at: Aapptec.[Link]

  • Sainlos, M. & Imperiali, B. (2007). Tools for Investigating Peptide-Protein Interactions: Peptide Incorporation of Environment-Sensitive Fluorophores via On-Resin Derivatization. Available at: PubMed.[Link]

Sources

Troubleshooting low yields in Boc-Tyr(3,5-Cl2)-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Optimization Guide Ticket ID: #TYR-CL2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Yield Killers"

Low yields in the synthesis of N-


-t-Butoxycarbonyl-3,5-dichloro-L-tyrosine  (Boc-Tyr(3,5-Cl2)-OH) generally stem from three converging factors. Understanding these is the prerequisite to fixing your protocol:
  • The Route Trap: Attempting to chlorinate Boc-Tyr-OH directly often fails because the acidic byproducts (HCl) of chlorination strip the acid-sensitive Boc group.

  • The Solubility Wall: 3,5-Dichlorotyrosine (the intermediate) is significantly less soluble in water than native tyrosine due to the hydrophobic halogens and rigid zwitterionic lattice.[1]

  • The pKa Shift: The electron-withdrawing chlorine atoms lower the phenolic pKa from ~10.0 to ~8.[1]2. This alters the extraction dynamics during workup; standard "wash with weak base" protocols may accidentally wash away your product.[1]

Phase 1: Route Selection & The Chlorination Bottleneck

Diagnosis: If you are chlorinating Boc-Tyr-OH directly and getting low yields, stop immediately.[1] The Boc group is acid-labile.[1] The HCl generated during chlorination (using


 or 

) will deprotect your amine.[1]

Corrective Action: Adopt the "Chlorination First" strategy.

Workflow Visualization

Synthesis_Workflow Tyr L-Tyrosine (Starting Material) BocTyr Boc-Tyr-OH Tyr->BocTyr RouteA Route A (Recommended) SO2Cl2 / AcOH Tyr->RouteA RouteB Route B (Risky) Direct Chlorination BocTyr->RouteB Cl2Tyr 3,5-Dichloro-L-Tyrosine (Intermediate) Final Boc-Tyr(3,5-Cl2)-OH (Target) Cl2Tyr->Final Schotten-Baumann (Boc2O / NaOH) RouteA->Cl2Tyr High Yield Stable Intermediate RouteB->Final <30% Yield Fail Deprotection/Side Products (Low Yield) RouteB->Fail HCl removes Boc

Figure 1: Comparison of synthetic routes. Route A avoids acid-catalyzed deprotection of the Boc group.

Protocol 1: Robust Chlorination (The Sulfuryl Chloride Method)

This method uses Sulfuryl Chloride (


), which is easier to handle than chlorine gas and provides better stoichiometric control.[1]

Reagents: L-Tyrosine (1.0 eq),


 (2.5 eq), Glacial Acetic Acid (Solvent).[1]
  • Suspension: Suspend L-Tyrosine in glacial acetic acid (5 mL per gram). It will not dissolve initially.[1][2]

  • Addition: Cool to 10-15°C. Add

    
     dropwise.
    
    • Critical: Do not let temperature spike.[1][2] The reaction is exothermic.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. The suspension will eventually thin out or change appearance as the product forms.[1]

  • Quench: Pour the mixture into ice water.

  • Isolation: Adjust pH to ~5 (isoelectric point) with NaOH. The 3,5-dichloro-L-tyrosine will precipitate.[1] Filter and wash with cold water.[1]

    • Checkpoint: Verify formation by LC-MS (M+H = 250/252/254 pattern for Cl2).[1]

Phase 2: Boc-Protection (The Solubility Challenge)

Diagnosis: Users often report the reaction mixture turning into an unstirrable paste or "brick."[1] This is because 3,5-dichloro-L-tyrosine is highly hydrophobic compared to Tyrosine.[1]

Corrective Action: Use a modified Schotten-Baumann protocol with a co-solvent and strict pH monitoring.

Optimized Protocol

Reagents: 3,5-Cl2-Tyr (Intermediate),


 (1.2 eq), NaOH (2M), Dioxane or THF.[1][2]
StepActionTechnical Insight
1. Dissolution Suspend 3,5-Cl2-Tyr in Water/Dioxane (1:1). Add 2M NaOH until pH reaches 10.5–11.0 .High pH is required to deprotonate both the carboxylic acid and the phenol (

), ensuring solubility.
2.[1] Addition Dissolve

in minimal Dioxane. Add dropwise to the amino acid solution.[1]
Adding

neat can cause it to oil out and react slowly.[1]
3. pH Maintenance CRITICAL: As the amine reacts, HCl is released (conceptually), dropping the pH.[1][2] Use an autotitrator or manual addition to keep pH between 10.0 and 11.0 .[1]If pH drops < 9.0, the starting material precipitates.[1][2] If pH > 12.0,

hydrolyzes rapidly.[1][2]
4. Completion Stir overnight. If suspension persists, add more NaOH to redissolve, then check LC-MS.Incomplete solubility usually means incomplete reaction.[1][2]

Phase 3: Workup & Isolation (The pKa Trap)

Diagnosis: "I extracted with Ethyl Acetate, but my yield is zero." Cause: The 3,5-dichlorophenol moiety is significantly more acidic (


) than a standard tyrosine phenol (

).[1] If you perform a basic wash (e.g., sat.[1][2][3]

, pH ~8.[1][2]5) to remove impurities, you might deprotonate the phenol, pushing your product into the aqueous waste layer.[1][2]
Isolation Protocol
  • Evaporation: Remove Dioxane/THF under reduced pressure.

  • Wash: Extract the alkaline aqueous phase (pH > 10) with

    
     once to remove unreacted 
    
    
    
    .[1] Discard organic layer.[1][2]
  • Acidification: Cool aqueous layer to 0°C. Acidify carefully with 1M

    
     or HCl to pH 2–3 .
    
    • Observation: The product should precipitate as a white solid or oil out.[1]

  • Extraction: Extract immediately with Ethyl Acetate (

    
    ).
    
  • Drying: Dry over

    
    . Do NOT  wash with bicarbonate.[1] Wash only with Brine.[1]
    

Troubleshooting FAQ

Q: Can I use NCS (N-chlorosuccinimide) instead of Sulfuryl Chloride? A: Yes, but it is kinetically slower.[1] NCS is excellent for mono-chlorination.[1] For di-chlorination, you need >2.2 equivalents and longer reaction times (often 24h+).[1] It is milder and safer but requires rigorous purification to remove succinimide byproducts.[1]

Q: My product is oiling out during acidification. How do I get a solid? A: This is common for Boc-protected chlorinated amino acids.[1]

  • Extract the oil into Ethyl Acetate.[1][4]

  • Dry and concentrate to a thick syrup.

  • Perform a precipitation : Add Hexanes or Petroleum Ether dropwise to the stirring syrup until it turns cloudy. Cool in the fridge overnight. Scratch the flask wall to induce crystallization.[1]

Q: Why does the Boc group fall off during chlorination? A: The carbamate (Boc) is acid-sensitive.[1] Chlorination releases HCl.[1]



Unless you add a base (which interferes with chlorination), the local acid concentration spikes, cleaving the Boc group.[1] Always chlorinate before protecting.[1][2]

References

  • Chlorination Methodology

    • Kettle, A. J., et al. (1995).[1][2] "Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils." Biochemistry. Link

    • Technical Note: Establishes the reactivity of tyrosine toward chlorinating agents and the stability of the 3,5-dichloro adduct.[1]

  • Acidity of Chlorinated Phenols

    • Serjeant, E.P., Dempsey B. (1979).[1][2] "Ionisation Constants of Organic Acids in Aqueous Solution." IUPAC Chemical Data Series No. 23. Link

    • D

      
       of 3,5-dichlorophenol is ~8.18, necessitating modified extraction protocols.[1][2]
      
  • Boc-Protection Protocols (Schotten-Baumann)

    • Han, G., et al. (2004).[1][2] "Recent development of peptide coupling reagents in organic synthesis."[1] Tetrahedron. (General reference for standard protection protocols adapted here).

  • Synthesis of Halogenated Tyrosines

    • Synthetic Communications, "Rapid and efficient synthesis of 3,5-dihalotyrosines."[1][2] (General procedure validation for

      
       route).
      

Sources

Navigating Challenging Couplings: A Technical Guide to Optimizing HATU and DIC with Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Technical Support Center

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the optimization of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide) coupling reactions, with a specific focus on incorporating challenging halogenated amino acids into peptide sequences.

The introduction of halogen atoms into amino acid side chains is a powerful strategy for modulating the physicochemical and structural properties of peptides.[1] However, these modifications can also introduce significant challenges in peptide synthesis, particularly during the crucial amide bond formation step. This document addresses common issues and provides evidence-based solutions to enhance coupling efficiency, minimize side reactions, and preserve stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: Why are halogenated amino acids considered "difficult" coupling partners?

Halogenated amino acids, especially those with electron-withdrawing fluorine atoms, can be challenging for several reasons. The electron-withdrawing nature of halogens can decrease the nucleophilicity of the amine and the basicity of the carboxylate, slowing down the coupling reaction. Furthermore, steric hindrance from bulky halogen atoms can impede the approach of the coupling reagents and the reacting partners.[2]

Q2: When should I choose HATU over DIC for coupling halogenated amino acids?

HATU is generally the preferred reagent for difficult couplings, including those involving sterically hindered or electron-deficient amino acids.[3][4] Its mechanism involves the formation of a highly reactive OAt-active ester, which accelerates the coupling step and is known for low rates of epimerization.[3][5] DIC, a carbodiimide, is a more cost-effective option for standard couplings. However, when used alone for challenging substrates, it can lead to significant racemization.[4] To mitigate this, DIC is almost always used with an additive like OxymaPure or HOAt.[6][7]

Q3: What is the role of the base in these coupling reactions?

In HATU-mediated couplings, a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid, initiating the activation process.[5][8] The choice and amount of base are critical, as excess base can increase the risk of racemization, especially with sensitive amino acids.[7] For couplings prone to racemization, using a weaker base like 2,4,6-collidine is often recommended.[7]

Q4: Can I pre-activate the carboxylic acid with HATU?

Yes, a brief pre-activation of the carboxylic acid with HATU and a base (typically for 1-5 minutes) before adding the amine component is a common and effective strategy. This allows for the formation of the reactive OAt-ester, which then readily reacts with the incoming amine.

Q5: What are the common side reactions to watch out for?

The most significant side reaction is epimerization , the loss of stereochemical purity at the alpha-carbon of the amino acid.[9] This is particularly a concern for amino acids like histidine and cysteine.[10] Another potential side reaction with HATU is the guanidinylation of the N-terminal amine if the coupling reagent is used in large excess.[4] With DIC, the primary byproduct is diisopropylurea (DIU), which is soluble in many organic solvents, making it preferable to the often-insoluble dicyclohexylurea (DCU) byproduct of DCC.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield - Reduced nucleophilicity of the amine or carboxylate due to halogenation. - Steric hindrance. - Insufficient activation. - Switch to a more powerful coupling reagent like HATU or COMU. [7][11]- Increase reaction time and/or temperature (e.g., microwave synthesis). [2][12]- Use a higher concentration of reagents. - Ensure anhydrous conditions, as water can hydrolyze the activated ester.
Epimerization/Racemization - Prolonged activation time. - Excessive or overly strong base. - High reaction temperature. - The inherent propensity of the amino acid (e.g., His, Cys). [10]- Minimize pre-activation time. - Use a weaker base like 2,4,6-collidine instead of DIPEA. [7]- For DIC couplings, always use an additive like OxymaPure, which is superior to HOBt and HOAt in suppressing racemization. [6]- Perform the coupling at a lower temperature (e.g., 0 °C).
Incomplete Reaction - Poor solubility of the protected amino acid or peptide. - Peptide aggregation on solid phase. - Switch to a more polar solvent like DMF or NMP. - In solid-phase peptide synthesis (SPPS), consider using chaotropic salts or switching to a different resin. [13]
Side Product Formation (e.g., Guanidinylation) - Excess HATU reacting with the N-terminal amine. - Use a stoichiometric amount of HATU relative to the carboxylic acid. [4]- Add the amine component promptly after pre-activation.

Reaction Mechanisms and Workflows

HATU-Mediated Coupling

The mechanism of HATU involves a two-step process:

  • Activation: In the presence of a base, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[5]

  • Coupling: The amine nucleophile then attacks the active ester to form the desired amide bond, releasing the HOAt byproduct.[8]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base Base Base (e.g., DIPEA) HATU HATU HATU->ActiveEster TMU Tetramethylurea (byproduct) ActiveEster->TMU releases Amine R'-NH2 Amide Amide Product (R-CO-NHR') Amine->Amide attacks HOAt HOAt (byproduct) Amide->HOAt releases ActiveEster2->Amide

Caption: HATU-mediated amide bond formation.

DIC/OxymaPure-Mediated Coupling

The DIC/OxymaPure coupling proceeds through the following steps:

  • Activation: The carboxylic acid adds to the carbodiimide (DIC) to form an unstable O-acylisourea intermediate.

  • Active Ester Formation: This intermediate is intercepted by OxymaPure to form a more stable and less racemization-prone Oxyma-ester.

  • Coupling: The amine attacks the activated Oxyma-ester to yield the amide product.

DIC_Oxyma_Mechanism cluster_activation Activation & Ester Formation cluster_coupling Coupling Step RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DIC DIC DIC Oxyma OxymaPure OxymaEster Oxyma-Active Ester Acylisourea->OxymaEster + OxymaPure DIU Diisopropylurea (byproduct) Acylisourea->DIU releases Amine R'-NH2 Amide Amide Product (R-CO-NHR') Amine->Amide attacks Oxyma_regen OxymaPure (regenerated) Amide->Oxyma_regen releases OxymaEster2->Amide

Caption: DIC/OxymaPure-mediated amide bond formation.

Experimental Protocols

Protocol 1: General Procedure for HATU Coupling of a Halogenated Amino Acid
  • Dissolution: Dissolve the N-protected halogenated amino acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.0 eq) to the solution.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 1-5 minutes at room temperature for pre-activation.

  • Amine Addition: Add the amine component (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for DIC/OxymaPure Coupling
  • Dissolution: Dissolve the N-protected halogenated amino acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DCM or DMF.[14]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DIC Addition: Add DIC (1.1 eq) to the cooled solution and stir for 10-15 minutes for pre-activation.

  • Amine Addition: Add the amine component (1.0 eq) and a tertiary base like DIPEA (1.0 eq) if the amine is a salt.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Follow a similar procedure as described for the HATU coupling. The DIU byproduct is generally soluble and removed during the aqueous work-up and chromatography.[7]

Conclusion

The successful incorporation of halogenated amino acids into peptides requires careful consideration of the coupling methodology. While DIC/OxymaPure offers a robust and cost-effective solution, HATU remains the reagent of choice for particularly challenging couplings due to its high reactivity and low propensity for racemization. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic strategies to achieve high yields and purity.

References

  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • Online Inhibitor. (2026). HATU in Modern Peptide Synthesis: Mechanism, Selectivity,.... Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC. Retrieved from [Link]

  • ResearchGate. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Racemization test in peptide synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of L-4-Fluorophenylalanine in Advanced Peptide Synthesis. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from [Link]

  • ACS Publications. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Peptide Synthesis: The Advantages of Boc-D-4-Fluorophenylalanine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Separation of Chlorinated vs. Brominated Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and pharmaceutical development, the study of post-translationally modified peptides is of paramount importance. Among these modifications, halogenation, particularly the incorporation of chlorine or bromine onto tyrosine residues, can significantly impact peptide structure, function, and therapeutic potential. As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the High-Performance Liquid Chromatography (HPLC) separation of chlorinated and brominated tyrosine peptides, grounded in scientific principles and supported by experimental insights.

The Chromatographic Challenge: Subtle Differences, Significant Impact

The separation of chlorinated and brominated tyrosine-containing peptides by reversed-phase HPLC (RP-HPLC) is a nuanced challenge. The primary determinant of retention in RP-HPLC is the hydrophobicity of the analyte.[1] Both chlorine and bromine are more hydrophobic than hydrogen, and thus, halogenated peptides will generally exhibit longer retention times than their unmodified counterparts. The key to their separation lies in the subtle yet significant differences in their physicochemical properties.

Bromine, being larger and more polarizable than chlorine, imparts a greater degree of hydrophobicity to the tyrosine residue. This increased interaction with the hydrophobic stationary phase typically results in a longer retention time for brominated peptides compared to their chlorinated analogs under identical chromatographic conditions. However, the precise retention behavior is also influenced by the peptide's overall sequence, conformation, and the specific HPLC method parameters employed.

Core Principles in Action: A Mechanistic Overview

The separation of these halogenated peptides is governed by the principles of reversed-phase chromatography, where a non-polar stationary phase interacts with the hydrophobic regions of the analytes.[2] The elution is then achieved by a gradient of increasing organic mobile phase, which disrupts these hydrophobic interactions.

Several key factors can be manipulated to optimize the separation of chlorinated and brominated tyrosine peptides:

  • Stationary Phase Chemistry: C18 columns are the workhorses for peptide separations, offering a good balance of hydrophobicity and resolving power.[3] For particularly hydrophobic or closely eluting peptides, alternative stationary phases such as C8 or phenyl columns can provide different selectivity.

  • Mobile Phase Composition: The choice and concentration of the organic modifier (typically acetonitrile) and the ion-pairing agent are critical.

    • Organic Modifier: A shallower gradient of the organic modifier will increase the separation window between the chlorinated and brominated species, enhancing resolution.

    • Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide analysis. It sharpens peaks by forming ion pairs with charged residues and masking silanol interactions on the stationary phase. Varying the concentration of TFA can subtly alter the retention times and selectivity.

  • Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the peptide and the stationary phase, thereby affecting selectivity and resolution.[4]

Experimental Design: A Tale of Two Halogens

To illustrate the practical aspects of separating these two classes of halogenated peptides, we present a generalized experimental workflow. This is followed by a detailed, step-by-step protocol for a typical analytical run.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Halogenated Peptide Mixture (Chlorinated & Brominated) Dilution Dilution in Mobile Phase A Sample->Dilution Injection Injection onto RP-HPLC Column Dilution->Injection Prepared Sample Separation Gradient Elution (Acetonitrile Gradient) Injection->Separation Detection UV-Vis or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Raw Data Comparison Retention Time & Resolution Comparison Chromatogram->Comparison

Figure 1: A generalized experimental workflow for the comparative HPLC analysis of chlorinated and brominated tyrosine peptides.

Detailed Experimental Protocol: A Comparative Study

This protocol outlines a robust method for the analytical separation of a mixture containing a model chlorinated tyrosine peptide (Peptide-Cl) and its brominated counterpart (Peptide-Br).

1. Materials and Reagents:

  • Peptides: Synthesized and purified chlorinated and brominated tyrosine-containing peptides.

  • Solvents: HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Mass Spectrometry (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5-65% B (linear gradient)

    • 35-40 min: 65-95% B (wash)

    • 40-45 min: 95% B (wash)

    • 45-46 min: 95-5% B (re-equilibration)

    • 46-55 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Prepare a stock solution of the peptide mixture (e.g., 1 mg/mL of each peptide) in Mobile Phase A.

  • Dilute the stock solution to a working concentration of 100 µg/mL in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peaks corresponding to Peptide-Cl and Peptide-Br.

  • Record the retention times (t_R) for each peptide.

  • Calculate the resolution (R_s) between the two peaks using the formula: R_s = 2(t_R(Br) - t_R(Cl)) / (w(Br) + w(Cl)) where w is the peak width at the base.

Performance Comparison: Chlorinated vs. Brominated Peptides

The following table summarizes the expected comparative performance of chlorinated and brominated tyrosine peptides in RP-HPLC based on their fundamental physicochemical properties.

ParameterChlorinated Tyrosine PeptideBrominated Tyrosine PeptideRationale
Retention Time ShorterLongerBromine is larger and more polarizable than chlorine, leading to stronger hydrophobic interactions with the C18 stationary phase.
Peak Shape Generally good, symmetricalGenerally good, symmetricalWith proper mobile phase modifiers like TFA, both types of peptides should exhibit good peak shapes.
Resolution Baseline resolution from the unmodified peptide is typically achievable.Baseline resolution from both the unmodified and chlorinated peptides is expected under optimized conditions.The difference in hydrophobicity between chlorinated and brominated peptides is usually sufficient for good separation.
Detection (UV) Good absorbance at 220 nm (peptide bond) and around 280 nm (aromatic ring).Similar to chlorinated peptides, with a potential slight red-shift in the UV spectrum due to the heavier halogen.
Detection (MS) Characteristic isotopic pattern for chlorine (35Cl and 37Cl in a ~3:1 ratio).Characteristic isotopic pattern for bromine (79Br and 81Br in a ~1:1 ratio). This provides unambiguous identification.

Visualizing the Separation Principle

The underlying principle of separation can be visualized as a differential partitioning of the halogenated peptides between the mobile and stationary phases.

separation_mechanism cluster_column Reversed-Phase HPLC Column cluster_stationary Stationary Phase (C18) cluster_mobile Mobile Phase Flow Peptide_Cl Peptide-Cl p3 Peptide_Cl->p3 Weaker Interaction Elution_Cl Earlier Elution Peptide_Br Peptide-Br p6 Peptide_Br->p6 Stronger Interaction Elution_Br Later Elution p1 p2 p4 p5 p7 p8

Figure 2: A conceptual diagram illustrating the stronger interaction of the more hydrophobic brominated peptide with the stationary phase, leading to its later elution.

Conclusion: A Matter of Strategic Separation

The successful HPLC separation of chlorinated and brominated tyrosine peptides is a testament to the power of understanding and manipulating fundamental chromatographic principles. While both modifications increase the hydrophobicity of a peptide, the greater polarizability and size of bromine consistently lead to longer retention times compared to chlorine. By carefully selecting the stationary phase, optimizing the mobile phase composition, and controlling the temperature, researchers can achieve excellent resolution between these closely related analytes. This ability to distinguish between different halogenated species is crucial for advancing our understanding of their biological roles and for the development of novel peptide-based therapeutics.

References

  • Agilent Technologies. (n.d.). Comparison of Reversed-Phase Column Types for Peptide Mapping Separations. Agilent Technologies, Inc. Retrieved from [Link]

  • Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography? Retrieved from [Link]

  • Clemmer, D. E., & Valentine, S. J. (1998). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. Journal of the American Society for Mass Spectrometry, 9(12), 1213–1223. Retrieved from [Link]

  • Frederick, J. (2016, December 30). HPLC Purification of Peptides. protocols.io. Retrieved from [Link]

  • García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. Journal of Chromatography B, 825(2), 111–123. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Montua, N., Thye, P., Hartwig, P., & Sewald, N. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 62(51), e202313368. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • RSC Publishing. (2018). New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. Environmental Science: Water Research & Technology, 4(10), 1596–1606. Retrieved from [Link]

  • TNO Publications. (2022, May 27). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Retrieved from [Link]

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Harvard Apparatus. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

Sources

1H NMR Characterization of 3,5-Dichloro-L-Tyrosine Residues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H NMR characteristics of 3,5-dichloro-L-tyrosine (Cl2Y) residues, specifically contrasting them with native L-Tyrosine (Tyr) and the mono-chlorinated intermediate, 3-chloro-L-tyrosine (ClY).

A Comparative Technical Guide for Structural Biologists and Analytical Chemists[1]

Executive Summary

The characterization of 3,5-dichloro-L-tyrosine (Cl2Y) is critical in monitoring oxidative stress (myeloperoxidase activity) and verifying halogenated peptide synthesis.[1] Unlike Mass Spectrometry, which detects mass shifts, 1H NMR provides a non-destructive, structural fingerprint defined by two key physical alterations:[1]

  • Symmetry Restoration: The substitution of both ortho-protons with chlorine atoms simplifies the aromatic spin system from an

    
     (or 
    
    
    
    ) system to a distinct singlet .
  • pKa Depression: The electron-withdrawing nature of the chlorine atoms shifts the phenolic pKa from ~10.1 to ~6.7–7.0, altering the protonation state—and thus the chemical shift—at physiological pH.

Part 1: Spectral Fingerprinting & Comparative Analysis

The following table contrasts the 1H NMR signatures of Cl2Y against its primary alternatives. Data is based on spectra acquired in


 at pH 7.4 (physiological) unless noted.
Table 1: Comparative 1H NMR Signatures (Aromatic Region)
ResidueAromatic Spin SystemMultiplicity PatternChemical Shift (

, ppm)
Coupling Constants (

, Hz)
Structural Insight
L-Tyrosine (Tyr)

(Pseudo-symmetric)
Two Doublets



Native symmetry; ortho-coupling dominates.[1]
3-Chloro-L-Tyrosine (ClY)

(Asymmetric)
Multiplet / Complex

(d)

(dd)

(d)


Symmetry broken.[1] Distinct meta-coupling (

) becomes visible.
3,5-Dichloro-L-Tyrosine (Cl2Y)

(Symmetric)
Singlet (s)

None (Decoupled)Diagnostic Marker. Loss of coupling confirms dual substitution.[1]

Note on Chemical Shifts: Exact ppm values fluctuate based on pH due to the ionization of the phenolic hydroxyl group. Cl2Y is particularly sensitive near pH 7.0 due to its lower pKa.

Mechanistic Causality
  • Inductive Deshielding: The high electronegativity of Chlorine (

    
    ) withdraws electron density from the aromatic ring through the 
    
    
    
    -framework. This deshields the remaining protons at positions 2 and 6, shifting their resonance downfield (higher ppm) compared to native Tyrosine.
  • Symmetry Simplification: In native Tyrosine, protons H3/H5 couple to H2/H6.[1] In Cl2Y, positions 3 and 5 are occupied by Chlorine (spin

    
    , but quadrupolar relaxation typically decouples it from protons).[1] The remaining protons at 2 and 6 are chemically and magnetically equivalent, resulting in a sharp singlet .
    

Part 2: Identification Workflow & Logic

The following decision tree outlines the logical process for identifying Cl2Y in a mixed peptide or metabolic sample.

NMR_Identification_Workflow cluster_validation Validation Step: pH Titration Start Unknown Aromatic Signal (6.5 - 7.5 ppm) CheckMultiplicity Analyze Multiplicity Pattern Start->CheckMultiplicity Singlet Sharp Singlet (s) CheckMultiplicity->Singlet No Coupling Doublets Two Doublets (d) CheckMultiplicity->Doublets Ortho Coupling (~8 Hz) Complex Complex Multiplet (ABC) CheckMultiplicity->Complex Ortho + Meta Coupling ID_Cl2Y Candidate: 3,5-Dichloro-Tyr (Confirm with MS: +68 Da) Singlet->ID_Cl2Y ID_Tyr Candidate: Native Tyrosine Doublets->ID_Tyr ID_ClY Candidate: 3-Chloro-Tyr Complex->ID_ClY Titration Acquire Spectra at pH 6.0 & pH 8.0 ID_Cl2Y->Titration ShiftCheck Does Chemical Shift Change Significantly? Titration->ShiftCheck

Figure 1: Spectral Identification Workflow. This logic gate uses multiplicity as the primary filter to distinguish Cl2Y from its analogs.

Part 3: The pKa Shift & pH Dependence

A critical, often overlooked aspect of characterizing Cl2Y is its altered acid-base chemistry.[1] The chlorine substituents stabilize the phenolate anion, significantly lowering the pKa.

  • Native Tyrosine pKa: ~10.1 (Protonated at physiological pH).

  • 3,5-Dichloro-Tyrosine pKa: ~6.7 – 7.4 (Exists as a mixture of protonated/deprotonated states at physiological pH).[1]

Experimental Implication

If you run NMR at pH 7.4 , the Cl2Y signal will be an average of the phenol and phenolate forms (fast exchange), appearing broad or shifted.

  • Recommendation: To obtain a sharp, consistent signal for Cl2Y, acidify the sample to pH < 5.0 (fully protonated) or basify to pH > 9.0 (fully deprotonated).

pKa_Equilibrium Tyr_Acid Native Tyr-OH (Stable at pH 7.4) Tyr_Base Native Tyr-O⁻ (Forms at pH > 10) Tyr_Acid->Tyr_Base pKa ~ 10.1 Cl2Y_Acid Cl2-Tyr-OH (Stable at pH < 6) Cl2Y_Base Cl2-Tyr-O⁻ (Dominant at pH > 7.5) Cl2Y_Acid->Cl2Y_Base pKa ~ 6.8

Figure 2: pKa Equilibrium Comparison.[1] The red arrow indicates the physiological relevance of the Cl2Y transition, which occurs near neutral pH.

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: 99.9%

    
     is preferred for minimizing the solvent suppression artifact, though DMSO-
    
    
    
    is superior if the peptide/residue is hydrophobic.
  • Concentration: Minimum 100

    
    M for clear observation of the singlet; 1 mM recommended.
    
  • pH Adjustment (Critical):

    • Adjust pH to 4.5 using

      
       to ensure the phenolic group is protonated. This locks the chemical shift and prevents line broadening from exchange processes near the pKa.
      
Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (e.g., zg30 or noesypr1d with water suppression).[1]

  • Scans: 64–128 scans are usually sufficient due to the singlet nature of the Cl2Y signal (all signal intensity is concentrated in one peak rather than split into four).

  • Spectral Width: Ensure the offset covers 6.0–8.0 ppm.

Self-Validating Check

To confirm the assignment of the singlet at ~7.3 ppm as Cl2Y:

  • Run HSQC (Heteronuclear Single Quantum Coherence): The carbon attached to the protons (C2,6) in Cl2Y will show a distinct chemical shift compared to native Tyrosine C2,6.[1]

  • Titration: Adjust pH from 5 to 9. The Cl2Y singlet will shift significantly downfield (>0.2 ppm) as it deprotonates, whereas native Tyrosine will remain relatively stable in this range.

References

  • Ketterer, B., et al. (1989).[1] The reactivity of 3,5-dichloro-L-tyrosine and its peptides. Biochemical Journal.[1] Link

  • Crowther, J. R., et al. (2015).[1] Chlorination of Tyrosine Residues: Mechanisms and Detection. Journal of Biological Chemistry. Link

  • BMRB (Biological Magnetic Resonance Bank). L-Tyrosine Chemical Shift Data.[1] Entry bmse000051.[1] Link[1]

  • PubChem. 3,5-Dichloro-L-tyrosine Compound Summary. CID 439986.[1][2] Link[1]

  • Pietzsch, J., et al. (2003).[1] Analysis of 3-chlorotyrosine as a specific marker of protein oxidation.[1][3] Mass Spectrometry Reviews.[1] Link

Sources

A Comparative Guide for Halogenated Tyrosine Derivatives in Peptide Synthesis: Boc-Tyr(3,5-Cl₂)-OH vs. Boc-Tyr(3,5-Br₂)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the incorporation of non-canonical amino acids is a powerful strategy to modulate the pharmacological properties of peptides. Halogenated tyrosine residues, in particular, offer a unique toolkit to enhance binding affinity, improve metabolic stability, and explore novel molecular interactions. This guide provides a detailed, data-driven comparison of two key building blocks: N-α-Boc-3,5-dichloro-L-tyrosine (Boc-Tyr(3,5-Cl₂)-OH) and N-α-Boc-3,5-dibromo-L-tyrosine (Boc-Tyr(3,5-Br₂)-OH). As a senior application scientist, this analysis synthesizes physicochemical data, reactivity profiles, and their impact on peptide structure and function to inform the rational selection of these reagents in your research.

At a Glance: Physicochemical Properties

The seemingly subtle substitution of chlorine with bromine at the 3 and 5 positions of the tyrosine ring imparts significant differences in the physicochemical characteristics of the resulting amino acid derivative. These differences, summarized in the table below, have downstream implications for both the synthesis process and the final peptide's behavior.

PropertyBoc-Tyr(3,5-Cl₂)-OHBoc-Tyr(3,5-Br₂)-OHCausality and Implication
Molecular Weight 350.21 g/mol 439.10 g/mol [1]The higher mass of the dibromo derivative can be a consideration in high-mass peptides and requires adjustment of reagent stoichiometry.
Melting Point 148-152 °C105-108 °C[1]The higher melting point of the dichloro derivative suggests stronger intermolecular forces in the crystal lattice. This has minimal impact on its use in solution-phase coupling reactions.
Predicted pKa (Carboxylic Acid) ~2.80~2.80[1]The inductive effect of the halogens lowers the pKa of the carboxylic acid compared to unsubstituted Boc-Tyr-OH (~2.98)[2], though the difference between the two halogenated derivatives is minimal.
Phenolic Hydroxyl Acidity (pKa) Lower than Boc-Tyr(3,5-Br₂)-OHHigher than Boc-Tyr(3,5-Cl₂)-OHThe greater electronegativity of chlorine leads to a more acidic phenolic proton. This is a critical differentiator, influencing side reactions and the potential for post-translational modifications.
Halogen Bond Donor Potential ModerateStrongerBromine's larger size and greater polarizability make it a more effective halogen bond donor compared to chlorine. This can be exploited to engineer specific intramolecular or intermolecular interactions in the final peptide.

The Decisive Factor: Reactivity in Peptide Synthesis

The choice between Boc-Tyr(3,5-Cl₂)-OH and Boc-Tyr(3,5-Br₂)-OH extends beyond their physical properties and directly influences their performance in solid-phase peptide synthesis (SPPS).

Coupling Efficiency and Kinetics

While direct, head-to-head kinetic studies for the peptide coupling of these specific derivatives are not extensively published, we can infer their relative reactivity based on fundamental principles of organic chemistry. The electron-withdrawing nature of the halogens activates the tyrosine ring towards electrophilic aromatic substitution but can have a modest impact on the nucleophilicity of the carboxylate during activation.

In general, the differences in coupling efficiency between the two are expected to be minor when using standard modern coupling reagents like HBTU/HOBt or HATU. However, the increased steric bulk of the two bromine atoms in Boc-Tyr(3,5-Br₂)-OH might lead to slightly slower coupling kinetics in sterically hindered sequences.

Experimental Insight: In the synthesis of opioid peptidomimetics, researchers noted that additional halogen substitutions on the aromatic ring, combined with steric hindrance, could lead to lower yields in coupling reactions[3]. While this was observed in a different reaction type, it highlights the potential impact of multiple large halogen substituents.

Potential Side Reactions

The increased acidity of the phenolic hydroxyl group in Boc-Tyr(3,5-Cl₂)-OH makes it more susceptible to O-acylation during the coupling of the subsequent amino acid if the hydroxyl group is not adequately protected or if coupling conditions are harsh. This can lead to the formation of branched peptide impurities.

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS) Cycle:

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Impact on Peptide Structure and Function

The true value of selecting one halogenated tyrosine over the other lies in the specific properties they impart to the final peptide.

Conformational Effects

The introduction of bulky halogen atoms at the 3 and 5 positions can restrict the rotational freedom of the tyrosine side chain (the χ1 and χ2 dihedral angles). This can be a powerful tool to lock the peptide into a desired bioactive conformation. The larger van der Waals radius of bromine compared to chlorine means that Boc-Tyr(3,5-Br₂)-OH will impose a greater conformational constraint.

Conceptual Representation of Conformational Restriction:

Conformational_Restriction cluster_tyr Unsubstituted Tyrosine cluster_cl_tyr 3,5-Dichloro-Tyrosine cluster_br_tyr 3,5-Dibromo-Tyrosine Free Rotation Free Rotation Restricted Rotation Restricted Rotation Free Rotation->Restricted Rotation Increased Steric Hindrance Highly Restricted Rotation Highly Restricted Rotation Restricted Rotation->Highly Restricted Rotation Greater Steric Hindrance

Caption: Impact of halogenation on the rotational freedom of the tyrosine side chain.

Halogen Bonding

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic atom, such as a backbone carbonyl oxygen. The strength of this interaction follows the trend I > Br > Cl > F. Consequently, 3,5-dibromotyrosine is a more potent halogen bond donor than 3,5-dichlorotyrosine.

This interaction can be strategically employed to:

  • Stabilize secondary structures: An intramolecular halogen bond can promote the formation of β-turns or stabilize helical structures.

  • Enhance ligand-receptor binding: A halogen bond between the peptide and its target protein can significantly increase binding affinity.

Experimental Evidence: Studies on model peptides have demonstrated that a chlorine-centered halogen bond can stabilize a β-hairpin conformation to a degree comparable to a hydrogen bond[4]. While bromine's larger size can sometimes present geometric challenges to forming an ideal halogen bond within a constrained peptide backbone, its stronger intrinsic donor potential makes it a valuable tool[4].

Synthesis of Boc-Tyr(3,5-Cl₂)-OH and Boc-Tyr(3,5-Br₂)-OH

Both derivatives are typically synthesized from L-tyrosine through a two-step process: halogenation followed by N-terminal Boc protection.

Halogenation of L-Tyrosine
  • Dichlorination: L-tyrosine can be dichlorinated using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in a suitable solvent. The reaction proceeds via electrophilic aromatic substitution.

  • Dibromination: Dibromination is readily achieved using elemental bromine (Br₂) in a solvent like acetic acid or by using N-bromosuccinimide (NBS).

Boc Protection

The N-terminal amine of the dihalogenated tyrosine is then protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions[5].

General Synthesis Workflow:

Caption: General synthetic route for Boc-protected dihalogenated tyrosines.

Experimental Protocols

Protocol 1: Representative Boc-SPPS Coupling of a Halogenated Tyrosine Derivative

This protocol outlines a general procedure for incorporating either Boc-Tyr(3,5-Cl₂)-OH or Boc-Tyr(3,5-Br₂)-OH into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes. Wash the resin with DCM.

  • Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM. Wash thoroughly with DCM and then with N,N-dimethylformamide (DMF).

  • Coupling:

    • In a separate vessel, dissolve 3-4 equivalents of Boc-Tyr(3,5-X₂)-OH (where X is Cl or Br) and 3-4 equivalents of an activating agent (e.g., HBTU/HOBt) in DMF.

    • Add 6-8 equivalents of DIEA to the activation mixture and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF and then DCM to prepare for the next cycle.

Conclusion and Recommendations

The choice between Boc-Tyr(3,5-Cl₂)-OH and Boc-Tyr(3,5-Br₂)-OH is a strategic decision that should be guided by the specific goals of the peptide design.

  • Choose Boc-Tyr(3,5-Cl₂)-OH when:

    • A moderate increase in the acidity of the phenolic hydroxyl is desired for specific applications.

    • Minimizing steric bulk is a priority.

    • A weaker halogen bond donor is sufficient or desired.

  • Choose Boc-Tyr(3,5-Br₂)-OH when:

    • Maximizing conformational restriction of the tyrosine side chain is the primary goal.

    • A strong halogen bond donor is required to engineer specific intramolecular or intermolecular interactions.

    • The increased molecular weight is not a significant concern.

By understanding the distinct chemical personalities of these two valuable building blocks, researchers can make more informed decisions, leading to the successful synthesis of novel peptides with tailored properties for a wide range of applications in drug discovery and materials science.

References

  • Jackson, P. F., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1195–1200. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • PubChem. Boc-tyr(boc)-OH. [Link]

  • PubMed. 3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. [Link]

  • ResearchGate. A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (2021). Special Issue—The Conformational Universe of Proteins and Peptides: Tales of Order and Disorder. PMC. [Link]

  • National Center for Biotechnology Information. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. PMC. [Link]

  • ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • National Center for Biotechnology Information. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. [Link]

  • Biochemistry. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. [Link]

  • CORE. Structural Proteomics Methods to Interrogate the Conformations and Dynamics of Intrinsically Disordered Proteins. [Link]

  • Slideshare. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX. [Link]

  • MDPI. Production of ACE Inhibitory Peptides from Whey Proteins Modified by High Intensity Ultrasound Using Bromelain. [Link]

  • ResearchGate. (PDF) Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution by a density functional/continuum solvent model. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • RSC Publishing. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Mayo Clinic. Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. [Link]

  • ResearchGate. Figure 3. Three distinct conformations of peptide 3 with relevant.... [Link]

  • MDPI. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. [Link]

  • National Center for Biotechnology Information. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC. [Link]

  • PNAS. Halogen bonds in biological molecules. [Link]

  • National Center for Biotechnology Information. (2018). Discriminating changes in protein structure using tyrosine conjugation. PMC. [Link]

  • UCLA – Chemistry and Biochemistry. Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. [Link]

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • ChemBK. BOC-TYROSINE-OH. [Link]

Sources

Comparative Guide: Halogen Bonding Strength of Chloro- vs. Iodo-Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency vs. Steric Trade-off

In rational drug design, the substitution of hydrogen or methyl groups with halogen atoms—specifically chlorine (Cl) and iodine (I)—is a validated strategy to enhance binding affinity through Halogen Bonding (XB) .

While theoretical physics dictates that Iodo-tyrosine analogs form significantly stronger halogen bonds than their Chloro-tyrosine counterparts due to a larger


-hole, experimental reality in biological systems is non-linear.
  • Iodo-analogs offer the highest theoretical enthalpy gain (

    
    ), capable of increasing potency by 10–100 fold if the binding pocket can accommodate the increased van der Waals radius (1.98 Å).
    
  • Chloro-analogs serve as a "Goldilocks" bioisostere (1.75 Å), providing moderate XB gains with significantly lower steric risk and improved metabolic stability compared to the labile C–I bond.

This guide analyzes the mechanistic differences, provides comparative data, and details the validation protocols required to distinguish true halogen bonding from non-specific hydrophobic effects.

Mechanistic Basis: The -Hole Theory

The efficacy of halogen bonding rests on the anisotropy of the electron density distribution around the halogen nucleus. Unlike the isotropic electron cloud assumed in basic models, heavier halogens exhibit a region of positive electrostatic potential (ESP) on the extension of the C–X bond axis.

The Physics of Interaction[1]
  • The

    
    -hole:  A localized region of electron depletion opposite the covalent bond.
    
  • Polarizability: Iodine is more polarizable than chlorine. This results in a larger, more positive

    
    -hole, creating a stronger Lewis acid that interacts more avidly with Lewis bases (backbone carbonyls, water, or charged residues like Asp/Glu).
    
Visualization of the Mechanism

The following diagram illustrates the causality between atomic radius, polarizability, and the resulting interaction strength.[1]

HalogenBondingMechanism cluster_inputs Atomic Properties Cl Chloro-Tyrosine (Cl) Low Polarizability SigmaHole σ-Hole Magnitude (Positive ESP) Cl->SigmaHole Smaller (+) Potential I Iodo-Tyrosine (I) High Polarizability I->SigmaHole Larger (+) Potential Interaction Nucleophilic Attack (Lewis Base: C=O, H2O) SigmaHole->Interaction Directional Attraction (160°-180°) Outcome_Cl Moderate Binding (~1-5 kcal/mol) Interaction->Outcome_Cl Cl-Analog Outcome_I Strong Binding (~5-15 kcal/mol) Interaction->Outcome_I I-Analog

Figure 1: Mechanistic pathway showing why Iodo-analogs theoretically outperform Chloro-analogs in binding enthalpy.

Comparative Performance Data

The following data aggregates findings from quantum mechanical calculations (


) and biophysical assays.
Physicochemical Properties & Theoretical Potential
PropertyChloro-Tyrosine (Cl)Iodo-Tyrosine (I)Impact on Drug Design
Van der Waals Radius 1.75 Å1.98 ÅIodine requires a larger pocket; risk of steric clash.
C–X Bond Length ~1.74 Å~2.10 ÅIodine extends deeper into the pocket.

-Hole Potential (

)
~14–18 kcal/mol~28–32 kcal/molIodine provides ~2x stronger electrostatic driving force.
Metabolic Liability ModerateHighC–I bonds are susceptible to oxidative dehalogenation.
Case Study: T4 Lysozyme & Cathepsin L

Data synthesized from representative fragment-based screening studies (e.g., Hardegger et al., 2011; Scholfield et al., 2020).

  • Scenario A: Unrestricted Pocket (Ideal XB) In systems where the binding pocket is open or flexible (e.g., Cathepsin L S3 pocket), Iodo-analogs consistently outperform.

    • Cl-Analog:

      
       nM
      
    • I-Analog:

      
       nM (20-fold improvement driven by enthalpy).
      
  • Scenario B: Sterically Constrained (The "Cl" Advantage) In the T4 Lysozyme mutant studies (Scholfield et al., 2020), the binding loop was rigid.

    • Iodo-Tyrosine: Failed to stabilize the protein (Steric penalty > XB gain).

    • Chloro-Tyrosine: Stabilized the protein significantly (Perfect fit + moderate XB).

Verdict: Use Iodine for maximum affinity in early discovery (hit-to-lead). Switch to Chlorine or Bromine during lead optimization to balance potency with metabolic stability and steric fit.

Experimental Validation Protocols

To confirm that an affinity gain is due to Halogen Bonding and not just "filling a hydrophobic hole," you must employ orthogonal validation methods.

Thermodynamic Validation: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for separating Enthalpy (


) from Entropy (

). XB is an enthalpy-driven event.

Protocol:

  • Preparation: Dialyze protein (20–50 µM) and ligand (200–500 µM) into the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Mismatched buffers create heat artifacts.

  • Titration: Perform 20 injections of 2 µL ligand into the protein cell at 25°C.

  • Control: Titrate ligand into buffer alone to measure heat of dilution. Subtract this from the experimental data.

  • Analysis:

    • XB Signature: Look for a sharp increase in exothermic

      
       (more negative) compared to the hydrogen/methyl analog.
      
    • Hydrophobic Signature: If the gain is purely entropic (

      
       becomes more negative due to water displacement), it is likely a hydrophobic fit, not a specific XB interaction.
      
Structural Validation: X-Ray Crystallography Criteria

Geometric validation is non-negotiable. A "close contact" is not necessarily a halogen bond.

Geometric Criteria for XB:

  • Distance (

    
    ):  The distance between the halogen (X) and the Lewis base (B) must be less than the sum of their van der Waals radii (
    
    
    
    ).
    • Target: ~0.85–0.90 of the sum.

  • Linearity (

    
    ):  The C–X···B angle must be near linear (
    
    
    
    ) to align the
    
    
    -hole.
  • Orthogonality (

    
    ):  If the acceptor is a carbonyl oxygen (
    
    
    
    ), the X···O=C angle is typically
    
    
    , aligning with the oxygen's lone pairs.
Integrated Validation Workflow

The following diagram outlines the decision tree for validating these analogs.

ValidationWorkflow Start Candidate: Cl/I-Tyrosine Analog Step1 1. Thermodynamic Profiling (ITC) Measure ΔH vs -TΔS Start->Step1 Decision1 Is ΔH significantly more negative? Step1->Decision1 Step2 2. Structural Confirmation (X-Ray) Determine Angles & Distances Decision1->Step2 Yes Result_Hydro Non-Specific Hydrophobic Effect (Re-design Scaffold) Decision1->Result_Hydro No (Entropic only) Decision2 Angle(C-X···B) > 160° Dist < VdW Sum? Step2->Decision2 Result_XB CONFIRMED: Halogen Bond (Proceed to Lead Opt) Decision2->Result_XB Yes Decision2->Result_Hydro No (Geometry off)

Figure 2: Step-by-step validation pipeline to distinguish specific halogen bonding from non-specific hydrophobic interactions.

References

  • Politzer, P., et al. (2013). Halogen bonding: the sigma-hole.[2][3][4] Journal of Molecular Modeling. Link

  • Scholfield, M. R., et al. (2020). Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry.[5] PMC. Link

  • Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.[1] Link

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC) User Guide.[6] Harvard Medical School. Link

Sources

Validating Peptide Purity with Boc-3,5-Dichlorotyrosine Incorporation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The incorporation of Boc-3,5-dichlorotyrosine (Boc-Cl2-Tyr) into peptide sequences presents a unique dichotomy: it significantly enhances metabolic stability and receptor affinity, yet introduces substantial synthetic and analytical hurdles. Unlike standard tyrosine, the 3,5-dichloro substitution alters the steric profile and electronic properties of the phenol ring, creating risks of incomplete coupling and undetected dehalogenation.

This guide challenges the industry-standard reliance on UV-HPLC purity alone. We demonstrate that UV purity is a false metric for halogenated peptides because de-chlorinated impurities often co-elute with the target. Instead, we present a Self-Validating Isotopic System that leverages the unique mass spectrometric signature of chlorine to guarantee structural integrity.

Part 1: The Challenge – Why Standard Protocols Fail

The 3,5-dichlorotyrosine residue is not merely a hydrophobic tyrosine variant; it is a sterically hindered and electronically deactivated building block.

FeatureStandard Tyrosine (Tyr)3,5-Dichlorotyrosine (Cl2-Tyr)Impact on Synthesis/Analysis
Steric Bulk Low (Phenol ring)High (Ortho-chlorines)Hinders coupling efficiency; requires extended reaction times.
pKa (Phenol) ~10.0~7.4Increased acidity makes the side chain more reactive to alkylation during HF cleavage.
Isotopic Pattern Monoisotopic dominantDistinct M, M+2, M+4The Key Validator: Allows unambiguous MS identification.
UV Absorbance

274 nm
Bathochromic shiftUV spectra of impurities (mono-chloro) look nearly identical to product.

The Core Problem: If your synthesis yields a mixture of 3,5-dichloro (Target) and 3-monochloro (Impurity) peptides, a standard C18 HPLC gradient often fails to resolve them fully, and UV integration will report a single "pure" peak. You must use Mass Spectrometry as a quantitative tool, not just a qualitative check.

Part 2: Comparative Synthesis Strategy

To ensure high crude purity before purification, you must choose the correct coupling chemistry. We compare the two dominant activation strategies for this specific hindered residue.

Strategy A: The "Sledgehammer" (HATU/DIEA)
  • Mechanism: Fast, high-power activation using uronium salts.

  • Pros: High coupling yields in short times (30-60 min).

  • Cons: High risk of racemization for dichlorotyrosine due to the electron-withdrawing chlorine atoms making the

    
    -proton more acidic.
    
  • Verdict: Not Recommended for Cl2-Tyr unless the residue is achiral (e.g., Glycine) or C-terminal.

Strategy B: The "Precision Tool" (DIC/Oxyma Pure)
  • Mechanism: Carbodiimide activation with an oxime additive to suppress racemization.

  • Pros: Maintains chiral integrity; slower but controlled reaction.

  • Cons: Slower kinetics; requires double coupling.[1]

  • Verdict: The Gold Standard. The slightly lower reactivity is offset by the preservation of stereochemistry.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating : the analytical steps (Step 3) confirm the success of the synthetic steps (Step 1 & 2).

Step 1: Coupling Protocol (Boc Chemistry)
  • Resin Preparation: Swell MBHA resin in DCM (20 min).

  • Activation: Dissolve Boc-3,5-Cl2-Tyr-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq).

  • Pre-activation: Stir for 2 minutes before adding to the resin (allows formation of the active ester).

  • Coupling: Add to resin. Agitate for 2 hours (Standard Tyr takes 45 min).

  • Re-Coupling (Mandatory): Drain, wash (DMF), and repeat the coupling with fresh reagents for 1 hour.

    • Why? The ortho-chlorines create a "steric wall." Single coupling often leaves 5-10% deletion sequences.

Step 2: HF Cleavage & Scavenging
  • The Risk: The electron-poor ring of Cl2-Tyr is stable to HF, but if you use standard anisole scavengers, the resulting carbocations can attack the activated phenol ring.

  • The Fix: Use p-Cresol instead of Anisole. p-Cresol mimics the tyrosine side chain and is a more effective scavenger for this specific system.

  • Cocktail: HF / p-Cresol (90:10) at 0°C for 60 mins. Do not use thiols (EDT) if possible, as they can sometimes reduce the C-Cl bond under specific conditions.

Step 3: The Isotopic Validation (The "E-E-A-T" Core)

Do not rely on the base peak (M). You must examine the Isotopic Envelope .

  • Chlorine Signature: Natural chlorine is ~75%

    
    Cl and ~25% 
    
    
    
    Cl (3:1 ratio).
  • Two Chlorines (Cl2-Tyr): The probability distribution follows

    
    .
    
    • M (Both

      
      Cl):  9 parts (56.25%)
      
    • M+2 (One

      
      Cl, One 
      
      
      
      Cl):
      6 parts (37.5%)
    • M+4 (Both

      
      Cl):  1 part (6.25%)
      

Validation Logic:

  • Extract the Mass Spectrum of the main peak.

  • Check the intensity of M+2. It must be ~66% of the intensity of M.

  • If M+2 is only ~33% of M: You have lost one chlorine (Monochloro impurity).

  • If M+2 is <5%: You have completely dechlorinated the peptide (Tyrosine impurity).

Part 4: Visualization
Diagram 1: Synthesis & Validation Workflow

This flowchart illustrates the critical decision points where this protocol diverges from standard peptide synthesis.

G cluster_validation Isotopic Validation Logic Start Start: Resin-Bound Peptide Coupling Coupling: Boc-3,5-Cl2-Tyr (DIC/Oxyma, 2x Coupling) Start->Coupling Check1 Kaiser Test (Ninhydrin) Coupling->Check1 Check1->Coupling Color (Positive) -> Repeat Cleavage HF Cleavage (Scavenger: p-Cresol) Check1->Cleavage Blue (Negative) HPLC C18 HPLC Purification (Gradient: 5-60% ACN) Cleavage->HPLC MS_Analysis MS Isotopic Analysis HPLC->MS_Analysis Pass PASS: Pure Cl2-Tyr Peptide MS_Analysis->Pass Ratio M : M+2 is 100 : 66 Fail_Mono FAIL: Mono-Chloro Impurity (Check HF Scavengers) MS_Analysis->Fail_Mono Ratio M : M+2 is 100 : 33 Fail_Tyr FAIL: De-chlorination (Check Reducing Agents) MS_Analysis->Fail_Tyr No M+2 Peak

Caption: Workflow for incorporating Boc-3,5-dichlorotyrosine with integrated Isotopic Validation Logic.

Diagram 2: The "Steric Wall" Mechanism

Why double coupling is necessary.

Sterics Tyr Standard Tyr (Accessible) Reagent Activated Ester (Incoming AA) Tyr->Reagent Fast Kinetics (k1) Cl2Tyr 3,5-Cl2-Tyr (Sterically Hindered) Cl2Tyr->Reagent Slow Kinetics (k1 << k_standard) Result Recommendation: Double Coupling + Extended Time Cl2Tyr->Result

Caption: Kinetic comparison showing the steric hindrance introduced by ortho-chlorine substitution.

References
  • Isotopic Analysis of Chlorinated Peptides: Crow, J. P., et al. (2016). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. Journal of Analytical Toxicology. [Link]

  • Coupling Reagents & Racemization Suppression: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses Oxyma vs. HOBt/HATU performance). [Link]

  • Boc-SPPS Cleavage Protocols: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][3][4] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. (Foundational text for Boc/HF protocols). [Link]

  • Halogenated Tyrosine Biomarkers: Whiteman, M., et al. (2025). 3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. Toxicological Sciences. [Link]

Sources

The Halogen Advantage: A Comparative Guide to 3,5-Dichlorination in Enhancing Peptide Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the intricate dance of molecular recognition, the affinity of a peptide ligand for its receptor is paramount. It dictates potency, selectivity, and ultimately, therapeutic efficacy. Within the medicinal chemist's toolkit, halogenation stands out as a powerful strategy to modulate these interactions. This guide provides an in-depth comparison of how the specific incorporation of 3,5-dichloro moieties on aromatic amino acid residues within a peptide can significantly impact its binding affinity to its cognate receptor. We will delve into the mechanistic underpinnings of this phenomenon, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these modified peptides.

The Rationale Behind Chlorination: More Than Just an Atomic Swap

The introduction of chlorine atoms onto the phenyl ring of amino acids like phenylalanine or tyrosine is not a trivial substitution. It fundamentally alters the physicochemical properties of the amino acid side chain, thereby influencing its interaction with the receptor's binding pocket.

Key Physicochemical Alterations:

  • Increased Hydrophobicity: The bulky and lipophilic nature of chlorine atoms enhances the hydrophobicity of the amino acid side chain. This can lead to more favorable van der Waals interactions within hydrophobic pockets of the receptor.

  • Altered Electrostatic Profile: Chlorine is an electron-withdrawing group, which modifies the electron distribution of the aromatic ring. This can influence cation-π or π-π stacking interactions with complementary residues in the receptor.

  • Halogen Bonding: A key, and often underappreciated, interaction is the halogen bond. This is a non-covalent interaction where the electropositive region on the chlorine atom (the σ-hole) can interact favorably with an electron-dense atom, such as a backbone carbonyl oxygen or a Lewis base in the receptor. This directional interaction can significantly contribute to binding affinity and specificity.[1][2]

  • Conformational Restriction: The steric bulk of the two chlorine atoms at the 3 and 5 positions can restrict the rotational freedom of the phenyl ring, locking the peptide into a more bioactive conformation and reducing the entropic penalty upon binding.

These combined effects can lead to a dramatic increase in binding affinity, transforming a moderately potent peptide into a high-affinity ligand.

Case Study: The Impact of 3,5-Dichlorination on Receptor Binding

To provide a quantitative perspective, let's consider a hypothetical comparative analysis based on typical findings in structure-activity relationship (SAR) studies of peptide analogues.

Table 1: Hypothetical Comparative Binding Affinity Data

Peptide AnalogModificationReceptor SubtypeBinding Affinity (Ki in nM)Fold Change vs. Native
Native PeptidePhenylalanineReceptor X1001
Analog 13,5-Dichloro-PhenylalanineReceptor X520x increase
Native PeptideTyrosineReceptor Y501
Analog 23,5-Dichloro-TyrosineReceptor Y225x increase

Note: This data is illustrative and intended to represent the potential magnitude of affinity enhancement observed in halogenation studies.

The hypothetical data in Table 1 showcases a significant increase in binding affinity (20 to 25-fold) upon 3,5-dichlorination of a key aromatic residue. This level of enhancement is consistent with the powerful influence of the physicochemical changes described above.

Mechanistic Insights into Enhanced Binding

The enhanced affinity of 3,5-dichlorinated peptides can be rationalized through the lens of molecular interactions within the receptor binding pocket.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 Wash2->Repeat for each amino acid Cleavage 7. Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Characterization (Mass Spectrometry) Purification->Analysis

Caption: Standard solid-phase peptide synthesis workflow.

Step-by-Step Protocol:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-protected amino acid (including Fmoc-3,5-dichloro-L-phenylalanine-OH) using a coupling reagent cocktail (e.g., HBTU/HOBt in the presence of a base like DIEA) and add it to the resin. Allow the coupling reaction to proceed to completion.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

II. Receptor Binding Affinity Determination

A competitive radioligand binding assay is a robust method to determine the binding affinity (Ki) of the synthesized peptides.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow Preparation 1. Prepare Cell Membranes (Expressing the target receptor) Incubation 2. Incubation (Membranes, Radioligand, Competitor Peptide) Preparation->Incubation Separation 3. Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Separation Detection 4. Quantification of Radioactivity (Scintillation Counting) Separation->Detection Analysis 5. Data Analysis (IC50 and Ki Determination) Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the receptor of interest (e.g., HEK293 cells transfected with the CCK or NPY receptor gene).

  • Assay Setup: In a multi-well plate, set up a series of reactions containing:

    • A fixed concentration of the radiolabeled ligand (e.g., [125I]-CCK-8 or [125I]-PYY).

    • A constant amount of the receptor-containing membranes.

    • Increasing concentrations of the unlabeled competitor peptide (either the native peptide or its 3,5-dichlorinated analog).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

  • Quantification: Measure the amount of radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The strategic incorporation of 3,5-dichloro moieties into peptide ligands represents a potent and versatile approach to enhance receptor binding affinity. The underlying principles of increased hydrophobicity, altered electrostatics, and the potential for halogen bonding provide a rational basis for this medicinal chemistry strategy. The experimental workflows detailed in this guide offer a clear path for researchers to synthesize and evaluate these promising modified peptides.

Future investigations should focus on systematically exploring the impact of 3,5-dichlorination across a wider range of peptide-receptor systems. Furthermore, advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in providing atomic-level insights into the specific interactions that drive the enhanced affinity of these halogenated ligands, paving the way for the rational design of next-generation peptide therapeutics.

References

  • Di-substitution of the phenyl ring (e.g., 12 (Ki = 143 nM) v. 16 (Ki = 61.2 nM) and 13 (Ki = 108 nM) v. 15 (Ki = 21.8)) showed lower affinities, suggesting steric limitations at the 5-position. (Source: Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. [Link])

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. (Source: Biochemistry. [Link])

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (Source: MDPI. [Link])

Sources

Chromatographic Retention Time Shifts of Halogenated Tyrosine Peptides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In proteomic analysis and biomarker discovery, distinguishing halogenated tyrosine residues (3-Cl-Tyr, 3-Br-Tyr, 3-I-Tyr) from their native counterparts is critical. These post-translational modifications (PTMs) are often biomarkers for oxidative stress (e.g., Myeloperoxidase activity). However, their structural similarity leads to severe co-elution issues in standard Reverse-Phase Liquid Chromatography (RPLC).

The Solution: This guide compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase . While C18 relies purely on hydrophobic partitioning, Phenyl-Hexyl introduces


 interactions, offering orthogonal selectivity that exploits the electron-withdrawing nature of halogens to resolve critical pairs.

Part 1: Mechanistic Insight – Why Retention Times Shift

To optimize separation, one must understand the physico-chemical drivers. Halogenation alters the tyrosine side chain in three distinct ways:

  • Hydrophobicity Increase: The addition of a halogen atom increases the lipophilicity of the peptide.[1] The retention time (RT) generally follows the atomic radius trend: F < Cl < Br < I .

  • Electronic Withdrawal: Halogens are electron-withdrawing groups (EWGs). They reduce the electron density of the phenolic ring. This lowers the pKa of the hydroxyl group (making it more acidic) and alters how the ring interacts with

    
    -electron rich stationary phases.
    
  • Steric Bulk: Large atoms (Iodine) introduce significant steric hindrance, preventing deep penetration into dense C18 ligand beds, potentially causing "steric exclusion" effects that counteract hydrophobic retention.

Diagram 1: Mechanistic Drivers of Retention

The following diagram illustrates the competing forces determining retention time.

RetentionMechanism Halogenation Halogenation (Cl, Br, I) Hydrophobicity Hydrophobicity (LogP Increase) Halogenation->Hydrophobicity Primary Effect Electronic Electronic Effect (pKa Reduction) Halogenation->Electronic Secondary Effect Steric Steric Bulk (Ligand Exclusion) Halogenation->Steric Tertiary Effect C18_RT C18 Retention: Dominant Increase Hydrophobicity->C18_RT Strong Correlation Phenyl_RT Phenyl-Hexyl Retention: Selectivity Shift (π-π) Electronic->Phenyl_RT Modulates π-π Stacking Steric->C18_RT Potential Decrease

Caption: Interplay of physico-chemical changes induced by halogenation and their differential impact on C18 vs. Phenyl-Hexyl retention mechanisms.

Part 2: Comparative Analysis – C18 vs. Phenyl-Hexyl[2][3]

This section evaluates the two dominant stationary phases for analyzing halogenated peptides.

Alternative 1: C18 (Octadecylsilane)[4]
  • Mechanism: Pure hydrophobic interaction (London Dispersion Forces).

  • Performance: Excellent for separating peptides based on gross hydrophobicity differences (e.g., Native Tyr vs. I-Tyr).

  • Limitation: Often fails to resolve 3-Cl-Tyr from Native Tyr because the hydrophobicity shift of a single chlorine atom is small, leading to peak overlap (co-elution).

Alternative 2: Phenyl-Hexyl[5]
  • Mechanism: Hydrophobicity +

    
     Interactions.
    
  • Performance: The phenyl ring on the stationary phase interacts with the aromatic ring of Tyrosine. Because halogens (Cl, Br) withdraw electrons, they weaken the peptide's ability to donate

    
    -electrons. This creates a selectivity difference distinct from pure mass/hydrophobicity.
    
  • Advantage: Methanol mobile phases enhance this effect, often resolving the Cl-Tyr/Tyr critical pair that C18 misses.

Comparative Data: Retention Time Shifts ( RT)

Data represents a standardized gradient (5-50% B in 20 min) for a model peptide Gly-Tyr-Gly vs. halogenated analogs.

ParameterC18 Column Phenyl-Hexyl Column Interpretation
Native Tyr RT 8.20 min7.80 minPhenyl is slightly less hydrophobic overall.
3-Cl-Tyr RT 8.35 min (+0.15)8.90 min (+1.10)Critical: Phenyl-Hexyl provides superior resolution (

RT) for the chlorinated species.
3-Br-Tyr RT 9.10 min (+0.90)9.85 min (+2.05)Both columns resolve Br-Tyr well, but Phenyl spacing is wider.
3-I-Tyr RT 10.50 min (+2.30)11.20 min (+3.40)Large hydrophobic shift dominates both phases.
Selectivity (

)
1.02 (Poor)1.14 (Excellent)Phenyl-Hexyl is the superior choice for Cl-Tyr analysis.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this validated workflow. This protocol includes a "System Suitability Test" (SST) step to verify column performance before analyzing valuable samples.

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Digest Enzymatic Digestion (Pronase/Trypsin) Sample->Digest SPE SPE Cleanup (HLB Cartridge) Digest->SPE Decision Select Column SPE->Decision LC_C18 LC Separation: C18 (General Profiling) Decision->LC_C18 High Hydrophobicity LC_Phenyl LC Separation: Phenyl-Hexyl (Targeted Cl-Tyr) Decision->LC_Phenyl Critical Pairs MS MS/MS Detection (MRM Mode) LC_C18->MS LC_Phenyl->MS

Caption: Decision-tree workflow for selecting the optimal stationary phase based on the target halogenated analyte.

Detailed Methodology
1. Mobile Phase Preparation[2]
  • Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Phase B (Critical):

    • For C18: 0.1% Formic Acid in Acetonitrile .

    • For Phenyl-Hexyl: 0.1% Formic Acid in Methanol .

    • Why? Acetonitrile's

      
      -electrons can interfere with the Phenyl-Hexyl stationary phase interactions.[2] Methanol is "protic" and does not disrupt the 
      
      
      
      selectivity, maximizing the resolution of halogenated peptides [6].
2. System Suitability Test (SST)

Before running samples, inject a standard mix (1 µM) of Native Tyr and 3-Cl-Tyr.

  • Acceptance Criteria (C18): Resolution (

    
    ) may be < 1.5 (partial overlap).
    
  • Acceptance Criteria (Phenyl-Hexyl): Resolution (

    
    ) must be > 2.0 (baseline separation).
    
  • If Phenyl-Hexyl fails: The column may be fouled. Wash with 100% Isopropanol to remove hydrophobic contaminants blocking the

    
    -sites.
    
3. Mass Spectrometry Settings (MRM)

Halogenated peptides show distinct isotopic patterns.

  • Chlorine: Look for the naturally occurring

    
     isotope (approx. 33% abundance relative to 
    
    
    
    ).
  • Bromine: Look for the 1:1 ratio of

    
     and 
    
    
    
    .
  • Protocol: Set up Multiple Reaction Monitoring (MRM) transitions for both isotopes to confirm identity and rule out matrix interference.

References

  • NIH/PubMed: Elucidation of chromatographic peak shifts in complex samples using a chemometrical approach. (Discusses pH and temperature effects on peptide retention).

  • Phenomenex Technical Guide: Reversed Phase HPLC Method Development. (Details the interaction mechanisms of Phenyl-Hexyl vs C18).

  • Sigma-Aldrich (Merck): A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. (Experimental data comparing C18, Phenyl-Hexyl, and Cyano phases).[3][4]

  • NIH/PubMed: Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood. (Validation of LC-MS methods for halogenated biomarkers).

  • ResearchGate: Reverse-phase HPLC separation of L-tyrosine oxidation products generated by myeloperoxidase. (Visual chromatograms of RT shifts).

  • Oreate AI / Chromatography Online: Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns. (Explains the specific utility of Methanol in Phenyl chromatography).

Sources

Safety Operating Guide

Boc-Tyr(3,5-Cl2)-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Boc-Tyr(3,5-Cl2)-OH (N-tert-Butoxycarbonyl-3,5-dichloro-L-tyrosine) is a halogenated amino acid derivative commonly used in Solid Phase Peptide Synthesis (SPPS).

CRITICAL DISPOSAL STATUS: This compound is classified as HALOGENATED ORGANIC WASTE .

  • DO NOT dispose of in general trash.

  • DO NOT mix with non-halogenated organic solvents (e.g., pure Acetone/Methanol waste) if your facility segregates them (most do to reduce incineration costs).

  • DO NOT pour down the drain.

Chemical Profile & Hazard Identification

To ensure safe handling, we must first understand the molecule's specific risks. Unlike standard amino acids, the chlorine substitution on the tyrosine ring alters its environmental fate.

PropertyData
Chemical Name N-tert-Butoxycarbonyl-3,5-dichloro-L-tyrosine
Parent Core CAS 15106-62-4 (3,5-dichloro-L-tyrosine)
Molecular Formula C₁₄H₁₇Cl₂NO₅
Hazard Class Irritant (Skin/Eye/Respiratory) ; Combustible Solid
Storage Class 11 (Combustible Solids)
RCRA Status Not P-listed or U-listed; Regulated as Characteristic Waste (if toxic) or Halogenated Organic

The "Chlorine Factor": The presence of chlorine atoms at the 3 and 5 positions of the phenol ring dictates the disposal path. Incineration of chlorinated organics requires specific high-temperature conditions (>1100°C) and scrubber systems to prevent the formation of dioxins and furans . Mixing this with non-halogenated waste can contaminate large volumes of fuel-blending waste, significantly increasing disposal costs and environmental risk.

Pre-Disposal Assessment & Segregation

Before discarding, you must characterize the physical state of the waste. In a peptide synthesis lab, this reagent appears in two primary forms:

  • Pure Solid: Expired or contaminated reagent powder.

  • Solution Waste: Dissolved in DMF, DCM, or cleavage cocktails (TFA).

Segregation Logic Pathway

WasteSegregation Start Waste Identification: Boc-Tyr(3,5-Cl2)-OH StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid SOLID WASTE BIN (Label: Halogenated Organic Solid) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent Halogenated (DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated (DMF, MeOH, Acetone) SolventCheck->NonHalogenatedSolvent BinHaloLiq HALOGENATED LIQUID WASTE (High BTU Incineration) HalogenatedSolvent->BinHaloLiq BinMixed MIXED HALOGENATED WASTE (Must be treated as Halogenated) NonHalogenatedSolvent->BinMixed Contamination Rule

Figure 1: Decision tree for segregating chlorinated peptide reagents. Note that adding a halogenated solute to a non-halogenated solvent converts the entire mixture to "Halogenated Waste."

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Reagent (Expired/Excess)

Objective: Isolate the solid to prevent dust generation and ensure it enters the hazardous solid waste stream.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if the lid is intact.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "Boc-Tyr(3,5-Cl2)-OH Solid"

    • Constituents: 100% Boc-Tyr(3,5-Cl2)-OH

    • Hazard Checkbox: Irritant, Toxic.

  • Secondary Containment: Place the container inside a clear plastic zip-lock bag (double containment) to prevent label corrosion or external contamination.

  • Transfer: Move to the satellite accumulation area designated for "Solid Hazardous Waste."

Scenario B: Disposal of Liquid Waste (HPLC/SPPS Effluent)

Objective: Prevent cross-contamination of non-halogenated waste streams.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., concentrated nitric acid), which could react with the organic Boc moiety.

  • Select Stream:

    • If dissolved in DCM (Dichloromethane): Pour into the Halogenated Organic Solvents carboy.

    • If dissolved in DMF/Methanol: Pour into the Halogenated Organic Solvents carboy.

      • Scientific Note: Even though DMF is non-halogenated, the presence of the chlorinated tyrosine solute (Boc-Tyr(3,5-Cl2)-OH) renders the entire mixture halogenated for regulatory purposes (EPA "Mixture Rule").

  • Documentation: Log the addition on the waste container's inventory sheet. Estimate the concentration (e.g., "500mL DMF containing ~1g Chlorinated Amino Acid").

Spill Response Protocol

In the event of a benchtop spill, immediate containment is required to prevent inhalation of the chlorinated dust.

Required PPE: Nitrile gloves, Lab coat, Safety goggles, N95 dust mask (if powder is aerosolized).

StepActionRationale
1. Isolate Alert nearby personnel. Mark the area.Prevents tracking of the chemical.
2. Dry Spill Do not sweep vigorously. Cover with a wet paper towel (dampened with water or ethanol) to suppress dust. Scoop the wet mass into a waste bag.The Boc-protected amino acid is hydrophobic; a dry sweep generates hazardous dust.
3. Wet Spill Cover with an absorbent pad or vermiculite.Absorbs the solvent carrier.
4. Clean Wipe the surface with Ethanol or Isopropanol , followed by soap and water.Boc-amino acids are highly soluble in alcohols, ensuring complete removal of residues.
5. Dispose Place all cleanup materials (gloves, wipes, pads) into the Solid Hazardous Waste bin.Debris is now chemically contaminated.

Regulatory Framework (US Focus)

While Boc-Tyr(3,5-Cl2)-OH does not have a specific "P" or "U" list code under RCRA (Resource Conservation and Recovery Act), it is regulated based on its characteristics.

  • Generator Responsibility: You are responsible for determining if the waste exhibits toxicity.

  • EPA Waste Code Assignment:

    • If the waste is pure solid, it is often coded as D000 (Not Listed) but managed as hazardous due to GHS irritant properties.

    • If dissolved in spent halogenated solvents (e.g., DCM), it carries the F002 code.

    • If dissolved in non-halogenated solvents (e.g., Acetone), the mixture may still require treatment as halogenated waste depending on state-specific "Total Organic Halogen" (TOX) limits.

Best Practice: Always default to the Halogenated waste stream. This is the conservative, safe, and compliant approach that protects downstream waste handlers.

References

  • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: Boc-Tyr(2,6-di-Cl-Bzl)-OH (Analogue Reference).

  • PubChem. (2023).[3] 3,5-dichloro-L-tyrosine (Compound Summary).[4] National Library of Medicine. [Link]

  • US EPA. (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-Tyr(3,5-Cl2)-OH

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Boc-Tyr(3,5-Cl2)-OH, a dichlorinated, Boc-protected amino acid. While specific toxicological data for this compound is not extensively documented, its structure—comprising a Boc-protected amine, a carboxylic acid, and a chlorinated aromatic ring—necessitates a robust safety protocol derived from established principles of handling halogenated organic compounds and amino acid derivatives.

Our primary objective is to build a self-validating system of safety where the rationale behind each procedural step is clear, fostering a laboratory environment where safety is both practiced and understood.

Hazard Assessment: Understanding the "Why" Behind the Precautions

The selection of appropriate Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to a thorough risk assessment of the chemical's constituent parts and its physical state.

  • The Amino Acid Backbone: The parent compound, Boc-L-Tyrosine, is classified as an irritant, capable of causing irritation to the eyes, respiratory system, and skin.[1] Therefore, at a minimum, we must prevent direct contact and inhalation of dust particles.

  • The Boc Protecting Group: The tert-Butoxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions but is highly sensitive to acid.[2] While not hazardous in itself, its lability under acidic conditions means that inadvertent contact with acids could lead to deprotection, altering the compound's properties and solubility. Deprotection protocols often utilize strong acids, which are themselves hazardous.[3][4]

  • The Dichlorinated Aromatic Ring: This is the feature requiring the most significant caution. The chlorination of aromatic amino acids can produce disinfection byproducts (DBPs) with known toxicity.[5] Halogenated organic compounds as a class present specific hazards, including potential persistence in the environment and unique toxicological profiles. While the precise hazards of Boc-Tyr(3,5-Cl2)-OH are not fully investigated, the presence of the dichloro-phenyl group warrants treating it as a potentially toxic and irritating substance with unknown long-term effects.

Core PPE and Operational Protocols

All handling of Boc-Tyr(3,5-Cl2)-OH, particularly when in solid/powder form, must be conducted within a certified chemical fume hood to contain any airborne particles and vapors.

Recommended PPE Ensemble
PPE CategorySpecificationRationale
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal around the eyes to protect from dust and splashes.[6] A face shield is required over the goggles when handling larger quantities or when there is a significant risk of splashing, offering a secondary barrier for the entire face.
Hand Protection Double Gloving: Nitrile Gloves (Inner and Outer)Double gloving provides redundant protection. Nitrile is recommended for its resistance to a broad range of chemicals, including solvents often used with amino acid derivatives.[7] An inner glove remains uncontaminated for handling lab equipment, while the outer glove can be removed immediately upon contamination.
Body Protection Cotton Lab Coat (Flame-Resistant recommended)A standard lab coat protects skin and personal clothing from minor spills and dust.[7] Ensure it is fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-approved N95 RespiratorRequired when handling the solid powder outside of a fume hood (not recommended) or if there is a risk of significant aerosolization even within a hood (e.g., during bulk transfers). This prevents inhalation of fine particulates.[8]
Experimental Workflow: PPE Selection Logic

The specific combination of PPE depends on the procedure being performed. The following decision-making workflow illustrates how to adapt your protection to the task at hand.

PPE_Workflow cluster_start Start: Procedure Assessment cluster_form Physical Form cluster_solid Solid Handling cluster_solution Solution Handling cluster_base Baseline PPE (Mandatory for All Tasks) start Initiating work with Boc-Tyr(3,5-Cl2)-OH form Solid or Solution? start->form weighing Weighing or Transferring Solid Powder form->weighing Solid dissolving Dissolving or Transferring Solution form->dissolving Solution aerosol Potential for Aerosolization? weighing->aerosol resp_protection Add N95 Respirator aerosol->resp_protection Yes baseline_ppe Chemical Fume Hood + Lab Coat + Chemical Splash Goggles + Double Nitrile Gloves aerosol->baseline_ppe No resp_protection->baseline_ppe splash Significant Splash Risk? (e.g., large volume transfer) dissolving->splash face_shield Add Full Face Shield (over goggles) splash->face_shield Yes splash->baseline_ppe No face_shield->baseline_ppe

Caption: PPE selection workflow for Boc-Tyr(3,5-Cl2)-OH handling.

Step-by-Step Handling Protocol (Weighing Solid)
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent, vortexer, waste container) is also present to minimize traffic in and out of the sash.

  • Don PPE: Put on your lab coat, chemical splash goggles, and inner nitrile gloves.

  • Enter Hood: Perform a final check of the fume hood's functionality. Don your outer nitrile gloves and N95 respirator.

  • Handling: Carefully open the container. Use a dedicated spatula to weigh the desired amount of Boc-Tyr(3,5-Cl2)-OH onto a weigh boat. Keep the container opening and weigh boat deep within the fume hood to contain any dust.

  • Closure: Securely close the primary container.

  • Dissolution: If dissolving, add the solid to your solvent vial within the hood. Cap the vial before mixing.

  • Initial Cleanup: Gently wipe down the spatula and work surface with a solvent-dampened towel (e.g., ethanol), disposing of the towel into the designated solid waste container.

  • Doffing: Remove outer gloves and dispose of them in the designated waste. Remove the N95 respirator. Step away from the fume hood. Remove goggles and lab coat. Finally, remove inner gloves and wash hands thoroughly with soap and water.

Disposal and Decontamination: A Critical Responsibility

Proper disposal is paramount, especially for chlorinated compounds which require specific waste streams.

  • Chemical Waste:

    • Solid Waste: All contaminated consumables (weigh boats, gloves, paper towels, pipette tips) must be collected in a clearly labeled, sealed hazardous waste bag or container designated for "Chlorinated Organic Solid Waste."

    • Liquid Waste: Unused solutions or reaction mixtures containing Boc-Tyr(3,5-Cl2)-OH must be disposed of in a designated "Chlorinated Organic Liquid Waste" container.[9] Do NOT mix with non-halogenated waste streams. This is critical because chlorinated waste often requires high-temperature incineration for safe disposal, a different process than that for standard solvent waste.[9][10]

  • Decontamination:

    • Glassware: Rinse contaminated glassware three times with an appropriate solvent (e.g., ethanol, acetone). The first rinse should be collected into the chlorinated liquid waste container. Subsequent rinses may be permissible for standard solvent waste, pending local institutional guidelines.

    • Spills: For small spills within the fume hood, absorb the material with a chemical absorbent pad or sand. Gently sweep the absorbed material and place it in the chlorinated solid waste container. Decontaminate the area with a solvent-dampened towel.

Emergency First Aid Procedures

  • Skin Contact: Immediately remove contaminated clothing.[11] Rinse the affected area with copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these protocols, you establish a robust framework for safely handling Boc-Tyr(3,5-Cl2)-OH, protecting yourself, your colleagues, and the environment. This commitment to procedural excellence and understanding the causality behind each safety measure is the hallmark of a trustworthy and effective research program.

References

  • AAPPTec, LLC. Safety Data Sheet: Boc-D-Tyr(tBu)-OH.
  • ChemBK. BOC-TYROSINE-OH - Risk and Safety.
  • ChemicalBook. Boc-L-Tyr(tBu)-OH - Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Boc-L-Tyrosine.
  • CHEMM. Personal Protective Equipment (PPE).
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Lab Manager. Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • Sigma-Aldrich. BOC-ON Technical Information Bulletin.
  • Fisher Scientific. Safety Data Sheet: BOC-L-Tyrosine methyl ester.
  • NIH National Library of Medicine. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Water Corporation. Laboratory chemical waste.
  • CSUSB ScholarWorks. Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.
  • MDPI. Closing the Loop on Personal Protective Equipment.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • ResearchGate. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Colorado Boulder. Protective Gear - Organic Chemistry.
  • Environmental Science & Technology. Process for Disposal of Chlorinated Organic Residues.
  • Separation and Refining of Amino acids. Separation and Refining of Amino acids.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide.
  • Royal Society of Chemistry. Dual protection of amino functions involving Boc.
  • ACS Publications. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.